Diethylenetriaminetetraacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13811-41-1 |
|---|---|
Molecular Formula |
C12H21N3O8 |
Molecular Weight |
335.31 g/mol |
IUPAC Name |
2-[2-[2-[bis(carboxymethyl)amino]ethylamino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H21N3O8/c16-9(17)5-14(6-10(18)19)3-1-13-2-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23) |
InChI Key |
AGMNQPKGRCRYQP-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)NCCN(CC(=O)O)CC(=O)O |
Synonyms |
diethylenetriaminetetraacetic acid DTTA |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Core Mechanism of Action of DTPA Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent widely employed in medicine for the decorporation of toxic heavy metals and radionuclides. Its mechanism of action is centered on the formation of stable, water-soluble complexes with metal ions, facilitating their excretion from the body. This guide provides a comprehensive technical overview of DTPA's chelation chemistry, its application in metal decorporation, and the experimental methodologies used to characterize its efficacy.
Chelation Chemistry: The Foundation of DTPA's Action
The primary function of DTPA lies in its ability to act as a chelating agent, a molecule that can form multiple bonds to a single metal ion.[1] DTPA is a polyamino carboxylic acid with eight potential binding sites—three nitrogen atoms and five carboxyl groups—that can coordinate with a metal ion, effectively sequestering it.[1][2] This process forms a stable, water-soluble complex that can be readily excreted from the body.[1][3]
The stability of the metal-DTPA complex is a critical factor in its efficacy. DTPA exhibits a high affinity for a variety of metal ions, forming highly stable complexes that are not easily dissociated.[1] This high affinity allows DTPA to effectively compete with and remove metals from biological molecules to which they may be bound. The stability of these complexes is often expressed as a stability constant (log K), with higher values indicating a more stable complex.
Quantitative Data: Stability of DTPA-Metal Complexes
The efficacy of DTPA as a chelating agent is directly related to the stability of the complexes it forms with different metal ions. The following table summarizes the stability constants for DTPA with several medically relevant metals.
| Metal Ion | Stability Constant (log K) |
| Plutonium (Pu⁴⁺) | ~29 |
| Americium (Am³⁺) | ~23 |
| Curium (Cm³⁺) | ~23 |
| Gadolinium (Gd³⁺) | ~22-23 |
| Zinc (Zn²⁺) | ~18 |
| Lead (Pb²⁺) | ~19 |
Note: These values are approximate and can vary based on experimental conditions. The stability constants indicate a very high affinity of DTPA for actinides like plutonium and americium.
Mechanism of Decorporation of Radionuclides and Heavy Metals
DTPA is a cornerstone in the treatment of internal contamination with transuranic elements such as plutonium, americium, and curium.[4] The process of decorporation involves the following steps:
-
Administration: DTPA is typically administered intravenously as either a calcium salt (Ca-DTPA) or a zinc salt (Zn-DTPA).[4][5] Ca-DTPA is generally more effective within the first 24 hours after contamination, while Zn-DTPA is used for longer-term therapy to minimize the depletion of essential metals like zinc.[3][4][6]
-
Distribution and Chelation: Once in the bloodstream, DTPA circulates and binds to the target metal ions.[1] Due to its high affinity, DTPA can displace the metals from biological surfaces and proteins.[3] While it is generally believed that chelation occurs in biological fluids, some research suggests an intracellular component to DTPA's action.[7]
-
Excretion: The resulting stable, water-soluble metal-DTPA complex is then filtered by the kidneys and rapidly excreted in the urine.[1][3]
Caption: Mechanism of DTPA-mediated decorporation of toxic metal ions.
Experimental Protocols
Determination of Stability Constants
The stability constants of metal-DTPA complexes are crucial for predicting its efficacy. Potentiometric titration is a common method for this determination.[8][9]
Experimental Workflow:
Caption: Workflow for determining metal-ligand stability constants.
In Vivo Efficacy Studies
Animal studies are essential to evaluate the decorporation efficacy of DTPA.
Methodology:
-
Animal Model: Typically, rodents are used.
-
Contamination: Animals are internally contaminated with a radionuclide (e.g., Plutonium-238, Americium-241).
-
Treatment: A group of animals is treated with DTPA (Ca-DTPA or Zn-DTPA) at various time points post-contamination. A control group receives a placebo.
-
Sample Collection: Urine and feces are collected to measure the excretion of the radionuclide. At the end of the study, tissues and organs are collected to determine the remaining body burden.
-
Analysis: The amount of radionuclide in the samples is quantified using techniques like alpha or gamma spectroscopy.
-
Efficacy Assessment: The effectiveness of DTPA is determined by comparing the radionuclide excretion and retention in the treated group versus the control group.
Other Important Applications
Beyond decorporation, DTPA has other significant applications:
-
MRI Contrast Agents: When chelated with gadolinium (Gd-DTPA), it serves as a widely used contrast agent in magnetic resonance imaging (MRI).[10][11][12][13] The stable complex prevents the toxic gadolinium ion from being released into the body while its paramagnetic properties enhance the MRI signal.[10][11]
-
Agriculture and Industry: DTPA is used in fertilizers to make micronutrients more available to plants and in various industrial processes to sequester metal ions that can cause scaling and corrosion.[1]
Safety Considerations
A primary side effect of Ca-DTPA is the depletion of essential trace metals, particularly zinc.[4][6][14] For this reason, Zn-DTPA is preferred for long-term treatment.[4] Monitoring of serum zinc levels and other electrolytes is recommended during therapy.[3]
Conclusion
DTPA is a powerful and versatile chelating agent with a well-established mechanism of action. Its high affinity for a range of metal ions, particularly toxic heavy metals and radionuclides, makes it an indispensable tool in medicine for decorporation therapy. A thorough understanding of its chelation chemistry, stability constants, and in vivo behavior is crucial for its effective and safe application in clinical and research settings.
References
- 1. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 2. biomers.net | Chelate complex modifications - biomers.net Oligonucleotides [biomers.net]
- 3. ca-dtpa.com [ca-dtpa.com]
- 4. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijtsrd.com [ijtsrd.com]
- 9. Synthesis and metal complexation properties of Ph-DTPA and Ph-TTHA: novel radionuclide chelating agents for use in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mrimaster.com [mrimaster.com]
- 11. ajronline.org [ajronline.org]
- 12. Gadolinium-DTPA as a contrast agent in magnetic resonance imaging of the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gadolinium-DTPA [biopal.com]
- 14. Zinc deficiency induced by the chelating agent DTPA and its regulatory interpretation for developmental toxicity classification - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Diethylenetriaminepentaacetic Acid (DTPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Diethylenetriaminepentaacetic acid (DTPA), a crucial chelating agent in various scientific and medical applications. The focus is on a practical and reproducible laboratory-scale protocol.
Introduction to DTPA
Diethylenetriaminepentaacetic acid (DTPA) is a polyamino carboxylic acid renowned for its high affinity for a wide range of metal ions. This property makes it an invaluable chelating agent in numerous fields. In medicine, DTPA and its derivatives are used as contrast agents for Magnetic Resonance Imaging (MRI) and for the decorporation of radioactive contaminants.[1][2] In laboratory research, it is utilized in cell culture, as a component of buffer solutions, and for the functionalization of biomolecules.[3][4][5] This guide details a common and reliable method for the synthesis and subsequent purification of DTPA for laboratory use.
Synthesis of DTPA via the Chloroacetic Acid Method
The most prevalent method for synthesizing DTPA is the carboxymethylation of diethylenetriamine (DETA) using chloroacetic acid in an alkaline medium.[6][7] This process involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amine groups of DETA. The reaction is typically carried out in an aqueous solution with careful control of temperature and pH to maximize yield and minimize side reactions, such as the hydrolysis of chloroacetic acid.[6][8][9]
Overall Reaction
The overall chemical reaction for the synthesis of DTPA from diethylenetriamine and chloroacetic acid is as follows:
H₂N(CH₂)₂NH(CH₂)₂NH₂ + 5 ClCH₂COOH + 5 NaOH → (HOOCCH₂)₂N(CH₂)₂N(CH₂COOH)(CH₂)₂N(CH₂COOH)₂ + 5 NaCl + 5 H₂O
Experimental Protocol: Synthesis of DTPA Pentasodium Salt
This protocol is adapted from established laboratory and patent literature.[6][8][9]
Materials:
-
Chloroacetic Acid (M.W. 94.50 g/mol )
-
Diethylenetriamine (DETA) (M.W. 103.17 g/mol )
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice Bath
-
Reaction vessel with overhead stirrer, dropping funnel, and temperature probe
Procedure:
-
Preparation of Chloroacetic Acid Solution: In a reaction vessel, dissolve chloroacetic acid in deionized water. The ratio of deionized water to chloroacetic acid can range from 1:2 to 1:3 by mass.[9]
-
Addition of Diethylenetriamine: Cool the chloroacetic acid solution to a temperature between -10°C and 5°C using an ice bath.[6][8] Slowly add diethylenetriamine to the cooled solution while stirring. The molar ratio of diethylenetriamine to chloroacetic acid should be approximately 1:5 to 1:6.[9] Maintain the low temperature during this addition.
-
Initial Alkalinization: Prepare a concentrated solution of sodium hydroxide (e.g., 32-33%).[6][8] Slowly add approximately half of the sodium hydroxide solution to the reaction mixture. It is crucial to maintain the reaction temperature between -10°C and 5°C to prevent the hydrolysis of chloroacetic acid.[6][8]
-
Completion of Reaction: After the initial portion of sodium hydroxide has been added, slowly add the remaining amount. During this second addition, allow the temperature to gradually rise to between 30°C and 60°C.[6][9]
-
Heating and Incubation: Once all the sodium hydroxide has been added, maintain the reaction mixture at a temperature of 55-60°C for 2-5 hours to ensure the reaction goes to completion.[6][9]
-
Final pH Adjustment: After the incubation period, cool the reaction mixture to room temperature. Adjust the pH of the solution to 11.5 with additional sodium hydroxide solution if necessary.[6][8] The resulting solution contains the pentasodium salt of DTPA.
Synthesis Workflow Diagram
References
- 1. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of two (111)In-labeled DTPA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convenient solid-phase synthesis of diethylenetriaminepenta-acetic acid (DTPA)- conjugated cyclic RGD peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103570571A - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]
- 7. CN109535023B - DTPA (diethylenetriamine pentaacetic acid) neutral salt as well as preparation method and application thereof - Google Patents [patents.google.com]
- 8. Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103570571B - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Coordination Chemistry of Diethylenetriaminetetraacetic Acid (DTPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diethylenetriaminetetraacetic Acid (DTPA)
This compound (DTPA) is a polyamino carboxylic acid with the chemical formula C₁₄H₂₃N₃O₁₀. Structurally, it comprises a diethylenetriamine backbone functionalized with five carboxymethyl groups.[1] As a powerful chelating agent, DTPA can form stable, water-soluble complexes with a wide variety of metal ions. Its ability to sequester metal cations makes it an indispensable tool in numerous scientific and medical applications, ranging from the removal of toxic heavy metals and radioactive contaminants from the body to enhancing the diagnostic capabilities of medical imaging.
The coordination chemistry of DTPA is governed by its molecular structure, which features eight potential donor sites for metal coordination: three nitrogen atoms and five carboxylate oxygen atoms. This allows DTPA to act as a potent octadentate ligand, wrapping around a metal ion to form a highly stable, cage-like complex.[2] The formation constants for its complexes are approximately 100 times greater than those for the well-known chelating agent EDTA.[1] This enhanced stability is a direct result of the chelate effect , a thermodynamic principle where a multidentate ligand forms a more stable complex than multiple monodentate ligands with similar donor atoms. This stability is predominantly an effect of a favorable entropy change upon complexation.[3]
This guide provides a detailed overview of the core principles of DTPA coordination chemistry, presents key quantitative data, outlines experimental protocols, and illustrates its critical role in drug development and medical applications.
Quantitative Data on DTPA Chelation
The efficacy and selectivity of a chelating agent are quantitatively described by its acid dissociation constants and the stability constants of the complexes it forms with various metal ions.
Acid Dissociation Constants (pKa)
DTPA is a pentaprotic acid (H₅DTPA), meaning it can donate five protons from its carboxyl groups. The pKa values define the pH range over which these groups deprotonate, which in turn influences the ligand's availability and affinity for metal ions.
| pKa Value | Assigned Protonation Site (Typical) | Reported Value Range |
| pKa₁ | Terminal Carboxyl | 1.8 - 2.0 |
| pKa₂ | Terminal Carboxyl | 2.5 - 2.6 |
| pKa₃ | Central Carboxyl | 4.3 - 4.4 |
| pKa₄ | Ammonium (Nitrogen) | 8.6 - 8.8 |
| pKa₅ | Ammonium (Nitrogen) | 10.4 - 10.6 |
| Data compiled from sources.[4][5][6] |
Stability Constants (log K)
The stability constant (log K₁) is the equilibrium constant for the formation of a 1:1 metal-ligand complex. A higher log K value indicates a more stable complex and a stronger affinity of the ligand for the metal ion. DTPA is known for forming exceptionally stable complexes with a wide array of metal ions.
| Metal Ion | Oxidation State | log K₁ |
| Transition Metals | ||
| Lead (Pb²⁺) | +2 | 18.8 |
| Copper (Cu²⁺) | +2 | 21.0 - 21.5 |
| Zinc (Zn²⁺) | +2 | 18.3 - 18.8 |
| Nickel (Ni²⁺) | +2 | 20.0 - 20.3 |
| Cobalt (Co²⁺) | +2 | 19.1 - 19.4 |
| Cadmium (Cd²⁺) | +2 | 19.0 - 19.3 |
| Iron (Fe³⁺) | +3 | 27.6 - 28.6 |
| Lanthanides | ||
| Lanthanum (La³⁺) | +3 | 19.4 - 19.8 |
| Cerium (Ce³⁺) | +3 | 20.0 - 20.5 |
| Europium (Eu³⁺) | +3 | 22.1 - 22.4 |
| Gadolinium (Gd³⁺) | +3 | 22.1 - 22.5 |
| Lutetium (Lu³⁺) | +3 | 22.6 - 22.8 |
| Actinides | ||
| Americium (Am³⁺) | +3 | 22.9 - 23.2 |
| Plutonium (Pu³⁺) | +3 | 20.6 |
| Plutonium (Pu⁴⁺) | +4 | 33.7 |
| Thorium (Th⁴⁺) | +4 | 29.6 |
| Uranium (U⁴⁺) | +4 | 31.8 |
| Neptunium (Np⁴⁺) | +4 | 32.3 |
| Data compiled from sources.[2] |
Thermodynamic Parameters of Complexation
The stability of a complex (ΔG) is determined by the enthalpy (ΔH) and entropy (ΔS) of formation (ΔG = ΔH - TΔS). For lanthanide-DTPA complexes, the formation is typically an exothermic process (negative ΔH) driven by a large positive entropy change.
| Metal Ion | ΔH (kJ/mol) | ΔS (J/mol·K) | -TΔS (kJ/mol at 298K) | ΔG (kJ/mol at 298K) |
| Neodymium (Nd³⁺) | -29.6 | 324 | -96.6 | -126.2 |
| Europium (Eu³⁺) | -22.3 | 363 | -108.2 | -130.5 |
| Data for the ML²⁻ complex at 25 °C. |
The large positive entropy change is characteristic of the chelate effect, resulting from the release of multiple water molecules from the metal ion's hydration sphere upon coordination by the single DTPA ligand.
Core Experimental Protocols
This section provides generalized methodologies for the synthesis and characterization of DTPA and its metal complexes.
Protocol 1: Synthesis of DTPA Dianhydride (a key intermediate)
DTPA dianhydride is a common starting material for creating DTPA derivatives and conjugates.
Materials:
-
This compound (DTPA)
-
Acetic anhydride
-
Pyridine
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
A mixture of DTPA, acetic anhydride, and pyridine is stirred and heated (e.g., at 65-70 °C) for approximately 24 hours under anhydrous conditions.
-
The reaction mixture is then cooled to room temperature.
-
The resulting solid precipitate is collected by filtration.
-
The solid is washed sequentially with acetic anhydride and a hot organic solvent like acetonitrile or diethyl ether to remove unreacted starting materials and byproducts.
-
The final white solid product, DTPA dianhydride, is dried under a vacuum.
Protocol 2: Synthesis of a Gadolinium-DTPA (Gd-DTPA) Complex
This protocol describes the general synthesis of a 1:1 Gd-DTPA complex, a foundational structure for MRI contrast agents.
Materials:
-
DTPA or a suitable derivative (e.g., DTPA dianhydride)
-
Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O)
-
Deionized water
-
Base (e.g., NaOH or KOH) to adjust pH
Procedure:
-
DTPA is dissolved in deionized water. The pH of the solution is carefully adjusted to approximately 7.0 by the dropwise addition of a strong base (e.g., 1 M NaOH) to deprotonate the carboxylic acid groups, forming the DTPA⁵⁻ anion.
-
An equimolar amount of GdCl₃·6H₂O, dissolved in a minimal amount of deionized water, is added dropwise to the DTPA solution with vigorous stirring.
-
The reaction mixture is stirred at room temperature for several hours (or gently heated) to ensure complete complexation.
-
The pH of the final solution is checked and adjusted to neutral if necessary.
-
The absence of free Gd³⁺ ions can be confirmed using an indicator like xylenol orange.
-
The final Gd-DTPA complex solution can be purified by methods such as recrystallization or chromatography if required.
Protocol 3: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a standard method for determining the protonation constants of a ligand and the stability constants of its metal complexes.
Materials & Equipment:
-
Calibrated pH electrode and meter (resolution of 0.1 mV)
-
Thermostated titration vessel (e.g., double-walled)
-
Automated burette for precise titrant delivery
-
Nitrogen or Argon gas supply (high purity)
-
DTPA solution of known concentration
-
Metal salt solution (e.g., GdCl₃) of known concentration
-
Standardized strong acid (e.g., HCl)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Inert background electrolyte (e.g., KCl or NaClO₄) to maintain constant ionic strength
Procedure:
-
Electrode Calibration: The pH electrode is calibrated using standard buffers to read hydrogen ion concentration ([H⁺]) rather than activity. This is typically done by titrating a known concentration of strong acid with a standardized strong base in the same background electrolyte.
-
Ligand Protonation: A solution containing a known amount of DTPA and the background electrolyte is titrated with the standardized base. The solution is maintained under an inert atmosphere (N₂ or Ar) to prevent interference from atmospheric CO₂.
-
Metal-Ligand Titration: A separate titration is performed on a solution containing the same amount of DTPA, the background electrolyte, and a known amount of the metal ion of interest.[1]
-
Data Analysis: The titration curves (pH vs. volume of base added) for the ligand alone and the metal-ligand system are analyzed using specialized computer software (e.g., FITEQL, Hyperquad). The software performs non-linear regression to fit the experimental data and calculate the pKa values of the ligand and the stability constants (log K) of the metal-ligand species formed.[1] The deviation of the metal-DTPA titration curve from the DTPA-only curve indicates the strength of complex formation.[1]
Applications in Drug Development and Medicine
The robust coordination chemistry of DTPA is leveraged in several critical medical applications.
Actinide Decorporation Therapy
DTPA is an FDA-approved treatment for internal contamination with transuranic elements like plutonium (Pu), americium (Am), and curium (Cm).
Mechanism of Action: Following internal contamination, these radioactive heavy metals can deposit in tissues, particularly the liver and skeleton, posing a long-term health risk. When administered intravenously, the calcium or zinc salt of DTPA (Ca-DTPA or Zn-DTPA) circulates in the bloodstream. DTPA has a much higher affinity for actinides than for Ca²⁺ or Zn²⁺. Consequently, it rapidly exchanges its bound ion for the actinide, forming a highly stable and water-soluble actinide-DTPA complex. This complex is then efficiently filtered by the kidneys and excreted in the urine, significantly reducing the body's radioactive burden.[4] Evidence also suggests that DTPA may be able to chelate actinides from within subcellular compartments, further enhancing its efficacy.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Complications in complexation kinetics for lanthanides with DTPA using dye probe molecules in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04755J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Entropy and Enthalpy Effects on Metal Complex Formation in Non-Aqueous Solvents: The Case of Silver(I) and Monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic, spectroscopic, and computational studies of lanthanide complexation with diethylenetriaminepentaacetic acid: temperature effect and coordination modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating lanthanide complex stability through kinetic and thermodynamic competition with metal ions and DTPA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to DTPA Metal Ion Stability Constants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability constants of Diethylenetriaminepentaacetic acid (DTPA) with various metal ions. DTPA is a powerful chelating agent with significant applications in medicine and research, including heavy metal detoxification and as a contrast agent in Magnetic Resonance Imaging (MRI). Understanding the stability of DTPA-metal complexes is crucial for the development of effective and safe therapeutic and diagnostic agents.
Data Presentation: DTPA Metal Ion Stability Constants
The stability of a metal-ligand complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and a stronger binding affinity between the ligand and the metal ion. The following tables summarize the log K values for DTPA with a wide range of metal ions, compiled from various scientific sources. These values are essential for predicting the efficacy of DTPA in chelating specific metals.
Table 1: Stability Constants (log K) of DTPA with Divalent Metal Ions
| Metal Ion | log K |
| Ba²⁺ | 8.8 |
| Ca²⁺ | 10.8 |
| Co²⁺ | 19.1 |
| Cu²⁺ | 21.1 |
| Fe²⁺ | 16.5 |
| Hg²⁺ | 27.0 |
| Mg²⁺ | 9.3 |
| Mn²⁺ | 15.6 |
| Ni²⁺ | 20.2 |
| Pb²⁺ | 18.8[1] |
| Sr²⁺ | 9.7 |
| Zn²⁺ | 18.6 |
Table 2: Stability Constants (log K) of DTPA with Trivalent and Tetravalent Metal Ions
| Metal Ion | log K |
| Al³⁺ | 18.5 |
| Am³⁺ | 22.9 |
| Ce³⁺ | 20.01 |
| Cr³⁺ | 23.0 |
| Eu³⁺ | 22.4 |
| Fe³⁺ | 28.6 |
| Ga³⁺ | 23.0 |
| Gd³⁺ | 22.5 |
| In³⁺ | 25.0 |
| La³⁺ | 19.8 |
| Lu³⁺ | 22.6 |
| Np⁴⁺ | 32.3 |
| Pu³⁺ | 20.58 |
| Pu⁴⁺ | 33.67 |
| Sc³⁺ | 24.0 |
| Th⁴⁺ | 29.6 |
| U⁴⁺ | 31.8 |
| Y³⁺ | 22.1 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The values presented here are generally accepted values under standard conditions.
Experimental Protocols for Determining Stability Constants
The determination of stability constants is a fundamental aspect of coordination chemistry. Several experimental techniques are employed to measure the equilibrium concentrations of the species involved in the metal-ligand complexation reaction. The following are detailed methodologies for key experiments cited in the determination of DTPA-metal ion stability constants.
Potentiometric Titration
Potentiometric titration is a widely used and accurate method for determining stability constants. It involves monitoring the change in the potential of an ion-selective electrode (ISE) or a pH electrode as a titrant is added to a solution containing the metal ion and the ligand.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt of known concentration.
-
Prepare a standard solution of DTPA of known concentration.
-
Prepare a standard solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) free of carbonate.
-
Prepare a solution of a background electrolyte (e.g., KNO₃ or KCl) to maintain a constant ionic strength.
-
-
Calibration:
-
Calibrate the pH electrode or ISE using standard buffer solutions or solutions of known ion concentration.
-
-
Titration Procedure:
-
In a thermostated titration vessel, place a known volume of a solution containing the metal ion, DTPA, and the strong acid. The solution should also contain the background electrolyte.
-
Immerse the calibrated electrode and a reference electrode in the solution.
-
Titrate the solution with the standardized strong base, adding small, precise increments of the titrant.
-
Record the electrode potential (or pH) after each addition of the titrant, ensuring that equilibrium is reached before each reading.
-
Continue the titration until the potential change becomes negligible.
-
-
Data Analysis:
-
Plot the measured potential (or pH) against the volume of titrant added to obtain the titration curve.
-
From the titration curve, the concentrations of the free metal ion, free ligand, and the metal-ligand complex at equilibrium can be calculated at each point.
-
Use a suitable computer program (e.g., HYPERQUAD) to refine the stability constants by fitting the experimental data to a theoretical model of the equilibria involved.
-
Spectrophotometry
Spectrophotometry is a versatile method for determining stability constants, particularly when the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and ligand.
Methodology:
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DTPA, or vice versa (the method of continuous variations, or Job's plot, can also be used where the mole fraction of the components is varied while keeping the total concentration constant).
-
Ensure all solutions are buffered at a constant pH and have a constant ionic strength.
-
-
Spectral Measurement:
-
Record the absorption spectrum of each solution over a relevant wavelength range using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λ_max) for the DTPA-metal complex.
-
-
Data Analysis:
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Using Beer-Lambert's law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration, the concentration of the complex can be determined.
-
The concentrations of the free metal ion and free ligand can then be calculated from the initial concentrations and the concentration of the complex formed.
-
The stability constant is then calculated from the equilibrium concentrations of all species.
-
Calorimetry
Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat change associated with the binding of a ligand to a metal ion. This allows for the simultaneous determination of the stability constant (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Methodology:
-
Instrument Setup:
-
Set the desired temperature for the experiment in the ITC instrument.
-
Thoroughly clean and degas all solutions to avoid air bubbles.
-
-
Sample Loading:
-
Load the metal ion solution into the sample cell of the calorimeter.
-
Load the DTPA solution into the injection syringe.
-
-
Titration:
-
Initiate the titration, where small, precise volumes of the DTPA solution are injected into the metal ion solution.
-
The instrument measures the heat evolved or absorbed after each injection.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrating these peaks gives the heat change per injection.
-
Plotting the heat change per mole of injectant against the molar ratio of ligand to metal generates a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the thermodynamic parameters (K, ΔH, and n).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz (DOT language), illustrate key processes involving DTPA.
Caption: Workflow of heavy metal detoxification using DTPA chelation therapy.
Caption: Mechanism of action of Gd-DTPA as an MRI contrast agent.
Caption: Experimental workflow for potentiometric determination of stability constants.
References
Spectroscopic Analysis of DTPA-Metal Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is an octadentate aminopolycarboxylate chelating agent renowned for its ability to form stable complexes with a wide range of metal ions.[1][2] These DTPA-metal complexes are of paramount importance in diverse scientific and industrial fields, including nuclear medicine as radiopharmaceutical carriers, contrast agents in magnetic resonance imaging (MRI), and in advanced nuclear fuel reprocessing.[1][3] A thorough understanding of the formation, stability, and structural characteristics of these complexes is crucial for their effective application and the development of new technologies.
Spectroscopic techniques are indispensable tools for elucidating the intricate details of DTPA-metal interactions. This technical guide provides a comprehensive overview of the core spectroscopic methods employed in the analysis of DTPA-metal complexes, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals by providing not only the theoretical underpinnings of each technique but also detailed experimental protocols and a compilation of key quantitative data.
Core Spectroscopic Techniques
The selection of an appropriate spectroscopic method is contingent on the specific properties of the metal ion (e.g., paramagnetic or diamagnetic) and the information sought (e.g., stoichiometry, stability, or detailed structural features).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for investigating the solution-state structure and dynamics of DTPA-metal complexes. Both ¹H and ¹³C NMR are routinely used. For complexes involving paramagnetic lanthanide ions, NMR can also provide insights into the magnetic properties and water coordination, which is critical for MRI contrast agents.[4][5]
Upon complexation with a metal ion, the NMR spectra of DTPA exhibit characteristic changes. Broadening of peaks and shifts in the chemical resonances of the DTPA backbone protons and carbons are indicative of complex formation.[6][7] For instance, the complexation of terbium (Tb³⁺) with DTPA results in broadened DTPA peaks.[6][7] Similarly, in the ¹³C NMR spectrum of a Pb-DTPA complex, the presence of a broad signal at 179.3 ppm is attributed to the complexed carboxylic carbon, while a sharper singlet at 180.7 ppm indicates a free, uncomplexed carboxyl group.[8]
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly valuable tool for determining the stoichiometry and stability of DTPA-metal complexes.[9][10] It allows for the direct observation of the mass-to-charge ratio (m/z) of the complex, confirming the metal-to-ligand ratio, which is typically 1:1 for DTPA-metal complexes.[8] ESI-MS can also be used in competition experiments to determine conditional stability constants.[9][11] This involves measuring the relative abundance of different metal complexes in a solution containing multiple ligands or metal ions. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the complexes, providing information about the coordination environment of the metal ion.[12]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and widely accessible technique for studying the formation and stability of DTPA-metal complexes, particularly those involving transition metals.[11][13] The formation of a complex is often accompanied by a shift in the maximum absorbance wavelength (λ_max) and a change in the molar absorptivity.[14] This technique is also well-suited for kinetic studies, allowing for the determination of complex formation and dissociation rates.[15] For instance, the coordination of Cu²⁺ ions with a DTPA-based chelating surfactant has been investigated using UV-visible spectroscopy, where Job's plots were constructed to determine the stoichiometry of the complex.[9][11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the DTPA molecule and how they are affected by metal coordination. The key vibrational bands to monitor are those associated with the carboxylate (COO⁻) and amine (C-N) groups, as these are the primary sites of metal binding.[8][16] Upon complexation, a bathochromic (red) shift in the C=O and C-N stretching vibrations is typically observed, indicating a weakening of these bonds due to coordination with the metal ion.[8][16] For example, in Cu-DTPA and Pb-DTPA complexes, shifts in the C=O and C-N stretching bands to lower wavenumbers compared to free DTPA confirm that both nitrogen and oxygen atoms are involved in the complexation.[8][16]
Quantitative Data Summary
The stability of DTPA-metal complexes is a critical parameter for their practical applications. The following tables summarize key quantitative data, including stability constants (log K) and characteristic spectral shifts for various DTPA-metal complexes.
Table 1: Stability Constants (log K) of Selected DTPA-Metal Complexes
| Metal Ion | log K | Reference(s) |
| Pb²⁺ | 18.8 | [2] |
| Eu³⁺ | Varies with ionic strength | [1] |
| Gd³⁺ | High stability | [3][17] |
| Cu²⁺ | High stability | [2] |
| Zn²⁺ | High stability | [2] |
Table 2: Characteristic Spectroscopic Data for DTPA and its Metal Complexes
| Technique | Analyte | Key Spectral Feature | Observed Value/Shift | Reference(s) |
| ¹³C NMR | Pb-DTPA | Complexed Carboxylic ¹³C | 179.3 ppm (broad) | [8] |
| ¹³C NMR | Pb-DTPA | Free Carboxylic ¹³C | 180.7 ppm (singlet) | [8] |
| FTIR | Cu-DTPA/Pb-DTPA | C=O and C-N stretching | Bathochromic shift | [8][16] |
| ¹H NMR | Tb³⁺-DTPA | DTPA proton peaks | Broadening | [6][7] |
| UV-Vis | Ni-DTPA | Absorption Maxima | pH-dependent | [13] |
Experimental Protocols
This section provides generalized methodologies for the spectroscopic analysis of DTPA-metal complexes. It is important to note that specific experimental parameters may need to be optimized depending on the instrument, the metal ion, and the specific research question.
General Sample Preparation for DTPA-Metal Complex Formation
A generalized workflow for preparing DTPA-metal complexes for analysis is outlined below.
Caption: General workflow for DTPA-metal complex preparation and analysis.
Methodology:
-
Prepare Stock Solutions: Prepare aqueous stock solutions of DTPA and the desired metal salt (e.g., chloride or nitrate salt) of known concentrations.
-
Complex Formation: Mix the DTPA and metal salt solutions, typically in a 1:1 molar ratio. The final concentrations will depend on the sensitivity of the analytical technique.
-
pH Adjustment: Adjust the pH of the solution to the desired value using dilute acid (e.g., HCl) or base (e.g., NaOH). The pH is a critical parameter as it affects the protonation state of DTPA and the stability of the complex.[10][13]
-
Equilibration: Allow the solution to equilibrate for a sufficient period to ensure complete complex formation. This may range from minutes to hours.
Protocol 1: NMR Spectroscopic Analysis
Objective: To characterize the formation of a DTPA-metal complex and identify changes in the chemical environment of the DTPA ligand.
Materials:
-
DTPA-metal complex solution
-
D₂O (for locking)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare the DTPA-metal complex in D₂O or an appropriate deuterated solvent.
-
Transfer an appropriate volume (typically 0.5-0.7 mL) of the sample solution into a clean NMR tube.
-
Acquire ¹H and/or ¹³C NMR spectra at a controlled temperature.
-
Process the spectra (Fourier transformation, phasing, baseline correction, and referencing).
-
Analyze the spectra for changes in chemical shifts, peak broadening, and the appearance of new signals compared to the spectrum of free DTPA under identical conditions.[6][7][8]
Protocol 2: ESI-MS for Stoichiometry and Stability Analysis
Objective: To determine the stoichiometry of the DTPA-metal complex and assess its relative stability.
Materials:
-
DTPA-metal complex solution
-
Methanol/Water solvent system (or other suitable solvent for ESI)
-
Mass spectrometer with an ESI source
Procedure:
-
Dilute the DTPA-metal complex solution to a low concentration (typically in the micromolar range) using a suitable solvent system (e.g., 50:50 methanol:water).
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode, depending on the expected charge of the complex.
-
Analyze the spectrum to identify the m/z value of the parent ion corresponding to the [M-DTPA] complex.
-
For competitive binding studies to determine conditional stability constants, prepare a solution containing the metal ion, DTPA, and a competing ligand, and analyze the relative intensities of the resulting complex ions.[9][11]
Protocol 3: UV-Vis Spectrophotometric Titration
Objective: To monitor the formation of a DTPA-metal complex and determine its stoichiometry.
Materials:
-
DTPA solution
-
Metal salt solution
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Place a known concentration of the metal ion solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Incrementally add small aliquots of the DTPA solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Monitor the changes in absorbance at the λ_max of the complex.
-
Plot the change in absorbance versus the molar ratio of DTPA to the metal ion. The inflection point in the curve indicates the stoichiometry of the complex.
Protocol 4: FTIR Spectroscopic Analysis
Objective: To identify the functional groups of DTPA involved in metal coordination.
Materials:
-
Solid DTPA and DTPA-metal complex (lyophilized if prepared in solution)
-
KBr (for pellet preparation)
-
FTIR spectrometer with a sample holder for KBr pellets or an ATR accessory
Procedure (KBr Pellet Method):
-
Thoroughly mix a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Compare the spectrum of the DTPA-metal complex to that of free DTPA, focusing on the regions corresponding to carboxylate and amine vibrations.[8][16]
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of data from these various spectroscopic techniques is often interconnected, providing a more complete picture of the DTPA-metal complex. The following diagram illustrates the logical flow of information.
Caption: Interrelationship of spectroscopic data and their interpretation.
Conclusion
The spectroscopic analysis of DTPA-metal complexes is a multifaceted field that relies on the synergistic application of various techniques. NMR provides detailed structural and dynamic information in solution, while MS is a powerful tool for determining stoichiometry and stability. UV-Vis and FTIR spectroscopy offer accessible methods for monitoring complex formation and identifying the coordinating functional groups. By employing the methodologies outlined in this guide, researchers can gain a comprehensive understanding of the properties of DTPA-metal complexes, which is essential for advancing their applications in medicine, biotechnology, and environmental science.
References
- 1. inl.elsevierpure.com [inl.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. biomers.net | Chelate complex modifications - biomers.net Oligonucleotides [biomers.net]
- 4. Gadolinium and dysprosium chelates of DTPA-amide-dextran: synthesis, 1H NMR relaxivity, and induced 23Na NMR shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes: peculiarities of molecular structure, dynamics and paramagnetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - 1H NMR spectra of DTPA chelation of Tb3+. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Speciation studies on DTPA using the complementary nature of electrospray ionization mass spectrometry and time-resolved laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 13. pH-Dependent Composition Analysis of Nickel-Chelate Complexes Using UV-Vis Spectrophotometry - koreascholar [db.koreascholar.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Complications in complexation kinetics for lanthanides with DTPA using dye probe molecules in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04755J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Kinetics of formation for lanthanide (III) complexes of DTPA-(Me-Trp)2 used as imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Properties of Diethylenetriaminepentaacetic Acid (DTPA) Chelation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a high-affinity chelating agent widely utilized in medicine, research, and industry. As a polyaminocarboxylic acid, its molecular structure features a diethylenetriamine backbone with five carboxymethyl groups, making it a potentially octadentate ligand capable of forming highly stable complexes with a wide range of metal ions. The exceptional stability of these metal-DTPA complexes is fundamental to its applications, which include the decorporation of toxic heavy metals and radionuclides, and its use as a component of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI).
This technical guide provides an in-depth examination of the core thermodynamic properties that govern DTPA chelation. Understanding these principles—including stability constants, enthalpy, entropy, and Gibbs free energy changes—is critical for optimizing existing applications and for the rational design of new therapeutic and diagnostic agents. We will present key quantitative data, detail the experimental protocols for their determination, and visualize the underlying processes.
Core Thermodynamic Principles of DTPA Chelation
The formation of a metal-DTPA complex is an equilibrium reaction between a metal ion (Mⁿ⁺) and the deprotonated DTPA ligand (DTPA⁵⁻):
Mⁿ⁺ + DTPA⁵⁻ ⇌ [M(DTPA)]ⁿ⁻⁵
The spontaneity and stability of this complex are governed by fundamental thermodynamic parameters.
-
Gibbs Free Energy (ΔG): The overall spontaneity of the chelation reaction is determined by the change in Gibbs free energy. A negative ΔG indicates a spontaneous complex formation. It is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS where ΔH is the enthalpy change, T is the absolute temperature, and ΔS is the entropy change.
-
Stability Constant (K): Also known as the formation constant, K is the equilibrium constant for the complexation reaction. It provides a quantitative measure of the affinity of DTPA for a specific metal ion. High stability constants are characteristic of DTPA, indicating the formation of very stable complexes. The logarithm of the stability constant (log K) is commonly reported.
-
Enthalpy (ΔH): The enthalpy change reflects the heat absorbed or released during complex formation. It is associated with the energy of the coordinate bonds formed between the metal ion and the donor atoms (nitrogen and oxygen) of the DTPA ligand. Most DTPA chelation reactions are exothermic (negative ΔH), contributing favorably to the spontaneity of the process.
-
Entropy (ΔS): The entropy change represents the change in disorder of the system upon complex formation. The "chelate effect" is a key contributor to the high stability of DTPA complexes and is predominantly an effect of entropy. When the multidentate DTPA ligand displaces multiple single-coordinating water molecules from the metal ion's hydration shell, there is a net increase in the number of free particles in the system, leading to a large, positive entropy change that drives the reaction forward.
Quantitative Thermodynamic Data for DTPA Chelation
The following tables summarize key thermodynamic data for the formation of metal-DTPA complexes. These values are influenced by experimental conditions such as temperature, pH, and ionic strength.
Table 1: Stability Constants (log K) of Selected Metal-DTPA Complexes
| Metal Ion | log K | Ionic Strength (M) | Temperature (°C) |
| Fe³⁺ | 28.6 | 0.1 | 20 |
| Gd³⁺ | 22.46 | 0.1 | 25 |
| Cu²⁺ | 21.5 | 0.1 | 20 |
| Zn²⁺ | 18.7 | 0.1 | 20 |
| Pb²⁺ | 18.7 | 0.1 | 20 |
| Ni²⁺ | 20.3 | 0.1 | 20 |
| Cd²⁺ | 19.2 | 0.1 | 20 |
| Mn²⁺ | 15.6 | 0.1 | 20 |
| Ca²⁺ | 10.8 | 0.1 | 20 |
| Am³⁺ | 22.9 | 0.1 | 25 |
| Cm³⁺ | 23.1 | 0.1 | 25 |
Note: Stability constants are highly dependent on conditions. The values presented are representative and sourced from critically compiled data and literature. The high log K values underscore DTPA's strong affinity for trivalent and heavy metal ions.
Table 2: Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG) of Lanthanide-DTPA Complex Formation
| Lanthanide Ion | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| La³⁺ | -111.9 | -35.1 | 76.8 |
| Eu³⁺ | -128.3 | -39.3 | 89.0 |
| Gd³⁺ | -129.5 | -41.8 | 87.7 |
| Lu³⁺ | -130.1 | -44.3 | 85.8 |
Data compiled for T = 298.15 K (25 °C). The formation of these complexes is driven by both favorable enthalpy and a large positive entropy change.
Experimental Protocols for Thermodynamic Characterization
Accurate determination of thermodynamic parameters is essential for understanding and predicting the behavior of DTPA in various systems. The primary methods employed are potentiometric titration, isothermal titration calorimetry, and spectrophotometry.
Potentiometric Titration for Stability Constant (K) Determination
Potentiometric titration is a highly accurate method for determining stability constants by measuring changes in ion concentration (often H⁺) during a titration.
Methodology:
-
Solution Preparation: Prepare a solution containing the metal ion of interest and the DTPA ligand at known concentrations in a medium of constant ionic strength (e.g., 0.1 M KCl or KNO₃).
-
Calibration: Calibrate a pH electrode using standard buffers. The electrode potential is then used to determine the concentration of free H⁺ ions in the experimental solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH). The addition of the base deprotonates the DTPA and shifts the metal-ligand complexation equilibrium.
-
Data Acquisition: Record the pH (or electrode potential) as a function of the volume of titrant added.
-
Data Analysis: The stability constants are calculated from the titration curve by solving a series of mass-balance equations for all species in the solution (free metal, free ligand in various protonation states, and the metal-ligand complex). Specialized computer programs are often used for this complex data fitting.
Isothermal Titration Calorimetry (ITC) for ΔH and K Determination
ITC directly measures the heat released or absorbed during a binding interaction, providing a complete thermodynamic profile (K, ΔH, and stoichiometry) from a single experiment.
Methodology:
-
Sample Preparation: Place a solution of the metal ion in the sample cell of the calorimeter. Fill the titration syringe with a solution of the DTPA ligand. All solutions should be prepared in the same buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of the DTPA solution are made into the metal ion solution at a constant temperature.
-
Heat Measurement: The instrument measures the heat change that occurs after each injection. The initial injections produce large heat changes as most of the injected ligand binds to the metal. As the metal becomes saturated, subsequent injections produce smaller heat changes.
-
Data Analysis: The raw data (heat per injection vs. molar ratio) is integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to extract the thermodynamic parameters: the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the relationships: ΔG = -RTln(K) ΔS = (ΔH - ΔG) / T
Spectrophotometric Methods
Spectrophotometry can be used when the metal-DTPA complex has a distinct absorbance spectrum compared to the free metal ion. It is often employed in competition assays.
Methodology (Competition Assay):
-
System Setup: Create a solution containing the metal ion and a colored indicator ligand that forms a complex with a known stability and distinct absorbance spectrum.
-
Titration: Add aliquots of a DTPA solution to the metal-indicator complex solution.
-
Absorbance Measurement: DTPA, having a higher affinity, will displace the indicator ligand from the metal ion. This causes a change in the solution's absorbance, which is monitored at a specific wavelength.
-
Data Analysis: The change in absorbance is used to calculate the concentration of each species at equilibrium. By knowing the stability constant of the metal-indicator complex, the stability constant for the metal-DTPA complex can be determined.
Visualizations: Workflows and Mechanisms
The following diagrams, rendered using the DOT language, illustrate key processes related to DTPA chelation.
An In-Depth Technical Guide to the Acid-Base Dissociation Constants of Diethylenetriaminepentaacetic Acid (DTPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-base dissociation constants (pKa values) of Diethylenetriaminepentaacetic acid (DTPA), a crucial parameter influencing its function in various scientific and pharmaceutical applications. DTPA's ability to chelate metal ions is intrinsically linked to its protonation state, making a thorough understanding of its pKa values essential for researchers and professionals in drug development and related fields.
Introduction to DTPA and its Significance
Diethylenetriaminepentaacetic acid (DTPA) is a polyamino carboxylic acid with eight potential binding sites, making it a powerful chelating agent. Its high affinity for a wide range of metal ions has led to its use in diverse applications, including:
-
Magnetic Resonance Imaging (MRI): As a ligand for gadolinium (Gd³⁺) in contrast agents, the stability of the Gd-DTPA complex is paramount to prevent the release of toxic free gadolinium ions.[1] This stability is highly dependent on the protonation state of the DTPA molecule.
-
Radionuclide Decorporation: DTPA is employed to chelate and promote the excretion of radioactive heavy metals from the body in cases of internal contamination.
-
Lanthanide and Actinide Separation: In the nuclear industry, DTPA is utilized for the separation of lanthanides and actinides.
The effectiveness of DTPA in these applications is governed by the pH of the environment, which dictates the protonation state of its carboxylic acid and amine functional groups. The acid-base dissociation constants, or pKa values, quantify the tendency of these groups to donate a proton.
Acid-Base Dissociation Constants (pKa) of DTPA
DTPA is a pentaprotic acid, meaning it can donate up to five protons from its five carboxylic acid groups. The stepwise dissociation of these protons is characterized by five distinct pKa values. The protonation of the three amine groups also influences the overall acidity. The reported pKa values for DTPA can vary slightly depending on the experimental conditions, such as temperature and ionic strength of the medium.
Table 1: Summary of Reported pKa Values for DTPA at 25°C
| pKa | Value (0.1 M Ionic Strength) | Description |
| pKa1 | ~1.8 - 2.0 | First carboxylic acid dissociation |
| pKa2 | ~2.5 - 2.8 | Second carboxylic acid dissociation |
| pKa3 | ~4.3 - 4.5 | Third carboxylic acid dissociation |
| pKa4 | ~8.5 - 8.7 | Fourth carboxylic acid dissociation (often associated with a nitrogen proton) |
| pKa5 | ~10.4 - 10.6 | Fifth carboxylic acid dissociation (often associated with a nitrogen proton) |
Note: The assignment of pKa4 and pKa5 to specific amine protons can be complex and is a subject of detailed study.
The stepwise dissociation of protons from DTPA can be visualized as a series of equilibria. The fully protonated form, H₅DTPA, sequentially loses protons as the pH of the solution increases.
Figure 1: Stepwise dissociation of DTPA.
Experimental Protocols for pKa Determination
The determination of the pKa values of polyprotic acids like DTPA requires precise and well-controlled experimental procedures. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most common and reliable methods employed for this purpose.
Potentiometric Titration
Potentiometric titration is a classic and highly accurate method for determining pKa values.[2][3] The procedure involves the gradual addition of a titrant (a strong base) to a solution of the analyte (DTPA, a weak acid) and monitoring the resulting pH change.
Detailed Methodology:
-
Preparation of Solutions:
-
DTPA Solution: Prepare a standard solution of DTPA (e.g., 0.01 M) in deionized water. The exact concentration should be known with high accuracy.
-
Titrant: Prepare a carbonate-free standard solution of a strong base, typically sodium hydroxide (NaOH) (e.g., 0.1 M).
-
Ionic Strength Adjustment: To maintain a constant ionic strength throughout the titration, add a neutral salt like potassium chloride (KCl) or sodium perchlorate (NaClO₄) to the DTPA solution to a final concentration of, for example, 0.1 M.
-
-
Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH range of the titration.
-
Titration Procedure:
-
Place a known volume of the DTPA solution into a thermostated titration vessel.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution at a constant rate.
-
Add the NaOH titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. Continue this process until the pH has passed all the equivalence points.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values can be determined from the half-equivalence points on the titration curve, where the concentrations of the conjugate acid-base pairs are equal. For a polyprotic acid, there will be multiple half-equivalence points.
-
Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence points, from which the pKa values can be calculated.
-
Figure 2: Experimental workflow for pKa determination by potentiometric titration.
NMR Spectroscopy
NMR spectroscopy is another powerful technique for pKa determination. It relies on the principle that the chemical shifts of magnetic nuclei near an ionizable group are sensitive to the protonation state of that group.
Detailed Methodology:
-
Sample Preparation: Prepare a series of samples containing a constant concentration of DTPA in D₂O (deuterium oxide) or a mixture of H₂O/D₂O. Each sample is adjusted to a different, precisely known pD (the equivalent of pH in D₂O) using small additions of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).
-
NMR Data Acquisition: Acquire a ¹H or ¹³C NMR spectrum for each sample at a constant temperature.
-
Data Analysis:
-
Identify the NMR signals corresponding to the nuclei close to the carboxylic acid and amine groups.
-
Plot the chemical shift (δ) of these signals as a function of pD.
-
The resulting plot will be a sigmoidal curve for each dissociation step.
-
The inflection point of each sigmoidal curve corresponds to the pKa value for that particular dissociation. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
DTPA Protonation and Metal Chelation
The chelation of metal ions by DTPA is a competitive reaction involving protons. The stability of a metal-DTPA complex is highly pH-dependent because the deprotonated form of the ligand (DTPA⁵⁻) is the most effective chelating species.
At low pH, the carboxylic acid and amine groups of DTPA are protonated. This protonation competes with the binding of metal ions, leading to a decrease in the stability of the metal-DTPA complex. As the pH increases, DTPA deprotonates, making the lone pairs of electrons on the oxygen and nitrogen atoms more available to coordinate with a metal ion, thus forming a more stable complex. This relationship is crucial in applications like MRI, where the Gd-DTPA complex must remain stable at physiological pH to prevent the release of toxic Gd³⁺ ions.[4]
Figure 3: Relationship between DTPA protonation and metal chelation.
Conclusion
The acid-base dissociation constants of DTPA are fundamental physicochemical properties that dictate its behavior and efficacy as a chelating agent. A thorough understanding and precise determination of these pKa values are critical for the development and optimization of DTPA-based systems in medicine and industry. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately determine these crucial parameters, thereby enabling the rational design of more effective and safer applications of this versatile molecule.
References
An In-depth Technical Guide to the Molecular Structure of Diethylenetriaminetetraacetic Acid (DTPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminetetraacetic acid (DTPA), also known as pentetic acid, is a polyamino carboxylic acid with the chemical formula C₁₄H₂₃N₃O₁₀.[1][2][3] It is an analogue of the more widely known ethylenediaminetetraacetic acid (EDTA) but exhibits a higher coordination number and consequently forms more stable chelates with metal ions. Structurally, DTPA consists of a diethylenetriamine backbone functionalized with five carboxymethyl groups.[3] This unique structure allows it to act as a powerful octadentate chelating agent, capable of forming stable, water-soluble complexes with a wide range of di- and trivalent metal ions. This property is the basis for its extensive applications in various fields, including medicine, agriculture, and industrial processes. In the realm of drug development, DTPA is of particular interest for its use as a chelating agent in MRI contrast agents, for the decorporation of radioactive heavy metals, and in targeted drug delivery systems.[4][5][6] This guide provides a detailed overview of the molecular structure of DTPA, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Molecular Structure and Properties
The IUPAC name for this compound is N,N′-{[(Carboxymethyl)azanediyl]di(ethane-2,1-diyl)}bis[N-(carboxymethyl)glycine].[3] The molecule possesses three amine nitrogen atoms and five carboxylic acid groups, which can be deprotonated to form a highly negatively charged anion that effectively sequesters metal cations.
Quantitative Structural Data
Obtaining precise bond lengths and angles for free, uncomplexed DTPA is challenging due to its flexible nature in solution and the difficulty in crystallizing the free acid. However, crystallographic studies of DTPA complexed with metal ions provide valuable insights into its conformational properties upon chelation. The following table summarizes key structural data for DTPA, including general properties and specific bond lengths observed in a metal-complexed state as a reference.
| Property | Value |
| Chemical Formula | C₁₄H₂₃N₃O₁₀ |
| Molar Mass | 393.35 g/mol |
| IUPAC Name | N,N′-{[(Carboxymethyl)azanediyl]di(ethane-2,1-diyl)}bis[N-(carboxymethyl)glycine] |
| Synonyms | Pentetic Acid, DTPA |
| Appearance | White crystalline solid |
| Fe-O Bond Lengths (in Fe-DTPA complex) | 1.94 - 2.05 Å |
| Fe-N Bond Lengths (in Fe-DTPA complex) | 2.32 - 2.42 Å |
Note: Bond lengths for the Fe-DTPA complex are provided as an illustration of the coordination environment. The exact bond lengths and angles of free DTPA may vary.
Experimental Protocols
Synthesis of this compound (DTPA)
A common method for the synthesis of DTPA is the carboxymethylation of diethylenetriamine (DETA) using a haloacetic acid, typically chloroacetic acid, under alkaline conditions.
Materials:
-
Diethylenetriamine (DETA)
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Cooling apparatus (ice bath or cryostat)
-
Reaction vessel with stirring capability
-
pH meter
Procedure:
-
Preparation of Chloroacetic Acid Solution: Dissolve the desired molar equivalent of chloroacetic acid in deionized water in the reaction vessel.
-
Addition of Diethylenetriamine: Cool the chloroacetic acid solution to a temperature between -5°C and 5°C. Slowly add diethylenetriamine to the cooled solution while stirring vigorously. Maintain the temperature within this range to control the exothermic reaction.
-
Alkalinization and Carboxymethylation: Prepare a concentrated solution of sodium hydroxide. Slowly add the NaOH solution to the reaction mixture, ensuring the temperature does not exceed 10°C. The addition of NaOH neutralizes the hydrochloric acid formed and promotes the nucleophilic substitution of the chloroacetate by the amine groups of DETA.
-
Reaction Completion: After the complete addition of NaOH, the reaction mixture is typically stirred for several hours at a slightly elevated temperature (e.g., 50-60°C) to ensure the completion of the carboxymethylation.
-
Acidification and Precipitation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 1.5-2.0. This will protonate the carboxylate groups and cause the DTPA to precipitate out of the solution as a white solid.
-
Isolation and Purification: The precipitated DTPA is collected by filtration, washed with cold deionized water to remove any remaining salts, and then dried under vacuum. Further purification can be achieved by recrystallization from hot water.
Structural Characterization by X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline compounds like DTPA.
Methodology:
-
Crystal Growth: High-quality single crystals of DTPA are grown, typically by slow evaporation of a saturated aqueous solution or by slow cooling of a hot, saturated solution. The choice of solvent and crystallization conditions is crucial for obtaining crystals suitable for diffraction.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate molecular structure, including bond lengths, bond angles, and torsional angles.
Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of DTPA in solution. Both ¹H and ¹³C NMR are routinely used.
Procedure:
-
Sample Preparation: A small amount of the purified DTPA is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O) with a pH adjustment to ensure solubility. A known concentration is prepared for quantitative analysis.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. The integration of the proton signals can be used to confirm the ratio of protons in the different parts of the molecule (ethylene bridges vs. carboxymethyl groups).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the DTPA molecule. This helps to confirm the presence of the diethylenetriamine backbone and the five carboxymethyl groups.
-
2D NMR Techniques: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, providing a more detailed structural elucidation.
Visualizations
Metal Chelation Mechanism
The primary function of DTPA is its ability to chelate metal ions. This process involves the formation of multiple coordinate bonds between the electron-donating groups of DTPA (the nitrogen atoms and the deprotonated carboxylate groups) and a central metal ion. This sequestration of the metal ion renders it biologically inert and facilitates its excretion from the body.
Caption: The chelation mechanism of DTPA with a metal ion.
Experimental Workflow for DTPA Analysis in Pharmaceutical Formulations
The quantification of DTPA in pharmaceutical products is crucial for quality control. A typical workflow involves the formation of a colored metal-DTPA complex followed by spectrophotometric or chromatographic analysis.
References
- 1. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylenetriaminepentaacetic acid | 67-43-6 [chemicalbook.com]
- 3. Pentetic acid - Wikipedia [en.wikipedia.org]
- 4. DTPA Derivatives - CD Bioparticles [cd-bioparticles.net]
- 5. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Solubility of Diethylenetriaminepentaacetic Acid (DTPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Diethylenetriaminepentaacetic acid (DTPA), a crucial chelating agent in various scientific and pharmaceutical applications. The document details DTPA's solubility profile in aqueous solutions across different pH levels and in common organic solvents. A thorough experimental protocol for determining DTPA solubility via the isothermal shake-flask method is presented, alongside a discussion of its metal chelation mechanism and its application in heavy metal detoxification, illustrated with clear diagrams. This guide is intended to be a valuable resource for researchers and professionals working with DTPA, enabling them to optimize its use in their respective fields.
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid renowned for its high affinity for metal cations. Structurally similar to the more common ethylenediaminetetraacetic acid (EDTA), DTPA possesses five carboxylic acid groups and three amine nitrogens, allowing it to act as a potent octadentate ligand.[1] This strong chelating ability makes DTPA indispensable in a wide array of applications, including as a contrast agent in magnetic resonance imaging (MRI), in the treatment of heavy metal poisoning, and as a stabilizer in various industrial processes.[2] A fundamental understanding of its solubility in different solvent systems is paramount for its effective formulation and application. This guide provides an in-depth analysis of DTPA's solubility characteristics.
Solubility of DTPA
The solubility of DTPA is significantly influenced by the nature of the solvent, temperature, and particularly the pH of aqueous solutions. As a pentacarboxylic acid, its degree of ionization, and therefore its interaction with polar solvents like water, is highly dependent on the hydrogen ion concentration.
Aqueous Solubility
DTPA is generally described as being slightly soluble in water at room temperature.[3] The solubility, however, increases substantially with a rise in temperature and in alkaline conditions.[3]
Table 1: Solubility of DTPA in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) | Reference |
| 20 | 5 | [3] |
Further research is needed to populate solubility data at a wider range of temperatures.
Effect of pH on Aqueous Solubility
The solubility of DTPA in water is profoundly affected by pH. In acidic solutions, the carboxylic acid groups are protonated, leading to lower solubility. Conversely, in alkaline solutions, these groups are deprotonated, forming the more soluble carboxylate salts. The pentasodium salt of DTPA, for instance, is completely soluble in water and remains stable across a broad pH range of 3 to 10.[4] A notable data point shows a solubility of 50 mg/mL in 1 M HCl, indicating that at very low pH, the formation of a hydrochloride salt may enhance solubility.
Table 2: Solubility of DTPA in Aqueous Solutions at Different pH Values
| pH | Solvent | Solubility | Reference |
| ~1 | 1 M HCl | 50 g/L (50 mg/mL) | |
| Neutral | Water | 5 g/L (at 20°C) | [3] |
| Alkaline | Aqueous Base | Soluble | [3] |
Quantitative solubility data across a wider pH spectrum is an area for further investigation.
Solubility in Organic Solvents
DTPA is generally insoluble in most common organic solvents.[3] This is attributed to its polar, polycarboxylic acid structure, which has limited favorable interactions with non-polar or less polar organic molecules.
Table 3: Qualitative Solubility of DTPA in Various Organic Solvents
| Solvent | Solubility | Reference |
| Ethanol | Insoluble | [3] |
| Methanol | Insoluble | [3] |
| Ether | Insoluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (with heating and sonication) |
Specific quantitative solubility data for DTPA in these and other organic solvents such as DMF and acetonitrile require further experimental determination.
Experimental Protocol: Determination of DTPA Solubility via the Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5][6][7] It is a reliable technique that allows for the determination of the thermodynamic solubility of a solute in a given solvent at a specific temperature.
Materials and Equipment
-
Diethylenetriaminepentaacetic acid (DTPA), analytical grade
-
Solvents of interest (e.g., deionized water, buffered solutions at various pHs, organic solvents)
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification
Procedure
-
Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solutions, use deionized water or buffer solutions adjusted to the target pH values (e.g., pH 1, 4, 7, 9, 11).
-
Sample Preparation: Add an excess amount of DTPA powder to a series of flasks, each containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Place the flasks in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the flasks at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed for a period to let the excess solid settle. Carefully withdraw a sample from the supernatant. To ensure all undissolved solids are removed, either centrifuge the sample at a high speed or filter it through a 0.22 µm syringe filter.
-
Quantification of Dissolved DTPA: Analyze the concentration of DTPA in the clear supernatant. An HPLC-UV method is a common and reliable technique for this purpose. Since DTPA itself lacks a strong chromophore, it is often complexed with a metal ion, such as iron(III), to enhance its UV detectability.[8][9][10][11][12]
-
HPLC-UV Method Example:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An optimized mobile phase, for example, containing sodium acetate and an ion-pairing reagent like tetrabutylammonium bromide in a methanol-water mixture at a specific pH.[8][10]
-
Detection: UV detection at a wavelength suitable for the DTPA-metal complex (e.g., 254 nm for the Fe(III)-DTPA complex).[8][10]
-
Quantification: Prepare a standard curve of known DTPA concentrations to accurately determine the concentration in the experimental samples.
-
-
-
Data Analysis: The solubility is reported as the average concentration of DTPA in the saturated solution, typically in units of g/L or mg/mL.
Visualizations
DTPA Metal Chelation Mechanism
The primary function of DTPA is its ability to form stable complexes with metal ions. The DTPA molecule envelops the metal ion, forming multiple coordination bonds with its nitrogen and oxygen atoms. This sequestration effectively isolates the metal ion from its surroundings.
Caption: DTPA molecule chelating a central metal ion.
Workflow for In Vivo Heavy Metal Detoxification using DTPA
DTPA is utilized in chelation therapy to treat poisoning by heavy metals such as lead, cadmium, and mercury.[2][13][14][15] The process involves the administration of DTPA, which then binds to the toxic metals in the body, forming stable, water-soluble complexes that can be excreted through the kidneys.
Caption: Workflow of DTPA in heavy metal detoxification.
Conclusion
This technical guide has provided a detailed examination of the solubility of Diethylenetriaminepentaacetic acid. The key takeaways are that DTPA's aqueous solubility is modest under neutral conditions but increases significantly with temperature and in alkaline environments. It is largely insoluble in common organic solvents. A robust experimental protocol based on the isothermal shake-flask method has been outlined to enable researchers to precisely determine DTPA's solubility in their specific systems. The provided diagrams illustrate the fundamental mechanism of metal chelation and the clinical application of DTPA in heavy metal detoxification. Further research to quantify DTPA's solubility across a broader range of pH values and in a wider variety of organic solvents will further enhance its utility in scientific and pharmaceutical development.
References
- 1. Pentetic acid - Wikipedia [en.wikipedia.org]
- 2. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]
- 4. shivchem.com [shivchem.com]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method for Analysis of Diethylenetriaminepentaacetic acid (DTPA) on Newcrom BH Column | SIELC Technologies [sielc.com]
- 12. pharmafocuseurope.com [pharmafocuseurope.com]
- 13. Effects of the chelating agent DTPA on naturally accumulating metals in the body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. irpa.net [irpa.net]
In Vitro Toxicity of Diethylenetriaminetetraacetic Acid (DTPA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminetetraacetic acid (DTPA) is a synthetic aminopolycarboxylic acid known for its strong chelating properties. It is widely used in various industrial and medical applications, including as a treatment for heavy metal poisoning and as a component of MRI contrast agents. Understanding the in vitro toxicity of DTPA is crucial for assessing its safety profile and for the development of new applications. This technical guide provides a comprehensive overview of the available data on the in vitro toxicity of DTPA, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Core Mechanism of Action: Metal Ion Chelation
The primary mechanism governing the biological effects of DTPA is its ability to bind to and sequester metal ions. As a pentadentate ligand, DTPA can form stable complexes with a variety of di- and trivalent metal ions, such as zinc, iron, manganese, and calcium. This chelation can disrupt the homeostasis of essential metals, which are critical cofactors for numerous enzymes and proteins involved in fundamental cellular processes. The depletion of these metal ions can lead to a cascade of downstream effects, including the induction of oxidative stress and apoptosis. It is important to note that DTPA is a membrane-impermeable chelator, primarily acting on the extracellular pool of metal ions.
Quantitative Toxicity Data
The available quantitative data on the in vitro cytotoxicity of pure this compound (DTPA) is limited and appears to be highly dependent on the cell type and experimental conditions. Much of the published research has focused on DTPA derivatives, such as Gadolinium-DTPA (Gd-DTPA) and Calcium-DTPA (Ca-DTPA).
| Compound/Derivative | Cell Line | Assay | Concentration | Exposure Time | Observed Effect | Citation |
| Gd-DTPA | MCF-7 (Human breast adenocarcinoma) | MTT Assay | ≥ 25 mM | 48 and 72 hours | Significant decrease in cell viability. | |
| DTPA | HIT-T15 (Hamster pancreatic beta cells) | Annexin V-FITC/PI Staining | 0.01, 0.1, and 0.3 mM | 24 hours | No induction of apoptosis; protective against dRib-induced apoptosis. | |
| DTPA | Rat Hepatocytes | Not specified | Not specified | Not specified | Depletion of cellular zinc did not induce apoptosis.[1] | [1] |
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays that can be used to assess the toxic effects of DTPA.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of DTPA in a suitable solvent (e.g., sterile PBS or cell culture medium). Remove the old medium from the cells and add the DTPA solutions at various concentrations. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the DTPA concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Trypan Blue Exclusion Assay for Cell Viability
This assay is based on the principle that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Principle: A direct count of viable and non-viable cells after staining with trypan blue.
Protocol:
-
Cell Preparation: After treating cells with DTPA for the desired time, detach adherent cells using trypsin-EDTA and resuspend them in complete medium to inactivate the trypsin. For suspension cells, collect them by centrifugation.
-
Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (e.g., 10 µL of cell suspension + 10 µL of trypan blue).
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopic Examination: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Data Analysis:
-
Calculate the total number of cells per mL.
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Signaling Pathways and Visualization
The primary toxic mechanism of DTPA is believed to stem from its chelation of essential metal ions, leading to cellular stress. While a definitive, universally applicable signaling pathway for DTPA-induced toxicity has not been fully elucidated and is likely cell-type dependent, a generalized pathway involving oxidative stress and apoptosis can be proposed.
Generalized Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for determining the in vitro cytotoxicity of DTPA.
Proposed Signaling Pathway for DTPA-Induced Cytotoxicity
Caption: Proposed mechanism of DTPA-induced cytotoxicity via metal ion chelation.
Conclusion
The in vitro toxicity of this compound is intrinsically linked to its potent metal-chelating properties. While comprehensive quantitative data for pure DTPA remains sparse, the available evidence suggests that its cytotoxic effects are concentration- and cell-type-dependent. The primary mechanism of toxicity is believed to involve the disruption of essential metal ion homeostasis, leading to downstream events such as oxidative stress and apoptosis. Further research is warranted to establish definitive IC50 values across a broader range of cell lines and to fully elucidate the specific signaling pathways involved in DTPA-induced cytotoxicity. The standardized experimental protocols provided in this guide offer a robust framework for conducting such investigations.
References
The Environmental Persistence of DTPA: A Technical Guide to its Recalcitrance and Abiotic Degradation Pathways
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Environmental Fate of Diethylenetriaminepentaacetic Acid (DTPA)
This technical guide delves into the environmental degradation pathways of the chelating agent Diethylenetriaminepentaacetic acid (DTPA). While DTPA is valued for its ability to form stable complexes with metal ions, its environmental persistence and resistance to microbial degradation are significant considerations for its application and disposal. This document synthesizes the current scientific understanding of DTPA's behavior in the environment, focusing on its recalcitrance to biodegradation and the primary abiotic pathway of its degradation: photodegradation, particularly when complexed with iron (Fe(III)).
Resistance of DTPA to Biodegradation
Extensive studies have consistently demonstrated that DTPA is highly resistant to biodegradation under both aerobic and anaerobic conditions. Standard biodegradability tests, such as the CO2 evolution test (OECD 301B) and manometric respirometry test (OECD 301F), have shown little to no mineralization of DTPA. This resistance is largely attributed to the strength and stability of the complexes it forms with metal ions.
Table 1: Summary of DTPA Biodegradability Test Results
| Test Method | Inoculum | Test Duration | DTPA Form | % Biodegradation (Mineralization) | Reference |
| CO2 Evolution Test | Activated Sludge | 28 days | Free Acid | < 10% | [1][2] |
| CO2 Evolution Test | Activated Sludge | 28 days | Fe(III)-DTPA | < 10% | [1][2] |
| Manometric Respirometry | Activated Sludge | 28 days | Free Acid | Negligible O2 uptake | [1][2] |
| Manometric Respirometry | Activated Sludge | 28 days | Fe(III)-DTPA | Negligible O2 uptake | [1][2] |
The data clearly indicates that DTPA does not meet the criteria for "ready biodegradability" under standard testing conditions. The complex structure of DTPA and its strong chelation with metals make it inaccessible to microbial enzymes that typically initiate the degradation of organic compounds.
Primary Degradation Pathway: Photodegradation of Fe(III)-DTPA
In the environment, the primary route of DTPA degradation is an abiotic process: the photodegradation of its complex with ferric iron (Fe(III)-DTPA). This process is significantly more rapid than any observed biodegradation. The photochemical breakdown of Fe(III)-DTPA is initiated by the absorption of light, leading to a series of decarboxylation and oxidation reactions.
Studies have shown that the half-life of Fe(III)-DTPA under summer sunlight conditions in humic lake water can be less than one hour.[1] However, it is important to note that this photodegradation does not typically result in the complete mineralization of the DTPA molecule to carbon dioxide and water. Instead, a series of smaller, more persistent intermediate compounds are formed.
Table 2: Identified Photodegradation Products of Fe(III)-DTPA
| Photodegradation Product | Reference |
| This compound | [1][2] |
| Diethylenetriaminetriacetic acid | [1][2] |
| Ethylenediaminetriacetic acid | [1][2] |
| N,N'- and/or N,N-ethylenediaminediacetic acid | [1][2] |
| Iminodiacetate | [1][2] |
| Ethylenediaminemonoacetic acid | [1][2] |
| Glycine | [1][2] |
Experimental Protocols
Assessment of Biodegradability
The resistance of DTPA to biodegradation is typically assessed using standardized methods from the Organisation for Economic Co-operation and Development (OECD), specifically the OECD 301 series for "Ready Biodegradability".
CO2 Evolution Test (based on OECD 301B):
-
A solution or suspension of DTPA in a mineral medium is prepared.
-
The solution is inoculated with microorganisms, typically from activated sludge from a sewage treatment plant.
-
The test vessels are incubated in the dark under aerobic conditions for 28 days.
-
The amount of CO2 evolved from the microbial respiration is measured and compared to the theoretical amount of CO2 that would be produced if the DTPA were completely mineralized.
-
Control flasks containing only the inoculum (blank) and a readily biodegradable reference substance (e.g., sodium benzoate) are run in parallel to ensure the viability of the inoculum.
Manometric Respirometry Test (based on OECD 301F):
-
Similar to the CO2 evolution test, a solution of DTPA in a mineral medium is inoculated.
-
The test is conducted in a closed respirometer.
-
The oxygen consumed by the microorganisms is measured over the 28-day incubation period.
-
The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) for the complete oxidation of DTPA.
Photodegradation Studies
The photodegradation of Fe(III)-DTPA is investigated using controlled laboratory setups.
Experimental Setup for Photodegradation:
-
Solutions of Fe(III)-DTPA are prepared in relevant aqueous matrices (e.g., distilled water, lake water).
-
The solutions are exposed to a light source that mimics natural sunlight, such as a xenon arc lamp or a combination of UV and visible light lamps.
-
The temperature of the solution is controlled throughout the experiment.
-
Samples are taken at regular intervals to monitor the concentration of DTPA and the formation of degradation products.
-
Control samples are kept in the dark to distinguish between photochemical and other potential degradation processes.
Identification of Photodegradation Products: The identification of the intermediate compounds formed during photodegradation is crucial for understanding the degradation pathway. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for this purpose.
GC-MS Protocol Outline:
-
Aqueous samples from the photodegradation experiment are extracted to isolate the organic compounds.
-
The extracted compounds are often derivatized to increase their volatility for GC analysis.
-
The derivatized sample is injected into the gas chromatograph, where the different compounds are separated based on their boiling points and interactions with the chromatographic column.
-
The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio.
-
The resulting mass spectra are compared to spectral libraries to identify the chemical structure of the degradation products.
Conclusion
The available scientific evidence strongly indicates that DTPA is a persistent organic compound that is highly resistant to microbial degradation in the environment. While it is not readily biodegradable, its iron complex, Fe(III)-DTPA, is susceptible to rapid photodegradation. This abiotic process, however, leads to the formation of a series of smaller, potentially persistent organic molecules rather than complete mineralization. For researchers, scientists, and drug development professionals, understanding the environmental recalcitrance of DTPA and its primary photodegradation pathway is essential for conducting comprehensive environmental risk assessments and developing strategies for its responsible use and disposal. Future research should focus on the environmental fate of the photodegradation products of DTPA to fully elucidate its long-term environmental impact.
References
The Claw of Decontamination: An In-depth Technical Guide to DTPA as a Chelator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethylenetriaminepentaacetic acid (DTPA), a powerful chelating agent with significant applications in medicine and industry. From its historical roots in the foundational principles of coordination chemistry to its modern-day use in treating heavy metal and radionuclide contamination, this document delves into the core scientific aspects of DTPA. It offers a detailed exploration of its discovery, synthesis, and mechanism of action. Quantitative data on its stability constants with various metal ions, toxicity profiles, and decorporation efficacy are presented in structured tables for clear comparison. Furthermore, this guide provides detailed experimental protocols for the synthesis of DTPA and the determination of its metal-binding properties, alongside visualizations of the cellular pathways affected by heavy metal toxicity and the workflow of chelation therapy.
A Legacy of Chelation: The History and Discovery of DTPA
The story of DTPA is intrinsically linked to the broader history of chelation chemistry, a field that owes its theoretical underpinnings to the pioneering work of Alfred Werner in the late 19th and early 20th centuries. Werner's coordination theory, for which he was awarded the Nobel Prize in Chemistry in 1913, laid the groundwork for understanding how metal ions can be sequestered by organic molecules.[1][2][3][4][5]
The first significant application of chelation therapy in medicine emerged during World War I with the development of British Anti-Lewisite (BAL) as an antidote to the arsenic-based chemical warfare agent, lewisite.[1] However, it was the post-World War II era that saw the rise of aminopolycarboxylic acids as powerful chelating agents. The industrial synthesis of Ethylenediaminetetraacetic acid (EDTA) in Germany in the 1930s, initially for applications in the textile and paint industries, marked a pivotal moment.[6] By the 1950s, EDTA was being used medically to treat lead poisoning in industrial workers and military personnel.[1]
Building on the success of EDTA, researchers sought to develop even more potent chelators with higher stability constants for a wider range of metal ions. This led to the synthesis of Diethylenetriaminepentaacetic acid (DTPA) in the 1950s. While the exact "discovery" is not attributed to a single individual in the available literature, its development was a logical progression in the field of aminopolycarboxylic acid chelators, driven by the need for more effective agents for heavy metal and radionuclide decorporation. Key figures in the broader field of chelation chemistry during this period include Gerold Schwarzenbach, who made significant contributions to the understanding of complexometric titrations and the chelate effect, and Frederick C. Bersworth, a prolific inventor in the field of aminopolycarboxylic acids and their applications. Arthur E. Martell and Robert M. Smith later compiled critical stability constants for a vast number of metal-ligand complexes, including those with DTPA, providing an invaluable resource for the scientific community.
The Chemistry of Sequestration: Synthesis and Mechanism of Action
DTPA is a polyamino-polycarboxylic acid with eight potential coordination sites (three nitrogen atoms and five carboxyl groups), allowing it to form highly stable, water-soluble complexes with a wide variety of metal ions. This multidentate nature is the key to its efficacy as a chelating agent.
Synthesis of DTPA
The most common industrial synthesis of DTPA is the chloroacetic acid method . This method involves the reaction of diethylenetriamine (DETA) with chloroacetic acid in an alkaline medium.
Experimental Protocol: Synthesis of DTPA via the Chloroacetic Acid Method [7][8][9]
Materials:
-
Diethylenetriamine (DETA)
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) (for pH adjustment)
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and cooling bath, dissolve a specific molar equivalent of chloroacetic acid in deionized water.
-
Cool the chloroacetic acid solution to a temperature between -10°C and 0°C using an ice-salt bath.
-
Slowly add one molar equivalent of diethylenetriamine to the cooled solution while maintaining the temperature below 5°C.
-
Prepare a concentrated solution of sodium hydroxide. Slowly add this alkaline solution to the reaction mixture, ensuring the temperature does not exceed 10°C. The addition is typically done in two stages: an initial phase at low temperature, followed by a gradual increase to 30-60°C.
-
After the addition of sodium hydroxide is complete, maintain the reaction mixture at a temperature of 55-60°C for 2-5 hours to ensure the completion of the carboxymethylation reaction.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with hydrochloric acid to a pH of 1.5-2.5 to precipitate the DTPA.
-
The precipitated DTPA is then filtered, washed with cold deionized water to remove inorganic salts, and dried.
Purification: The crude DTPA can be purified by recrystallization from hot water.
Mechanism of Chelation
The therapeutic effect of DTPA lies in its ability to form stable, non-toxic complexes with heavy metal and radionuclide ions in the body. These complexes are then readily excreted through the kidneys. The general mechanism can be summarized as follows:
-
Administration: DTPA is typically administered intravenously as either the calcium (Ca-DTPA) or zinc (Zn-DTPA) salt.
-
Metal Exchange: In the bloodstream and extracellular fluid, the calcium or zinc ion in the DTPA complex is displaced by heavy metal or radionuclide ions that have a higher affinity for DTPA.
-
Complex Formation: The heavy metal or radionuclide is sequestered within the DTPA molecule, forming a stable, water-soluble chelate.
-
Excretion: The newly formed metal-DTPA complex is rapidly eliminated from the body, primarily through glomerular filtration in the kidneys and subsequent excretion in the urine.
Quantitative Analysis of DTPA's Efficacy and Safety
The effectiveness and safety of a chelating agent are paramount. This section presents quantitative data on DTPA's stability constants, toxicity, and decorporation efficacy.
Stability Constants of DTPA with Various Metal Ions
The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex. The data presented below is compiled from various sources, including the NIST Critically Selected Stability Constants of Metal Complexes Database.[6][10][11][12][13]
| Metal Ion | Charge | Log K |
| Iron (Fe) | +3 | 28.6 |
| Plutonium (Pu) | +4 | 29.0 |
| Gadolinium (Gd) | +3 | 22.4 |
| Lead (Pb) | +2 | 18.8 |
| Zinc (Zn) | +2 | 18.3 |
| Copper (Cu) | +2 | 21.5 |
| Nickel (Ni) | +2 | 20.2 |
| Cadmium (Cd) | +2 | 19.0 |
| Manganese (Mn) | +2 | 15.6 |
| Calcium (Ca) | +2 | 10.7 |
| Magnesium (Mg) | +2 | 9.0 |
| Americium (Am) | +3 | 22.9 |
| Curium (Cm) | +3 | 23.1 |
Note: These values can vary depending on the experimental conditions (e.g., temperature, ionic strength).
Toxicity of DTPA
The two forms of DTPA used clinically, Ca-DTPA and Zn-DTPA, have different toxicity profiles. Ca-DTPA can lead to the depletion of essential trace metals like zinc and manganese, while Zn-DTPA is generally considered less toxic in this regard.
| Compound | Animal Model | Route of Administration | LD50 |
| Ca-DTPA | Mouse | Intraperitoneal | ~12 mmol/kg |
| Ca-DTPA | Rat | Intravenous | >200 mg/kg/day for 4 weeks (no evidence of toxicity) |
| Zn-DTPA | Rat | Oral | >1000 mg/kg/day (no developmental toxicity) |
| Ca-DTPA | Dog (Beagle) | Intravenous | Toxicity observed with multiple daily doses |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. Data compiled from various sources.[14][15][16][17][18]
Decorporation Efficacy of DTPA
The efficacy of DTPA in removing internally deposited radionuclides and heavy metals has been demonstrated in numerous studies.
| Contaminant | Animal Model | DTPA Formulation | Administration Route | Efficacy |
| Plutonium (Pu) | Rodent | Ca-DTPA | Intravenous | ~10-fold higher rate of elimination compared to Zn-DTPA when treated within one hour. |
| Americium (Am) | Rat | DTPA Dry Powder | Pulmonary | Significant decrease in bone and liver deposits. |
| Americium (Am) | Dog (Beagle) | Oral DTPA Di-ethyl Ester | Oral | Significantly increased elimination and reduced tissue retention. |
| Lead (Pb) | Human Volunteers | Ca-DTPA & Zn-DTPA | Intravenous | Increased excretion rates.[19] |
| Cadmium (Cd) | Human Volunteers | Ca-DTPA & Zn-DTPA | Intravenous | Increased excretion rates.[19] |
| Mercury (Hg) | Human Volunteers | Ca-DTPA | Intravenous | Increased excretion rates.[19] |
Efficacy can vary based on the time of administration post-contamination, the chemical form of the contaminant, and the route of exposure. Data compiled from various sources.[2][3][4][7][10][11][13][20][21][22][23][24]
Experimental Protocols for DTPA Analysis
This section provides detailed methodologies for key experiments related to the characterization of DTPA.
Potentiometric Titration for Determination of Metal-DTPA Stability Constants
Potentiometric titration is a classic and reliable method for determining the stability constants of metal-ligand complexes.[22][25][26][27][28][29]
Principle: The formation of a metal-DTPA complex involves the displacement of protons from the DTPA molecule. By titrating a solution containing the metal ion and DTPA with a standard base and monitoring the pH, the concentration of the different species in equilibrium can be calculated, allowing for the determination of the stability constant.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Autotitrator or manual burette
-
Constant temperature water bath
-
Reaction vessel
-
Standardized solutions of the metal salt, DTPA, strong acid (e.g., HCl), and strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KCl or KNO3)
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Prepare a series of solutions in the reaction vessel, each containing known concentrations of the metal ion, DTPA, and a strong acid. A solution without the metal ion should also be prepared as a control.
-
Maintain a constant temperature and ionic strength throughout the experiment.
-
Titrate the solutions with a standardized solution of a strong base, recording the pH after each addition of the titrant.
-
Plot the pH versus the volume of base added to obtain the titration curves.
-
Analyze the titration curves using appropriate software or calculation methods (e.g., the Bjerrum method) to determine the protonation constants of DTPA and the stability constants of the metal-DTPA complexes.
UV-Vis Spectrophotometry for Determination of Metal-DTPA Stability Constants
UV-Vis spectrophotometry can be used to determine stability constants if the formation of the metal-DTPA complex results in a change in the absorbance spectrum.[30][31][32]
Principle: By measuring the absorbance of a series of solutions with varying concentrations of the metal and DTPA, the concentration of the metal-DTPA complex can be determined using the Beer-Lambert law. This information is then used to calculate the stability constant.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Standardized solutions of the metal salt and DTPA
-
Buffer solutions to maintain constant pH
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for the metal-DTPA complex.
-
Prepare a series of solutions containing a fixed concentration of either the metal ion or DTPA and varying concentrations of the other component.
-
Maintain a constant pH and ionic strength for all solutions.
-
Measure the absorbance of each solution at the λmax.
-
Use methods such as the mole-ratio method or Job's method of continuous variation to determine the stoichiometry of the complex and its stability constant.
Cellular Impact of Heavy Metals and the Role of DTPA
Understanding the cellular mechanisms of heavy metal toxicity is crucial for appreciating the therapeutic action of DTPA. This section visualizes the toxic pathways of lead and gadolinium.
Signaling Pathways of Lead Toxicity
Lead is a potent neurotoxin that disrupts numerous cellular processes, primarily by mimicking calcium and zinc ions.
Cellular Mechanisms of Gadolinium Toxicity
Free gadolinium (Gd³⁺), which can be released from less stable MRI contrast agents, is toxic, particularly to the kidneys. Its toxicity is linked to its similarity to calcium and its ability to induce cellular stress.
Conclusion
Diethylenetriaminepentaacetic acid stands as a testament to the power of coordination chemistry in addressing critical challenges in toxicology and medicine. Its journey from a theoretical concept to a life-saving therapeutic has been built on a deep understanding of chemical principles and rigorous scientific investigation. This guide has provided a comprehensive overview of DTPA, from its historical context and synthesis to its quantitative efficacy and the intricate cellular mechanisms it influences. For researchers, scientists, and drug development professionals, a thorough understanding of these core aspects of DTPA is essential for its safe and effective application and for the development of future generations of chelating agents. The data and protocols presented herein serve as a valuable resource for furthering our knowledge and application of this remarkable molecule.
References
- 1. Werner's Theory Of Coordiantion Compounds [allen.in]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Werner's Theory - GeeksforGeeks [geeksforgeeks.org]
- 5. Understanding Werner’s Theory of Coordination Compounds [unacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103570571B - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]
- 8. Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103570571A - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]
- 10. inl.elsevierpure.com [inl.elsevierpure.com]
- 11. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metal Chelate DTPA | CAS 67-43-6 Dojindo [dojindo.com]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Assessment of toxicity on chelating agent DTPA (diethylenetriaminepentaacetic acid) [inis.iaea.org]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Ca-DTPA (Pentetate Calcium Trisodium Inj): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. researchgate.net [researchgate.net]
- 20. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 23. irpa.net [irpa.net]
- 24. aecl.ca [aecl.ca]
- 25. researchgate.net [researchgate.net]
- 26. cost-nectar.eu [cost-nectar.eu]
- 27. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 30. Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. academicjournals.org [academicjournals.org]
- 32. curresweb.com [curresweb.com]
Navigating the Laboratory Landscape with DTPA: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a powerful chelating agent with significant applications across various scientific disciplines, including drug development, agriculture, and environmental science. Its ability to sequester metal ions makes it an invaluable tool in numerous experimental protocols. However, like any chemical reagent, a thorough understanding of its properties and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and disposal of DTPA in a laboratory setting, with a focus on quantitative data, detailed experimental methodologies, and clear visual representations of key processes.
Physicochemical and Toxicological Profile of DTPA
A foundational aspect of laboratory safety is a clear understanding of the substance's intrinsic properties and potential hazards. The following tables summarize the key physicochemical and toxicological data for DTPA.
Table 1: Physicochemical Properties of Diethylenetriaminepentaacetic Acid (DTPA)
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₃N₃O₁₀ | [1] |
| Molecular Weight | 393.35 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Melting Point | 219-220 °C (decomposes) | [2] |
| Solubility in Water | 5 g/L at 20 °C | [3] |
| pH | 2.5 (10 g/L solution at 23°C) | [2] |
| Flash Point | 200 °C (closed cup) | [2] |
| Stability | Stable under normal temperatures and pressures. Incompatible with strong oxidizing agents. | [4] |
Table 2: Toxicological Data for DTPA
| Parameter | Value | Species | Route | Reference |
| LD₅₀ (Acute Oral) | > 5,000 mg/kg | Rat | Oral | [5] |
| LC₅₀ (Acute Inhalation) | 1.5 mg/L (4 hours) | Rat | Inhalation | [5] |
Table 3: GHS Hazard Classification for DTPA
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[2] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Respiratory Tract) through prolonged or repeated exposure if inhaled.[5] |
Hazard Identification and Risk Assessment
Based on its GHS classification, DTPA presents several potential hazards in a laboratory setting. A thorough risk assessment should be conducted before any new experimental protocol involving DTPA is initiated.
Principal Hazards
-
Inhalation Toxicity: Inhalation of DTPA dust can be harmful.[2]
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[2]
-
Reproductive Toxicity: DTPA is suspected of damaging fertility or the unborn child.[2]
-
Target Organ Damage: Prolonged or repeated inhalation may cause damage to the respiratory tract.[5]
Risk Assessment Workflow
A systematic approach to risk assessment is crucial for maintaining a safe laboratory environment. The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with DTPA.
References
- 1. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 2. osha.gov [osha.gov]
- 3. worksafebc.com [worksafebc.com]
- 4. ftp.cdc.gov [ftp.cdc.gov]
- 5. In Vitro and In Vivo Evaluation of DTPA-HPMA Copolymers as Potential Decorporating Agents for Prophylactic Therapy of Actinide Contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for DTPA-Mediated Heavy Metal Extraction from Soil: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Diethylenetriaminepentaacetic acid (DTPA)-mediated method for extracting heavy metals from soil. This protocol is widely used to assess the plant-available fraction of heavy metals, providing crucial data for environmental monitoring, agricultural soil quality assessment, and remediation studies.
Introduction
The DTPA extraction method, originally developed by Lindsay and Norvell in 1978, is a standard procedure for estimating the bioavailability of micronutrients and heavy metals in soil.[1] The chelating agent DTPA forms stable, soluble complexes with free metal ions in the soil solution and those loosely adsorbed to soil particles. This method is particularly effective for near-neutral and calcareous soils.[1] The extracting solution is buffered at a pH of 7.3 to mimic the conditions in the rhizosphere and ensure consistent extraction efficiency across different soil types.[1] This protocol outlines the step-by-step procedure for preparing the DTPA extracting solution, performing the soil extraction, and preparing the sample for analysis.
Principle of the Method
The DTPA solution contains three key components:
-
DTPA (Diethylenetriaminepentaacetic acid): A strong chelating agent that forms stable, soluble complexes with various di- and trivalent metal cations, including Cadmium (Cd), Chromium (Cr), Copper (Cu), Iron (Fe), Manganese (Mn), Nickel (Ni), Lead (Pb), and Zinc (Zn).[1]
-
Triethanolamine (TEA): Acts as a buffer to maintain the pH of the extracting solution at 7.3.[1] This is crucial as soil pH significantly influences the solubility and availability of heavy metals.
-
Calcium Chloride (CaCl₂): Added to the solution to prevent the dissolution of calcium carbonate (CaCO₃) from calcareous soils during extraction, thus avoiding an artificial increase in the extractable metal concentrations.
The amount of heavy metals extracted by the DTPA solution is considered to be the plant-available fraction.
Application Notes
-
Applicability: This method is suitable for a wide range of soil types but is particularly well-correlated with plant uptake in neutral to alkaline soils.[1]
-
Metals Analyzed: Commonly used for the extraction of Cd, Cr, Cu, Fe, Mn, Ni, Pb, and Zn.[2]
-
Subsequent Analysis: The resulting extract is typically analyzed by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) to determine the concentration of the target heavy metals.
-
Limitations: The correlation between DTPA-extractable metals and plant uptake can vary depending on the plant species, soil properties, and environmental conditions.
Experimental Protocol
Reagents and Materials
-
Diethylenetriaminepentaacetic acid (DTPA), reagent grade
-
Triethanolamine (TEA), reagent grade
-
Calcium chloride dihydrate (CaCl₂·2H₂O), reagent grade
-
Hydrochloric acid (HCl), concentrated, reagent grade
-
Deionized water
-
Volumetric flasks (1 L)
-
Beakers
-
Graduated cylinders
-
pH meter
-
Analytical balance
-
Mechanical shaker
-
Centrifuge and centrifuge tubes (50 mL)
-
Filter paper (e.g., Whatman No. 42)
-
Extraction vessels (e.g., 125 mL Erlenmeyer flasks or 50 mL polypropylene tubes)
-
Pipettes and pipette tips
Preparation of DTPA Extracting Solution (0.005 M DTPA, 0.01 M CaCl₂, 0.1 M TEA, pH 7.3)
-
To a 1 L volumetric flask, add approximately 800 mL of deionized water.
-
Add 1.967 g of DTPA to the water and stir to dissolve. Gentle heating may be required.
-
Add 14.92 g of TEA to the solution and mix thoroughly.
-
Add 1.47 g of CaCl₂·2H₂O and stir until fully dissolved.
-
Adjust the pH of the solution to 7.3 ± 0.05 using concentrated HCl. Add the acid dropwise while continuously monitoring the pH.
-
Once the desired pH is reached, bring the final volume to 1 L with deionized water and mix well.
-
Store the solution in a tightly sealed container. The solution is stable for several months.
Soil Sample Preparation
-
Air-dry the soil samples at room temperature or in a forced-air oven at a temperature not exceeding 40°C.
-
Gently crush the dried soil using a mortar and pestle to break up aggregates.
-
Sieve the soil through a 2-mm nylon or stainless-steel sieve to remove large debris and ensure homogeneity.
Extraction Procedure
-
Weigh 10.0 g of the prepared soil sample into a 50 mL centrifuge tube or a 125 mL Erlenmeyer flask.
-
Add 20.0 mL of the DTPA extracting solution to the soil sample. This creates a 1:2 soil-to-solution ratio.
-
Securely cap the tubes/flasks and place them on a mechanical shaker.
-
Shake the samples for exactly 2 hours at a constant speed (e.g., 180 rpm) and a controlled temperature of 25°C.
-
After shaking, remove the samples and centrifuge them at approximately 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
Carefully decant the supernatant and filter it through a Whatman No. 42 filter paper or a 0.45 µm syringe filter to obtain a clear extract.
-
The filtered extract is now ready for analysis by ICP-OES or AAS. If not analyzed immediately, the extracts should be stored at 4°C.
Data Presentation
The following table summarizes the range of DTPA-extractable heavy metal concentrations found in various studies. These values can vary significantly depending on the soil type, level of contamination, and specific experimental conditions.
| Heavy Metal | Soil Type/Condition | DTPA-Extractable Concentration (mg/kg) | Reference |
| Cadmium (Cd) | Calcareous soils | High recovery (57-96% of total Cd) | [3] |
| Yellow Paddy Soil | 5.09 | [4] | |
| Contaminated Soil | 0.42 (max) | [5] | |
| Chromium (Cr) | Sewage Irrigated Soil | Higher than groundwater irrigated soil | [6] |
| Contaminated Soil | 3.99 (max) | [5] | |
| Copper (Cu) | Sewage Irrigated Soil | Higher than groundwater irrigated soil | [6] |
| Yellow Paddy Soil | 17.63 | [4] | |
| Contaminated Soil | 27.82 (max) | [5] | |
| Iron (Fe) | - | - | - |
| Manganese (Mn) | - | - | - |
| Nickel (Ni) | Sewage Irrigated Soil | Higher than groundwater irrigated soil | [6] |
| Contaminated Soil | 3.1 (max) | [5] | |
| Lead (Pb) | Yellow Paddy Soil | 167.20 | [4] |
| Contaminated Soil | 118.89 (max) | [5] | |
| Zinc (Zn) | Yellow Paddy Soil | 135.88 | [4] |
| Contaminated Soil | 158.55 (max) | [5] |
Experimental Workflow and Signaling Pathways
The logical flow of the DTPA-mediated heavy metal extraction protocol is depicted in the following workflow diagram.
Caption: Workflow for DTPA-mediated heavy metal extraction from soil.
The following diagram illustrates the logical relationship of the components in the DTPA extracting solution and their interaction with heavy metals in the soil.
Caption: Mechanism of DTPA extraction of heavy metals from soil.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. Extractable Micronutrients Using DTPA Extraction - Zinc, Manganese, Copper, And Iron [anlaborders.ucdavis.edu]
- 3. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 4. The Extraction Efficiency of Three Extracting Agents for Heavy Metals in Different Types of Soil [iac.iacademic.info]
- 5. researchgate.net [researchgate.net]
- 6. Determination of DTPA extractable heavy metals from sewage irrigated fields and plants | Singh | Journal of Integrated Science and Technology [pubs.iscience.in]
Application Notes and Protocols for DTPA-Mediated Radionuclide Decorporation in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Internal contamination with radionuclides poses a significant health risk. Diethylenetriaminepentaacetic acid (DTPA) is a chelating agent used to accelerate the elimination of certain transuranic elements from the body, a process known as decorporation.[1][2][3] DTPA forms stable, soluble complexes with radionuclides, which are then excreted through the urine.[4] This document provides detailed application notes and experimental protocols for the use of DTPA in animal models to study and enhance radionuclide decorporation.
The two primary forms of DTPA used are the calcium salt (Ca-DTPA) and the zinc salt (Zn-DTPA).[5][6] Ca-DTPA is generally more effective when administered shortly after internal contamination.[5][7] However, prolonged use can lead to the depletion of essential metals like zinc.[5] Therefore, treatment protocols often involve an initial administration of Ca-DTPA followed by subsequent treatments with the less toxic Zn-DTPA for long-term therapy.[5][7] It is important to note that DTPA is not effective for all radionuclides and should not be used for uranium or neptunium.[6][8]
Mechanism of Action
The primary mechanism of DTPA is extracellular and intracellular chelation of radionuclides.[1][2] Once a radionuclide enters the bloodstream, it can bind to proteins and be transported to various organs for deposition, primarily the liver and skeleton.[9][10] DTPA, with its high affinity for these metals, competes with endogenous ligands and forms a stable complex with the radionuclide. This DTPA-radionuclide complex is water-soluble and is rapidly cleared from the body via renal excretion.[4]
Mechanism of DTPA-mediated radionuclide decorporation.
Quantitative Data on DTPA Efficacy in Animal Models
The efficacy of DTPA is influenced by the radionuclide, its chemical form, the route of contamination, and the treatment regimen. The following tables summarize quantitative data from various studies.
Table 1: Efficacy of DTPA for Plutonium (Pu) Decorporation in Rats
| Animal Model | Pu Compound | Contamination Route | Treatment Regimen | % Reduction in Organ Burden (Compared to Control) | Reference |
| Rat | Pu nitrate | Intratracheal | Prompt pulmonary insufflation of Ca-DTPA powder | Lung: 44% | [3] |
| Rat | Pu nitrate | Intratracheal | Prompt intravenous (IV) injection of Ca-DTPA | Lung: 21% | [3] |
| Rat | Pu citrate | Intratracheal | Prompt pulmonary insufflation of Ca-DTPA powder | Lung: 83% | [3] |
| Rat | Pu citrate | Intratracheal | Prompt intravenous (IV) injection of Ca-DTPA | Lung: 74% | [3] |
| Rat | (U, Pu)O₂ (MOX) | Inhalation | Local (pulmonary) DTPA | Bone: 80% (Pu), 87% (Am); Liver: 61% (Pu), 78% (Am) | [3] |
| Rat | (U, Pu)O₂ (MOX) | Inhalation | Local + IV DTPA | Bone: 95% (Pu), 97% (Am); Liver: 81% (Pu), 92% (Am) | [3] |
| Rat | (U, Pu)O₂ (MOX) | Wound | Local DTPA injection | Bone: 64% (Pu), 73% (Am) | [3] |
| Rat | (U, Pu)O₂ (MOX) | Wound | Local + IV DTPA | Bone: 83% (Pu), 85% (Am) | [3] |
Table 2: Efficacy of DTPA for Americium (Am) Decorporation in Various Animal Models
| Animal Model | Am Compound | Contamination Route | Treatment Regimen | % Increase in Excretion / % Reduction in Organ Burden | Reference |
| Beagle Dog | ²⁴¹AmO₂ | Inhalation | IV Ca-DTPA | Reduced lung, liver, bone, and kidney deposition | [8] |
| Rat | ²⁴¹Am(NO₃)₃ | Intramuscular | Single oral dose of C2E2 (DTPA diethyl ester) | Dose-dependent increase in ²⁴¹Am elimination; significant reduction in liver and skeletal burden | [11] |
| Beagle Dog | ²⁴¹Am | Inhalation | Oral C2E2 (DTPA diethyl ester) 24h post-contamination | Significant increase in urinary and fecal elimination | [12] |
| Rat | Am-citrate | IV | 300 µmol/kg DTPA on Day 1, 3, or 7 | Enhanced fecal excretion and reduced liver retention | [13] |
| Swiss-Webster Mice | ²⁴¹Am | Intratracheal | Ca-DTPA (100 µmol/kg) 30 min post-contamination | 57.7% of injected dose excreted in 24h | [14] |
Experimental Protocols
Protocol 1: Evaluation of Intravenous DTPA for Decorporation of Systemically Administered Radionuclide in Rats
This protocol outlines a general procedure for assessing the efficacy of intravenously administered DTPA following intravenous injection of a soluble radionuclide compound.
References
- 1. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irpa.net [irpa.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Medical Countermeasures against Nuclear Threats: Radionuclide Decorporation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Physicochemical Characterization of a Diethyl Ester Prodrug of DTPA and Its Investigation as an Oral Decorporation Agent in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modelling DTPA therapy following Am contamination in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meridian.allenpress.com [meridian.allenpress.com]
Application Notes and Protocols for DTPA Conjugation to Monoclonal Antibodies for Radioimmunotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of the bifunctional chelating agent Diethylenetriaminepentaacetic acid (DTPA) to monoclonal antibodies (mAbs) for use in radioimmunotherapy (RIT). This process enables the stable chelation of therapeutic radionuclides to a tumor-targeting mAb, facilitating the delivery of cytotoxic radiation to cancer cells.
Introduction to DTPA in Radioimmunotherapy
Radioimmunotherapy is a targeted cancer treatment that utilizes a monoclonal antibody to deliver a cytotoxic radionuclide directly to a tumor site. This approach minimizes off-target radiation exposure to healthy tissues. A critical component of this system is the bifunctional chelating agent, which securely binds the radiometal to the antibody.[1] Diethylenetriaminepentaacetic acid (DTPA) is a widely used acyclic chelator for this purpose due to its ability to form stable complexes with a variety of radiometals, including Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y).[2][3] The conjugation of DTPA to an antibody is typically achieved through the reaction of its cyclic anhydride (cDTPAA) with the lysine residues on the antibody surface.[4][5]
Principle of DTPA Conjugation
The conjugation of DTPA to a monoclonal antibody involves an acylation reaction where the cyclic DTPA anhydride (cDTPAA) reacts with the primary amino groups of lysine residues on the antibody.[4] This reaction forms a stable amide bond, covalently linking the DTPA molecule to the antibody. The number of DTPA molecules conjugated per antibody (chelator-to-antibody ratio, CAR) is a critical parameter that can influence the immunoreactivity and pharmacokinetic properties of the resulting radioimmunoconjugate.[6][7] A higher CAR can lead to a higher specific activity of the radiolabeled antibody but may also decrease its binding affinity to the target antigen.[4][6] Therefore, optimizing the conjugation conditions is crucial for producing an effective radioimmunotherapeutic agent.
Experimental Workflow and Methodologies
The overall workflow for preparing a DTPA-conjugated and radiolabeled monoclonal antibody involves several key steps, from antibody preparation to quality control of the final product.
Caption: Experimental workflow for DTPA conjugation and radiolabeling of monoclonal antibodies.
Materials and Reagents
-
Monoclonal antibody (mAb) of interest
-
Cyclic DTPA anhydride (cDTPAA)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Bicarbonate buffer (0.1 M, pH 8.2)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Size-exclusion chromatography (SEC) columns (e.g., PD-10)
-
Therapeutic radionuclide (e.g., ¹¹¹InCl₃, ⁹⁰YCl₃)
-
Metal-free water and buffers
-
Instant thin-layer chromatography (ITLC) strips
-
Gamma counter or other suitable radiation detector
-
Spectrophotometer
Detailed Experimental Protocols
This protocol is adapted from methodologies described in the literature.[4][5]
-
Antibody Preparation:
-
Purify the monoclonal antibody using standard techniques (e.g., Protein A/G chromatography).
-
Perform buffer exchange into a suitable conjugation buffer, such as 0.1 M bicarbonate buffer, pH 8.2. A common antibody concentration for conjugation is 300 µg/mL.[4]
-
Ensure all buffers are metal-free to prevent premature chelation.
-
-
Conjugation Reaction:
-
Dissolve cyclic DTPA anhydride (cDTPAA) in anhydrous dimethyl sulfoxide (DMSO) immediately before use.
-
Add the cDTPAA solution to the antibody solution at a specific molar ratio. The optimal molar ratio of cDTPAA to antibody needs to be determined empirically for each antibody, as it affects the number of DTPA molecules conjugated and the retention of immunoreactivity.[4][5] Ratios can range from 50:1 to 5000:1.[4]
-
Incubate the reaction mixture for 1 minute at room temperature with gentle mixing.[8]
-
-
Purification of the DTPA-mAb Conjugate:
-
Immediately after the incubation, purify the DTPA-mAb conjugate from unreacted cDTPAA and its hydrolysis products using a size-exclusion chromatography column (e.g., PD-10) equilibrated with metal-free 0.1 M sodium acetate buffer, pH 5.5.
-
Collect the protein-containing fractions, which can be identified by measuring the absorbance at 280 nm.
-
The purified DTPA-mAb conjugate can be stored frozen until radiolabeling.[9]
-
The CAR can be determined using a spectrophotometric assay or by UV-size-exclusion chromatography.[6][10] A common method involves a colorimetric assay with a known metal ion that forms a colored complex with DTPA.
This protocol provides a general procedure for radiolabeling with Indium-111.
-
Radiolabeling Reaction:
-
To a sterile, metal-free vial, add the purified DTPA-mAb conjugate.
-
Add the desired amount of ¹¹¹InCl₃ solution. The volume and activity will depend on the desired specific activity.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.[9]
-
-
Quenching and Purification:
-
After incubation, add a solution of free DTPA to a final concentration of approximately 1 mM to chelate any unbound ¹¹¹In.
-
If necessary, purify the radiolabeled antibody from free ¹¹¹In-DTPA using a size-exclusion column equilibrated with a suitable buffer (e.g., PBS).
-
-
Radiochemical Purity (RCP):
-
Determine the RCP using instant thin-layer chromatography (ITLC). A suitable solvent system will separate the radiolabeled antibody (which remains at the origin) from free radiometal and radiometal-DTPA complexes (which migrate with the solvent front).
-
Calculate the RCP as the percentage of radioactivity at the origin relative to the total radioactivity on the strip. A radiochemical purity of >95% is generally desired.[11]
-
-
Immunoreactivity Assay:
-
The immunoreactive fraction of the radiolabeled antibody should be determined to ensure that the conjugation and radiolabeling processes have not significantly compromised its ability to bind to its target antigen.[12][13]
-
This can be assessed using a cell-binding assay with antigen-positive cells.[14][15] A common method is the Lindmo assay, which involves incubating a fixed amount of the radiolabeled antibody with increasing concentrations of target cells and extrapolating to infinite antigen excess to determine the maximum binding fraction.[16]
-
Quantitative Data Summary
The efficiency of DTPA conjugation and the retention of antibody immunoreactivity are influenced by several factors, most notably the molar ratio of cDTPAA to the antibody and the pH of the reaction.[4]
| Antibody | cDTPAA:mAb Molar Ratio | Indium Atoms per mAb | Immunoreactivity Retention | Reference |
| Anti-human serum albumin | 100 | 2 | 77% | [4] |
| Anti-human serum albumin | 500 | 8 | 59% | [4] |
| Anti-human serum albumin | 1000 | 9 | 55% | [4] |
| Anti-human serum albumin | 2000 | 11 | 47% | [4] |
| 17-1A (anti-colorectal) | 50 | 1 | 93% | [4] |
| 17-1A (anti-colorectal) | 100 | 4 | 60% | [4] |
| 17-1A (anti-colorectal) | 500 | 11 | 12% | [4] |
| 17-1A (anti-colorectal) | 1000 | 31 | <5% | [4] |
Table 1: Effect of cDTPAA:mAb Molar Ratio on Conjugation and Immunoreactivity.
| Buffer System | pH | Indium Atoms per mAb | Immunoreactivity Retention | Final pH | Reference |
| 0.1M Hepes | 7.0 | 7 | 49% | 4.3 | [5] |
| 0.1M Bicarbonate | 8.2 | 11 | 50% | 7.5 | [5] |
| 0.1M Borate | 8.6 | 12 | 46% | 4.8 | [5] |
Table 2: Effect of pH and Buffer System on DTPA Conjugation.
Radioimmunotherapy Mechanism of Action
The DTPA-conjugated monoclonal antibody, now carrying a therapeutic radionuclide, acts as a targeted delivery vehicle.
Caption: Mechanism of action of a DTPA-based radioimmunoconjugate.
Once administered, the radioimmunoconjugate circulates in the bloodstream and specifically binds to the target antigens expressed on the surface of tumor cells. This binding leads to the accumulation of the radionuclide at the tumor site. The emitted radiation (e.g., beta particles from ⁹⁰Y) then delivers a cytotoxic dose to the tumor cells, inducing DNA damage and subsequent cell death, while minimizing damage to surrounding healthy tissues.
Conclusion
The conjugation of DTPA to monoclonal antibodies is a well-established and effective method for the development of radioimmunotherapeutics. Careful optimization of the conjugation and radiolabeling protocols, along with rigorous quality control, is essential to ensure the production of a safe and efficacious drug product. These application notes provide a comprehensive guide for researchers and developers working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The preparation of DTPA-coupled antibodies radiolabeled with metallic radionuclides: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization and batch production of DTPA-labelled antibody kits for routine use in 111In immunoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of the Immunoreactivity of Radiolabeled Monoclonal Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 14. Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes: Preparation and Quality Control of 99mTc-DTPA for Renal Scintigraphy
Introduction
Technetium-99m Diethylenetriaminepentaacetic acid (99mTc-DTPA) is a widely utilized radiopharmaceutical in nuclear medicine for dynamic renal imaging.[1][2] It consists of the chelating agent DTPA complexed with the metastable radionuclide Technetium-99m (99mTc). Following intravenous administration, 99mTc-DTPA is primarily cleared from the body by glomerular filtration in the kidneys.[3][4] This characteristic allows for the non-invasive assessment of renal function, including the measurement of Glomerular Filtration Rate (GFR), evaluation of renal perfusion, and diagnosis of urinary tract obstructions.[1][5][6] The preparation involves the reconstitution of a sterile, lyophilized DTPA kit with a solution of sodium pertechnetate (99mTcO4-) eluted from a 99Mo/99mTc generator.[7][8] Rigorous quality control is essential to ensure high radiochemical purity before patient administration, as impurities can lead to poor image quality and inaccurate diagnostic information.[9][10]
Mechanism of Action
99mTc-DTPA is a hydrophilic complex that, after intravenous injection, is freely filtered by the glomeruli and is not significantly reabsorbed or secreted by the renal tubules.[4] Its clearance from the plasma is therefore directly proportional to the GFR. The transit of the radiotracer through the renal parenchyma and its subsequent excretion into the collecting system can be dynamically imaged using a gamma camera, providing both functional and anatomical information about the kidneys and urinary tract.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for 99mTc-DTPA used in renal scintigraphy.
| Parameter | Value | Reference |
| Recommended Adult Dose | 90 - 555 MBq (2.4 - 15 mCi) | [3][11] |
| Recommended Pediatric Dose | 0.1 - 0.2 mCi/kg (Max: 5 mCi) | [3] |
| Radiochemical Purity (RCP) Limit | ≥ 90% | [12] |
| Primary Localization Mechanism | Glomerular Filtration | [3][4] |
| Plasma Protein Binding | < 10% | [8] |
| Biological Half-Life | ~1.0 hour (58%) and ~9.2 hours (42%) | [10] |
| Time to Peak Renal Activity | Within 3-5 minutes post-injection | [3][7] |
| Urinary Excretion | ~50% within 2 hours; ~95% within 24 hours | [10] |
| Chromatography Rf Values (Paper/TLC) | ||
| 99mTc-DTPA | 0.0 (Acetone/MEK); 0.85-1.0 (Saline) | [13][14][15] |
| Free Pertechnetate (99mTcO4-) | 0.85-1.0 (Acetone/MEK); 0.85-1.0 (Saline) | [13][14][15] |
| Reduced/Hydrolyzed Tc (99mTcO2) | 0.0 (Acetone/MEK); 0.0 (Saline) | [13][14][15] |
Experimental Protocols
Protocol 1: Preparation of Technetium Tc 99m Pentetate (DTPA) Injection
This protocol describes the aseptic reconstitution of a sterile, lyophilized DTPA kit. All procedures should be performed in a suitable lead shield, employing aseptic techniques and appropriate radiation safety measures.
Materials:
-
DTPA kit (sterile, non-pyrogenic, lyophilized vial).[7]
-
Sterile, non-pyrogenic Sodium Pertechnetate (99mTcO4-) injection from a 99Mo/99mTc generator.
-
Shielded sterile syringe.
-
Alcohol swabs.
-
Suitable lead vial shield.
-
Dose calibrator.
Procedure:
-
Inspect the DTPA kit vial for any damage. Remove the protective cap and swab the rubber septum with an alcohol swab.[16]
-
Place the vial in a lead shield.[16]
-
Using a dose calibrator, draw the required activity of 99mTc sodium pertechnetate (typically up to 18.5 GBq or 500 mCi) into a shielded syringe. The volume should be between 2 to 10 mL, as per kit manufacturer instructions.[12][16] Note: Sodium pertechnetate solutions containing oxidizing agents are not suitable.[16]
-
Aseptically inject the sodium pertechnetate solution into the shielded vial. To avoid pressure buildup, allow a similar volume of gas to withdraw into the syringe before removing it from the vial.
-
Gently swirl the vial until the lyophilized powder is completely dissolved.
-
Allow the preparation to stand at room temperature for the incubation period specified by the manufacturer (e.g., 10-15 minutes) to ensure complete complexation.[12][14]
-
Assay the total activity of the final preparation in a dose calibrator and record the information on the vial label.
-
Before patient administration, perform quality control to determine the radiochemical purity (see Protocol 2).
-
Store the radiolabeled 99mTc-DTPA solution at room temperature (e.g., 25°C) in a lead shield and discard after the time specified by the manufacturer (e.g., 12 hours).[12]
Caption: Experimental workflow for the preparation of 99mTc-DTPA.
Protocol 2: Radiochemical Purity (RCP) Determination by Two-Strip Chromatography
This protocol details a standard method for determining the radiochemical purity of 99mTc-DTPA, separating the desired product from two potential impurities: free pertechnetate (99mTcO4-) and reduced/hydrolyzed technetium (99mTcO2).
Materials:
-
Two chromatography strips (e.g., Whatman No. 1 paper or ITLC-SG).[5][13]
-
Developing solvent 1: Acetone or Methyl Ethyl Ketone (MEK).[13][14]
-
Developing solvent 2: 0.9% Sodium Chloride (Saline).[13][14]
-
Two developing chambers/test tubes.[12]
-
Micropipette or syringe to spot the sample.
-
Scissors.
-
Well counter or gamma counter.
Procedure:
-
Preparation: Add 1 mL of each solvent to its respective developing chamber and cap it to allow the atmosphere to saturate. On two separate chromatography strips, draw a faint pencil line approximately 1-2 cm from the bottom (the origin).
-
Spotting: Carefully spot a small drop (1-5 µL) of the prepared 99mTc-DTPA solution onto the origin of each strip. Allow the spots to air dry completely.[13]
-
Chromatogram Development:
-
Strip A (Acetone/MEK): Place one strip into the chamber containing acetone or MEK. Ensure the origin is above the solvent level. Allow the solvent front to migrate to the top of the strip.[15]
-
Strip B (Saline): Place the second strip into the chamber containing saline. Allow the solvent front to migrate to the top of the strip.[15]
-
-
Drying and Cutting: Remove both strips from the chambers and mark the solvent front. Let them dry completely.
-
Strip A (Acetone/MEK): In this system, free 99mTcO4- migrates with the solvent front (Rf = 0.9-1.0), while 99mTc-DTPA and 99mTcO2 remain at the origin (Rf = 0.0-0.1).[13][14] Cut the strip in half (or at a predefined mark, e.g., 2 cm from the solvent front).[15]
-
Strip B (Saline): In this system, both 99mTc-DTPA and free 99mTcO4- migrate with the solvent front (Rf = 0.9-1.0), while 99mTcO2 remains at the origin (Rf = 0.0-0.1).[13][14][15] Cut the strip near the origin (e.g., 3 cm from the bottom).[15]
-
-
Counting: Separately count the radioactivity of the top and bottom sections of each strip using a suitable counter.
Calculations:
-
Calculate % Free Pertechnetate (99mTcO4-) from Strip A:
-
% 99mTcO4- = [Counts in Top Section / (Counts in Top Section + Counts in Bottom Section)] x 100
-
-
Calculate % Reduced/Hydrolyzed Technetium (99mTcO2) from Strip B:
-
% 99mTcO2 = [Counts in Bottom Section / (Counts in Top Section + Counts in Bottom Section)] x 100
-
-
Calculate % 99mTc-DTPA (Radiochemical Purity):
The final product is suitable for clinical use only if the calculated radiochemical purity is 90% or greater.[12]
Caption: Quality control workflow using two-strip chromatography.
References
- 1. dreminozbek.com [dreminozbek.com]
- 2. Clinical application of 99mTc-DTPA dynamic renal scintigraphy with consequent SPECT/CT imaging in patients with different nephrological conditions [jemis.org]
- 3. Nuclear Renal Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. nephroscan.com [nephroscan.com]
- 7. eanm.org [eanm.org]
- 8. banglajol.info [banglajol.info]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. draximage.com [draximage.com]
- 16. pdf.hres.ca [pdf.hres.ca]
Application of DTPA in Plant Nutrition for Iron Uptake: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron (Fe) is an indispensable micronutrient for plant growth and development, playing a critical role in chlorophyll synthesis, respiration, and various enzymatic reactions.[1] However, in many agricultural settings, particularly in alkaline and calcareous soils, iron availability is limited due to its low solubility, leading to iron deficiency chlorosis and significant crop yield losses.[2] To counteract this, synthetic iron chelates are widely used to enhance iron solubility and availability to plants.[3] Among these, Diethylenetriaminepentaacetic acid (DTPA) has emerged as a key chelating agent, offering a stable and effective solution for delivering iron to plants under specific pH conditions.[2][4]
This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers and scientists in the effective use and evaluation of DTPA for plant iron nutrition.
Mechanism of Action
DTPA is a chelating agent that forms a stable, water-soluble complex with iron ions.[2] This "claw-like" bond protects the iron from precipitating into insoluble forms, such as iron hydroxides, which are unavailable for plant uptake, especially in neutral to slightly alkaline conditions.[5][6] The DTPA-Fe complex remains in the soil solution, allowing it to move to the root surface for absorption.
For most dicotyledonous and non-graminaceous monocotyledonous plants (Strategy I plants), the uptake of iron from the DTPA-Fe chelate involves a reduction-based mechanism at the root surface. The process can be summarized as follows:
-
Rhizosphere Acidification: Plant roots release protons (H+) into the surrounding soil (rhizosphere), which slightly lowers the pH and helps to maintain the solubility of the Fe(III)-DTPA complex.[7]
-
Reduction of Fe(III) to Fe(II): A membrane-bound enzyme on the root surface, known as ferric chelate reductase (FCR), reduces the ferric iron (Fe³⁺) in the DTPA-Fe complex to the more soluble ferrous iron (Fe²⁺).[8][9]
-
Uptake of Fe(II): The resulting Fe²⁺ is then transported across the root cell membrane by specific iron-regulated transporters (IRTs).[6]
-
Release of the Chelating Agent: Once the iron is taken up by the plant, the DTPA ligand is released back into the soil solution where it can potentially chelate other metal ions.[10]
Data Presentation: Comparison of Iron Chelates
The effectiveness of an iron chelate is highly dependent on the pH of the soil or growing medium. DTPA is generally more stable than EDTA in slightly alkaline conditions but less stable than EDDHA at high pH levels.
| Iron Chelate | Optimal pH Range for Stability | Key Characteristics | Common Applications |
| DTPA | 4.0 - 7.5 [2][11] | More stable than EDTA in neutral to slightly alkaline conditions. | Fertigation in soilless media and soils with a pH up to 7.5.[4][12] Foliar applications. |
| EDTA | 4.0 - 6.5[12] | Cost-effective but loses stability in alkaline conditions. | Acidic to neutral soils and hydroponic systems where pH is maintained below 6.5. |
| EDDHA | 4.0 - 9.0+[12] | Most stable chelate across a wide pH range, especially in highly alkaline and calcareous soils. | Highly alkaline soils and for sensitive crops prone to iron chlorosis. |
Mandatory Visualization
Below are diagrams illustrating the key processes and workflows related to the application of DTPA in plant nutrition.
Caption: Strategy I Iron Uptake Pathway from Fe-DTPA.
Caption: Experimental Workflow for Comparing Iron Chelate Efficacy.
Experimental Protocols
Protocol 1: Preparation of Hydroponic Nutrient Solution with Fe-DTPA
This protocol describes the preparation of a stock solution and final nutrient solution for hydroponic experiments to evaluate Fe-DTPA efficacy.
Materials:
-
High-purity salts for macronutrients and micronutrients (e.g., Ca(NO₃)₂, KNO₃, KH₂PO₄, MgSO₄, etc.)
-
Fe(III)-DTPA
-
Distilled or deionized water
-
Hydrochloric acid (HCl) and potassium hydroxide (KOH) for pH adjustment
-
Volumetric flasks and graduated cylinders
-
pH meter
Procedure:
-
Prepare Macronutrient and Micronutrient Stock Solutions:
-
Prepare concentrated stock solutions for macronutrients and micronutrients (excluding iron) according to a standard recipe (e.g., Hoagland or Murashige and Skoog). It is recommended to prepare separate stock solutions for calcium nitrate to avoid precipitation.
-
-
Prepare Iron Stock Solution (1000x):
-
To prepare 1 L of a 1000x Fe-DTPA stock solution (e.g., for a final concentration of 1 mg/L Fe), dissolve the appropriate amount of Fe-DTPA in 800 mL of distilled water.
-
Stir until fully dissolved.
-
Bring the final volume to 1 L with distilled water.
-
Store the iron stock solution in a dark, cool place to prevent photodegradation.[13]
-
-
Prepare Final Nutrient Solution:
-
In a large container, add approximately 80% of the final volume of distilled water.
-
Add the required volumes of the macronutrient and micronutrient stock solutions, mixing well after each addition.
-
Add the required volume of the Fe-DTPA stock solution.
-
Bring the solution to the final volume with distilled water.
-
Adjust the pH of the final solution to the desired level using HCl or KOH. For experiments with DTPA, a common pH range to test is 6.0 to 7.5.[14]
-
Aerate the solution for at least 30 minutes before use.
-
Protocol 2: Evaluation of Ferric Chelate Reductase (FCR) Activity in Roots
This protocol measures the ability of plant roots to reduce Fe(III) to Fe(II), a key step in iron uptake from chelates.[3]
Materials:
-
Intact, healthy plant roots from different treatment groups
-
Assay solution: 0.1 mM Fe(III)-EDTA (or Fe(III)-DTPA as the substrate), 0.2 mM Bathophenanthrolinedisulfonic acid (BPDS), 0.2 mM CaSO₄, and 5 mM MES buffer (pH 5.5).[3][9]
-
Spectrophotometer
-
Test tubes
-
Timer
Procedure:
-
Plant Preparation: Grow plants under the desired iron nutrition conditions (e.g., iron-sufficient, iron-deficient with different chelate sources).
-
Root Excision and Rinsing: Gently remove plants from the growth medium and excise the roots. Rinse the roots thoroughly with deionized water to remove any adhering debris.
-
Incubation: Submerge a known fresh weight of roots (e.g., 0.5-1.0 g) into a test tube containing a specific volume of the assay solution (e.g., 10 mL).
-
Reaction: Incubate the roots in the assay solution in the dark for a defined period (e.g., 20-60 minutes) at room temperature.[3] The reduction of Fe(III) to Fe(II) by the root's FCR will lead to the formation of a colored Fe(II)-BPDS complex.
-
Measurement: After the incubation period, remove an aliquot of the assay solution.
-
Spectrophotometry: Measure the absorbance of the solution at 535 nm using a spectrophotometer. Use the assay solution without roots as a blank.
-
Calculation: Calculate the concentration of the Fe(II)-BPDS complex using its molar extinction coefficient (22.14 mM⁻¹ cm⁻¹).[3][9] Express the FCR activity as µmol Fe(II) g⁻¹ FW h⁻¹.
Protocol 3: Determination of Iron Content in Plant Tissues
This protocol outlines a method for quantifying the total iron concentration in plant tissues to assess the effectiveness of DTPA in supplying iron. A simplified colorimetric method is presented, with validation by Flame Atomic Absorption Spectroscopy (FAAS) recommended for accuracy.[2][14]
Materials:
-
Dried plant tissue (roots and shoots)
-
Muffle furnace
-
1 M Hydrochloric acid (HCl)
-
Whatman filter paper
-
For Colorimetric Method: Prussian blue staining reagents
-
For FAAS: Flame Atomic Absorption Spectrophotometer and corresponding iron standards
Procedure:
-
Sample Preparation:
-
Harvest plant tissues and wash them thoroughly with deionized water to remove any surface contamination.
-
Dry the samples in an oven at 70-80°C until a constant weight is achieved.[14]
-
Record the dry weight.
-
-
Ashing:
-
Place the dried samples in porcelain crucibles and ash them in a muffle furnace at 500-550°C for 4-6 hours, or until a white or gray ash is obtained.
-
-
Digestion:
-
Allow the crucibles to cool.
-
Add a known volume of 1 M HCl (e.g., 10 mL) to dissolve the ash.[14]
-
Gently heat if necessary to ensure complete dissolution.
-
-
Filtration:
-
Filter the digested solution through Whatman filter paper into a volumetric flask.
-
Wash the crucible and filter paper with additional 1 M HCl to ensure all iron is collected.
-
Bring the solution to a final known volume with 1 M HCl.
-
-
Iron Quantification:
-
FAAS (Recommended for accuracy): Analyze the iron concentration in the filtered solution using a Flame Atomic Absorption Spectrophotometer. Prepare a standard curve using certified iron standards to quantify the iron concentration in the samples.
-
Colorimetric Method (Prussian Blue): This method can be used as a simpler alternative after validation against FAAS for the specific plant species. The principle involves the reaction of iron with potassium ferrocyanide to form a colored complex, which is then measured spectrophotometrically.[2][14] A standard curve must be generated.
-
-
Calculation:
-
Express the iron concentration in µg of iron per gram of dry weight of the plant tissue (µg/g DW or ppm).
-
By following these application notes and protocols, researchers can effectively utilize and evaluate DTPA as an iron source in plant nutrition studies, contributing to the development of improved strategies for managing iron deficiency in various agricultural and research settings.
References
- 1. c-fern.org [c-fern.org]
- 2. A Colorimetric Method for Measuring Iron Content in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of FRO1, a Pea Ferric-Chelate Reductase Involved in Root Iron Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Ferric Chelate Reductase Activity in the Arabidopsis thaliana Root [bio-protocol.org]
- 5. A Quick Method to Quantify Iron in Arabidopsis Seedlings [en.bio-protocol.org]
- 6. doaj.org [doaj.org]
- 7. Chelators of iron and their role in plant’s iron management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron requirement and iron uptake from various iron compounds by different plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fertigation with Fe-EDTA, Fe-DTPA, and Fe-EDDHA Chelates to Prevent Iron Chlorosis of Sensitive Species in High-pH Soilless Media in: HortScience Volume 60: Issue 3 | ASHS [journals.ashs.org]
- 12. cuttingedgesolutions.com [cuttingedgesolutions.com]
- 13. cris.bgu.ac.il [cris.bgu.ac.il]
- 14. A Colorimetric Method for Measuring Iron Content in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DTPA-Functionalized Nanoparticles in Metal Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination of water resources and biological systems poses a significant threat to environmental and human health. Diethylenetriaminepentaacetic acid (DTPA) is a powerful chelating agent capable of forming stable complexes with a wide range of metal ions.[1] When functionalized onto nanoparticles, DTPA's metal-binding capabilities are enhanced due to the high surface-area-to-volume ratio of the nanomaterials.[2] These DTPA-functionalized nanoparticles serve as highly effective and reusable adsorbents for the removal of toxic heavy metals.[3] This document provides detailed protocols for the synthesis of DTPA-functionalized magnetic nanoparticles and their application in heavy metal removal, along with relevant data and visualizations. In the context of drug development, these nanoparticles can be explored as therapeutic agents for metal detoxification.[4]
Mechanism of Metal Chelation
DTPA is a pentadentate ligand, meaning it has five carboxyl groups and three amino groups that can coordinate with a single metal ion. This multi-point attachment results in the formation of a highly stable chelate complex, effectively sequestering the metal ion from the surrounding environment.[1] The functionalization of DTPA onto nanoparticles creates a solid-phase adsorbent with a high density of these powerful chelating agents on its surface, leading to efficient metal extraction.
Caption: Mechanism of heavy metal chelation by a DTPA-functionalized nanoparticle.
Experimental Protocols
I. Synthesis of DTPA-Functionalized Magnetic Nanoparticles (Fe₃O₄@SiO₂-DTPA)
This protocol describes a common method for synthesizing DTPA-functionalized nanoparticles with a magnetic core, which facilitates their separation from solution using an external magnet.[5][6]
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH, 25%)
-
Tetraethyl orthosilicate (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Diethylenetriaminepentaacetic acid dianhydride (DTPA-DA)
-
Ethanol
-
Deionized water
-
Toluene
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Synthesis of Fe₃O₄ Nanoparticles:
-
Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O (2:1 molar ratio) in deionized water under nitrogen protection with vigorous stirring.
-
Heat the solution to 80°C.
-
Add ammonium hydroxide dropwise until the solution turns black, indicating the formation of Fe₃O₄ nanoparticles.
-
Continue stirring for 1 hour at 80°C.
-
Cool the mixture to room temperature and collect the magnetic nanoparticles using a strong magnet.
-
Wash the nanoparticles with deionized water and ethanol several times until the supernatant is neutral.
-
-
Silica Coating (Fe₃O₄@SiO₂):
-
Disperse the Fe₃O₄ nanoparticles in a mixture of ethanol and deionized water.
-
Add ammonium hydroxide to the suspension and sonicate for 10 minutes.
-
Add TEOS dropwise while stirring and continue the reaction for 12 hours at room temperature.
-
Collect the silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) using a magnet and wash with ethanol and deionized water.
-
-
Amine Functionalization (Fe₃O₄@SiO₂-NH₂):
-
Disperse the Fe₃O₄@SiO₂ nanoparticles in toluene.
-
Add APTES to the suspension and reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Collect the amine-functionalized nanoparticles (Fe₃O₄@SiO₂-NH₂) by magnetic separation and wash with toluene and ethanol to remove unreacted APTES.
-
-
DTPA Conjugation (Fe₃O₄@SiO₂-DTPA):
-
Disperse the Fe₃O₄@SiO₂-NH₂ nanoparticles in DMF.
-
Add a solution of DTPA-DA in DMF to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the DTPA-functionalized nanoparticles (Fe₃O₄@SiO₂-DTPA) with a magnet and wash thoroughly with DMF and deionized water.
-
Dry the final product under vacuum.
-
Caption: Workflow for the synthesis of DTPA-functionalized magnetic nanoparticles.
II. Protocol for Heavy Metal Removal
This protocol outlines the procedure for evaluating the metal removal efficiency of the synthesized DTPA-functionalized nanoparticles.
Materials:
-
DTPA-functionalized nanoparticles
-
Stock solutions of heavy metal salts (e.g., Pb(NO₃)₂, CdCl₂, Cu(NO₃)₂)
-
Deionized water
-
Nitric acid (for pH adjustment and sample preservation)
-
Sodium hydroxide (for pH adjustment)
-
Centrifuge tubes or vials
-
Shaker or orbital incubator
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)
Protocol:
-
Preparation of Metal Solutions:
-
Prepare stock solutions of the desired heavy metals at a concentration of 1000 mg/L.
-
Prepare working solutions of various concentrations (e.g., 10, 25, 50, 100 mg/L) by diluting the stock solutions with deionized water.
-
-
Adsorption Experiment:
-
Add a specific amount of DTPA-functionalized nanoparticles (e.g., 10 mg) to a known volume of the metal working solution (e.g., 10 mL) in a centrifuge tube.
-
Adjust the pH of the solution to the desired value (typically between 5 and 6 for optimal heavy metal adsorption) using dilute nitric acid or sodium hydroxide.[7]
-
Place the tubes on a shaker and agitate at a constant speed for a specified contact time (e.g., 1-2 hours) at room temperature.
-
-
Nanoparticle Separation and Sample Analysis:
-
Separate the nanoparticles from the solution. For magnetic nanoparticles, use a strong external magnet. For non-magnetic nanoparticles, use centrifugation.
-
Carefully collect the supernatant.
-
Acidify the supernatant with a few drops of concentrated nitric acid for preservation.
-
Analyze the concentration of the remaining metal ions in the supernatant using ICP-OES or AAS.
-
-
Calculation of Removal Efficiency and Adsorption Capacity:
-
Calculate the removal efficiency (%) using the following formula:
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100
-
Where C₀ is the initial metal concentration and Cₑ is the equilibrium metal concentration.
-
-
Calculate the adsorption capacity (qₑ, mg/g) using the following formula:
-
qₑ = [(C₀ - Cₑ) * V] / m
-
Where V is the volume of the solution (L) and m is the mass of the nanoparticles (g).
-
-
Caption: Experimental workflow for heavy metal removal using DTPA-nanoparticles.
Data Presentation
The following tables summarize the adsorption capacities of various DTPA-functionalized nanoparticles for different heavy metals as reported in the literature.
Table 1: Adsorption Capacities of DTPA-Functionalized Magnetic Nanoparticles
| Nanoparticle | Target Metal | Adsorption Capacity (mg/g) | Reference |
| Fe₃O₄@SiO₂@Chi-DTPA | Pb(II) | 111.71 - 268.01 | [8][9] |
| Mag-Ligand (EDTA-functionalized) | Cd(II) | 79.4 | [10] |
| Mag-Ligand (EDTA-functionalized) | Pb(II) | 100.2 | [10] |
| DTPA-functionalized maghemite | Pb(II) | >70% removal | [11] |
| DTPA-functionalized maghemite | Zn(II) | >70% removal | [11] |
Table 2: Adsorption Capacities of DTPA-Functionalized Silica Nanoparticles
| Nanoparticle | Target Metal | Adsorption Capacity (mmol/g) | Reference |
| DTPA-functionalized silica gel | Co(II) | ~0.2 | [9] |
| DTPA-functionalized silica gel | Ni(II) | ~0.25 | [9] |
| DTPA-functionalized silica gel | Cd(II) | ~0.3 | [9] |
| DTPA-functionalized silica gel | Pb(II) | ~0.4 | [9] |
| DTPA-functionalized silica monoliths | Gd(III) | Appreciable | [12] |
| DTPA-functionalized silica monoliths | Cu(II) | Appreciable | [12] |
| DTPA-functionalized silica monoliths | Co(II) | Appreciable | [12] |
Characterization of DTPA-Functionalized Nanoparticles
To confirm the successful synthesis and functionalization of the nanoparticles, a suite of characterization techniques should be employed:
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and core-shell structure of the nanoparticles.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the nanoparticle surface and confirm the successful grafting of APTES and DTPA.[13]
-
X-ray Diffraction (XRD): To determine the crystalline structure of the nanoparticle core (e.g., magnetite).[5]
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (APTES and DTPA) grafted onto the nanoparticle surface.[13]
-
Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the nanoparticles.
Conclusion
DTPA-functionalized nanoparticles are a versatile and highly effective platform for the removal of heavy metals from contaminated water. Their high adsorption capacity, selectivity, and ease of separation (especially for magnetic nanoparticles) make them a promising technology for environmental remediation. For professionals in drug development, these nanoparticles offer a novel approach for creating targeted therapies for heavy metal poisoning, leveraging the principles of nanomedicine to enhance the efficacy and delivery of chelating agents. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore and optimize the use of DTPA-functionalized nanoparticles in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticle Delivery of Transition-Metal Chelators to the Brain: Oxidative Stress will Never See it Coming! - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal chelators coupled with nanoparticles as potential therapeutic agents for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanomaterials for the Removal of Heavy Metals from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of heavy metals from the aqueous solution by nanomaterials: a review with analysing and categorizing the studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal chelate grafting at the surface of mesoporous silica nanoparticles (MSNs): physico-chemical and biomedical imaging assessment - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. lutpub.lut.fi [lutpub.lut.fi]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. researchgate.net [researchgate.net]
- 12. Silica-based monoliths functionalized with DTPA for the removal of transition and lanthanide ions from aqueous solutions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00388H [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Synthesis of DTPA Derivatives: Application Notes and Protocols for Researchers
This document provides detailed protocols for the synthesis of various diethylenetriaminepentaacetic acid (DTPA) derivatives, which are crucial chelating agents in drug development, diagnostics, and bioconjugation applications. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Synthesis of Cyclic DTPA Dianhydride (cDTPAA)
Cyclic DTPA dianhydride is a key intermediate for the synthesis of many DTPA derivatives, enabling facile conjugation to biomolecules. The following protocol is based on the reaction of DTPA with acetic anhydride in the presence of a base like pyridine.[1][2][3]
Experimental Protocol
Materials and Equipment:
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Acetic anhydride
-
Pyridine
-
Acetonitrile
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven or desiccator with P₂O₅
Procedure:
-
In a round-bottom flask, suspend DTPA (e.g., 20 g, 50.8 mmol) in a mixture of acetic anhydride (e.g., 25.8 g, 253 mmol) and pyridine (e.g., 30 mL).[2]
-
Maintain this temperature for 20-24 hours.[2][3] The reaction progress can be monitored by taking samples at different time points (e.g., 0.5, 1, 2, 3, 4, and 5 hours).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the white solid product using a Büchner funnel.[2]
-
Wash the precipitate thoroughly with acetic anhydride (e.g., 4 x 150 mL) and then with hot acetonitrile (e.g., 3 x 150 mL).[2]
-
Dry the resulting white solid under vacuum in the presence of a desiccant like P₂O₅ to obtain the cyclic DTPA dianhydride.[2]
Expected Yield: Approximately 94%.[2]
Logical Relationship of Synthesis
References
Application Notes and Protocols: DTPA Chelation for Preventing Oxidative Damage in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a significant challenge in cell culture.[1][2] It can be induced by various factors, including media components, exposure to light, and high oxygen tension.[3] This can lead to cellular damage, apoptosis, and compromised experimental outcomes. One major contributor to oxidative stress is the presence of transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), in the cell culture medium.[4] These metal ions can catalyze the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) via the Fenton and Haber-Weiss reactions, leading to damage of lipids, proteins, and nucleic acids.[5]
Diethylenetriaminepentaacetic acid (DTPA) is a potent, membrane-impermeable chelating agent that can be used to mitigate oxidative damage in cell culture by sequestering these pro-oxidant metal ions in the extracellular environment. By binding to and inactivating these metal ions, DTPA prevents the generation of hydroxyl radicals, thereby protecting cells from oxidative damage.[5] These application notes provide a comprehensive overview and detailed protocols for the use of DTPA in cell culture to prevent oxidative damage.
Mechanism of Action
The primary mechanism by which DTPA prevents oxidative damage is through the chelation of transition metal ions, particularly iron and copper, in the cell culture medium.[5] These metal ions are key catalysts in the Fenton reaction, a major source of hydroxyl radicals.
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
By forming stable complexes with these metal ions, DTPA renders them redox-inactive, thus inhibiting the Fenton reaction and the subsequent generation of damaging ROS. As DTPA is generally considered membrane-impermeable, its primary site of action is the extracellular space, preventing metal-ion-induced oxidative stress originating from the culture medium.
Quantitative Data Summary
The optimal concentration of DTPA can vary depending on the cell type, the composition of the culture medium, and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific application.
| Parameter | Concentration Range | Incubation Time | Observed Effect | Reference Cell Type / System |
| Working Concentration | 10 µM - 50 µM | 2 - 24 hours | Inhibition of metal-induced ROS production | Rat thymocytes, Pseudomonas aeruginosa culture |
| Stock Solution | 10 mM - 100 mM in sterile water or PBS (pH adjusted) | N/A | For dilution to working concentrations | General Laboratory Practice |
| EC₉₀ for Chelation | 10.0 µM (Human plasma) | 0.5 hours | Maximizes metal chelation with minimal excess DTPA | In vitro plasma studies |
Experimental Protocols
Preparation of DTPA Stock Solution
DTPA is poorly soluble in water at neutral pH. Therefore, it is necessary to adjust the pH to ensure complete dissolution.
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA) powder (e.g., Sigma-Aldrich D6518)
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile conical tubes
-
Sterile 0.22 µm filter
Procedure:
-
Weigh out the desired amount of DTPA powder to prepare a 100 mM stock solution (e.g., 393.35 mg for 10 mL).
-
Add the DTPA powder to a sterile conical tube.
-
Add approximately 80% of the final volume of sterile water or PBS.
-
Slowly add 1 M NaOH dropwise while vortexing until the DTPA is completely dissolved. The pH should be around 7.0-7.4.
-
Adjust the final volume with sterile water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use.[6]
Protocol for DTPA Treatment to Prevent Oxidative Damage
This protocol provides a general guideline for applying DTPA to adherent or suspension cell cultures.
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete cell culture medium
-
DTPA stock solution (e.g., 100 mM)
-
Inducer of oxidative stress (optional, e.g., H₂O₂, menadione)
Procedure:
-
Cell Seeding: Seed cells at the desired density and allow them to adhere (for adherent cells) or stabilize in suspension for 24 hours.
-
Preparation of DTPA-containing Medium: Prepare the desired final concentration of DTPA by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to prepare 10 mL of medium with a final DTPA concentration of 20 µM from a 100 mM stock, add 2 µL of the stock solution to 10 mL of medium.
-
DTPA Treatment:
-
For adherent cells: Aspirate the old medium and replace it with the freshly prepared DTPA-containing medium.
-
For suspension cells: Add the required volume of concentrated DTPA solution directly to the cell suspension to achieve the final desired concentration.
-
-
Induction of Oxidative Stress (Optional): If investigating the protective effect of DTPA against a specific oxidative insult, add the pro-oxidant agent at a predetermined concentration after a pre-incubation period with DTPA (e.g., 1-2 hours).
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells for analysis of oxidative stress markers.
Assays for Measuring Oxidative Damage
A variety of assays can be used to quantify the extent of oxidative damage and the protective effect of DTPA.
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.
Procedure:
-
After DTPA treatment, remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.
Malondialdehyde (MDA) is a product of lipid peroxidation and can be measured using a Thiobarbituric Acid Reactive Substances (TBARS) assay.
Procedure:
-
Harvest the cells and prepare a cell lysate.
-
Perform a TBARS assay according to the manufacturer's instructions. This typically involves reacting the lysate with thiobarbituric acid at high temperature to generate a colored product.
-
Measure the absorbance at ~532 nm.
The activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase can be measured to assess the cellular antioxidant response.
Procedure for Catalase Activity:
-
Prepare a cell lysate.
-
Add a known concentration of hydrogen peroxide (H₂O₂) to the lysate.
-
Measure the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.[7][8]
Procedure for SOD Activity:
-
Prepare a cell lysate.
-
Use a commercially available SOD assay kit, which typically measures the inhibition of a superoxide-generating system.[9]
Visualization of Pathways and Workflows
Signaling Pathway: DTPA's Role in Preventing Fenton Reaction-Mediated Oxidative Stress
Caption: DTPA prevents oxidative damage by chelating free iron ions.
Experimental Workflow: Assessing the Efficacy of DTPA
Caption: Experimental workflow for evaluating DTPA's protective effects.
Logical Relationship: Nrf2 Antioxidant Response Pathway
While direct activation of the Nrf2 pathway by extracellular chelation with DTPA is not firmly established, a logical consequence of reduced extracellular ROS is a lessened burden on intracellular antioxidant systems, which are regulated by Nrf2.
Caption: The Nrf2 pathway is a key regulator of antioxidant defense.
Troubleshooting
| Problem | Possible Cause | Solution |
| DTPA does not dissolve | Incorrect pH. | Add 1 M NaOH dropwise until the DTPA dissolves. Ensure the final pH is in the physiological range (7.0-7.4). |
| High cell toxicity | DTPA concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration (e.g., 10 µM). |
| No protective effect observed | DTPA concentration is too low. The source of oxidative stress is intracellular. | Increase the DTPA concentration. Consider using a membrane-permeable chelator or antioxidant if the stress is from an intracellular source. |
| High background in ROS assay | Autoxidation of media components. Phenol red interference. | Use fresh media for experiments. Use phenol red-free media for fluorescence-based assays. |
Conclusion
DTPA is a valuable tool for mitigating oxidative damage in cell culture by chelating pro-oxidant metal ions in the extracellular environment. By following the protocols outlined in these application notes, researchers can effectively reduce the variability and cellular stress caused by metal-catalyzed oxidation, leading to more reliable and reproducible experimental results. It is crucial to optimize the working concentration of DTPA for each specific cell line and experimental setup to achieve the desired protective effects without inducing cytotoxicity. Further investigation into the downstream effects of DTPA on intracellular signaling pathways, such as the Nrf2 antioxidant response, will provide a more complete understanding of its cytoprotective mechanisms.
References
- 1. The untapped potential of targeting NRF2 in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Redox-Regulation of ERK 1/2-Directed Phosphatase by Reactive Oxygen Species: Role in Signaling TPA-Induced Growth Arrest in ML-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of Enzymatic Integrity: Utilizing DTPA for Precise Metal Ion Control in Enzymatic Assays
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in enzymatic assays, the precise control of metal ion concentration is paramount for obtaining accurate and reproducible results. Tarry contaminants or inappropriate metal ion concentrations can significantly impact enzyme activity, leading to misleading data. Diethylenetriaminepentaacetic acid (DTPA), a powerful chelating agent, offers a robust solution for managing metal ion concentrations in these sensitive assays. This application note provides detailed protocols and data on the effective use of DTPA in enzymatic assays, with a particular focus on zinc-dependent matrix metalloproteinases (MMPs).
Introduction to DTPA as a Chelating Agent
DTPA is a polyamino carboxylic acid that can form stable complexes with a wide range of metal ions, effectively sequestering them and preventing their participation in enzymatic reactions.[1] Its high affinity for divalent and trivalent cations, including zinc (Zn²⁺), a critical cofactor for enzymes like MMPs, makes it an invaluable tool for researchers.[2][3] By carefully controlling the concentration of DTPA, scientists can create metal-free environments to study apoenzymes or establish a baseline of enzyme activity in the absence of activating metal ions.
The Critical Role of Metal Ions in Matrix Metalloproteinase Activity
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[4] Their activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. The catalytic activity of MMPs is critically dependent on a zinc ion located in their active site.[3][5] Therefore, controlling the concentration of zinc ions is essential when studying MMP activity and screening for potential inhibitors.
The activation of MMPs is often regulated by complex signaling pathways. For instance, the extracellular signal-regulated kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, has been shown to be involved in the transcriptional activation of MMPs, such as MMP-2 and MMP-9.[6][7][8] Extracellular zinc can also activate the Trk signaling pathway through metalloproteinases, highlighting the intricate interplay between metal ions and cellular signaling in regulating enzyme function.[9]
Application: Controlling Zinc Ion Concentration in MMP Activity Assays
This section provides a detailed protocol for a fluorogenic MMP activity assay, demonstrating how DTPA can be used to control zinc ion concentration and establish a baseline for inhibition studies.
Diagram: Workflow for MMP Activity Assay with DTPA Control
Caption: Workflow for a typical MMP activity assay using DTPA to control metal ion concentration.
Experimental Protocols
Protocol 1: Preparation of Metal-Depleted Assay Buffer
Objective: To prepare an assay buffer with minimal trace metal ion contamination for use in metalloenzyme assays.
Materials:
-
High-purity water (Milli-Q or equivalent)
-
Buffer components (e.g., Tris-HCl, HEPES)
-
DTPA (diethylenetriaminepentaacetic acid)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare the desired buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) using high-purity water.
-
Add DTPA to the buffer solution to a final concentration of 1 mM.
-
Stir the solution thoroughly for at least 30 minutes to allow for chelation of trace metal ions.
-
Adjust the pH of the final buffer solution as necessary.
-
This metal-depleted buffer should be used for all subsequent dilutions of enzyme and substrate.
Protocol 2: Fluorogenic MMP Activity Assay with DTPA Control
Objective: To measure the activity of an MMP enzyme and demonstrate the effect of zinc chelation by DTPA. This protocol is adapted from commercially available MMP activity assay kits.[10]
Materials:
-
Metal-Depleted Assay Buffer (from Protocol 1)
-
Recombinant active MMP-2 or MMP-9 enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
DTPA stock solution (e.g., 100 mM in high-purity water, pH adjusted)
-
Zinc chloride (ZnCl₂) stock solution (e.g., 10 mM in high-purity water)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ≈ 328/393 nm or as specified for the substrate)
Procedure:
-
Enzyme Preparation: Dilute the MMP enzyme to the desired working concentration in ice-cold Metal-Depleted Assay Buffer.
-
Assay Setup: In a 96-well black microplate, set up the following reactions in triplicate:
-
Baseline (DTPA Control): 50 µL Metal-Depleted Assay Buffer + 10 µL diluted MMP enzyme.
-
Zinc Activation: 40 µL Metal-Depleted Assay Buffer + 10 µL ZnCl₂ solution (to a final concentration that supports optimal enzyme activity, e.g., 10 µM) + 10 µL diluted MMP enzyme.
-
DTPA Inhibition: 40 µL Metal-Depleted Assay Buffer + 10 µL DTPA solution (to a final concentration sufficient to chelate available zinc, e.g., 100 µM) + 10 µL diluted MMP enzyme.
-
-
Pre-incubation: Incubate the microplate at 37°C for 15-30 minutes to allow for metal chelation or enzyme activation.
-
Reaction Initiation: Add 40 µL of the fluorogenic MMP substrate to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence microplate reader. Alternatively, an endpoint reading can be taken after a fixed incubation time.
Quantitative Data Presentation
The following tables summarize the expected outcomes and provide a framework for presenting quantitative data from MMP activity assays using DTPA.
Table 1: Effect of DTPA and Zinc on MMP-9 Activity
| Condition | DTPA (µM) | ZnCl₂ (µM) | Relative Fluorescence Units (RFU)/min | % Activity |
| Baseline | 1000 | 0 | Value | 0 (by definition) |
| Zinc Activation | 0 | 10 | Value | 100 (by definition) |
| DTPA Inhibition | 100 | 10 | Value | Calculated |
| DTPA Titration 1 | 10 | 10 | Value | Calculated |
| DTPA Titration 2 | 50 | 10 | Value | Calculated |
Note: The values in this table are illustrative. Actual results will vary depending on the specific enzyme, substrate, and assay conditions.
Table 2: Reported Inhibitory Concentrations (IC₅₀) of Zinc Salts on MMPs
| MMP Isoform | Inhibitor | IC₅₀ (µM) | Reference |
| MMP-2 | ZnSO₄ | 15 | [11] |
| MMP-9 | ZnSO₄ | 40 | [11] |
Signaling Pathway Visualization
The activation of MMPs is intricately linked to cellular signaling cascades. The diagram below illustrates the role of the ERK/MAPK pathway in the transcriptional activation of MMPs, a process that can be influenced by factors that are in turn affected by metal ion availability.
Diagram: ERK/MAPK Signaling Pathway Leading to MMP Activation
Caption: Simplified ERK/MAPK signaling pathway leading to the expression of MMPs.
Conclusion
The judicious use of DTPA is a cornerstone of rigorous enzymatic assay design, particularly for metalloenzymes like MMPs. By effectively controlling the concentration of essential metal cofactors, researchers can dissect the specific roles of these ions in enzyme catalysis and inhibition. The protocols and data presented herein provide a comprehensive guide for the successful implementation of DTPA in enzymatic assays, paving the way for more accurate and insightful research in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the extracellular signal-regulated protein kinase (ERK) cascade by membrane-type-1 matrix metalloproteinase (MT1-MMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Src oncogene activates MMP-2 expression via the ERK/Sp1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the Trk signaling pathway by extracellular zinc. Role of metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for DTPA-Based Assays: Quantifying Metal Ions in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a powerful chelating agent widely utilized in biological and medical research for its high affinity for a broad range of metal ions.[1] As a pentadentate ligand, DTPA can form up to eight bonds with a metal ion, creating highly stable, water-soluble complexes.[2][3][4] This property makes it an invaluable tool for sequestering and quantifying metal ions in complex biological matrices such as blood, urine, and tissue. Applications range from assessing the biodistribution of gadolinium-based MRI contrast agents to measuring body iron stores and treating heavy metal contamination.[1][2][5]
These application notes provide an overview of the principles and detailed protocols for using DTPA-based assays to quantify key metal ions in biological samples.
Principle of DTPA Chelation
The fundamental principle of DTPA-based assays is chelation, a process where the DTPA molecule wraps around a single metal ion, forming multiple coordinate bonds.[1] This sequestration effectively isolates the metal ion, allowing for its quantification. The stability of the resulting metal-DTPA complex is crucial for the accuracy of these assays.[4]
Caption: The chelation mechanism of DTPA with a metal ion.
General Experimental Workflow
The quantification of metal ions using DTPA-based assays typically follows a standardized workflow, from sample collection to final data analysis. The specific techniques for sample preparation and instrumental analysis will vary depending on the target metal ion and the biological matrix.
Caption: General workflow for DTPA-based metal ion quantification.
Application Note 1: Quantification of Gadolinium (Gd) in Biological Samples
Application: Gadolinium (Gd)-based contrast agents (GBCAs), often using Gd-DTPA, are essential for MRI diagnostics.[2] Quantifying Gd in biological samples is critical for pharmacokinetic studies, monitoring biodistribution, and assessing potential Gd retention.[6][7]
Methods:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The gold standard for trace metal analysis, offering exceptional sensitivity and specificity for total Gd quantification.[7][8]
-
Luminescence-Based Assay: A high-throughput method for specific, modified Gd-DTPA chelates, involving transmetalation with a luminescent ion like Terbium (Tb).[6]
Quantitative Data Summary
| Parameter | Aqueous Buffer | 5% Human Plasma | 5% Human Blood | Spot Urine | Reference |
| LOD (Gd[DTPA-cs124]) | 0.46 nM | 0.43 nM | 3.02 nM | - | [6] |
| Median Gd Concentration | - | 0.012 ng/mL | 0.013 ng/mL | 0.304 µg/g creatinine | [8] |
LOD: Limit of Detection
Protocol: Luminescence Assay for a Sensitized Gd-DTPA Chelate
This protocol is adapted for a sensitized chelate like Gd[DTPA-cs124] and relies on transmetalation with a terbium salt for detection via a standard laboratory plate reader.[6]
1. Reagent Preparation:
-
Standard Solutions: Prepare a stock solution of the Gd-DTPA analyte in an appropriate buffer (e.g., 100 mM N-methylglucosammonium acetate). Create a series of dilutions to generate a standard curve (e.g., 0 nM to 1000 nM).
-
Terbium Chloride (TbCl₃) Solution: Prepare a concentrated stock solution of TbCl₃ in the same buffer.
-
Biological Samples: Collect blood or plasma using appropriate anticoagulants. Centrifuge blood samples to separate plasma if required. Prepare 5% dilutions of blood and plasma in the assay buffer.
2. Standard Curve Generation:
-
Pipette triplicate samples of each standard solution into a 96-well plate.
-
Add the TbCl₃ solution to each well to initiate the transmetalation reaction. The final concentration should be in excess to ensure complete reaction.
-
Incubate the plate for a predetermined time at room temperature to allow the reaction to reach equilibrium.
-
Measure the time-resolved fluorescence on a plate reader (e.g., excitation at 330 nm, emission at 545 nm, with a 100 µs delay).[6]
-
Plot the fluorescence intensity against the known concentrations and perform a linear regression to generate the standard curve.
3. Sample Analysis:
-
Pipette triplicate samples of the diluted biological fluids (e.g., 5% plasma) into the 96-well plate.
-
Follow steps 2-4 from the "Standard Curve Generation" section.
-
Calculate the concentration of the Gd-DTPA chelate in the biological samples by interpolating their fluorescence readings from the standard curve.
Application Note 2: Quantification of Zinc (Zn) in Plasma and Urine
Application: Zinc is an essential trace element, and its quantification is important in toxicology, nutrition, and clinical diagnostics.[9] The stable Zn-DTPA complex can be used for decorporation therapy and can be accurately quantified in biological fluids using mass spectrometry.[10][11]
Method:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A robust and specific method for quantifying the intact Zn-DTPA complex, distinguishing it from endogenous zinc.[10]
Quantitative Data Summary
| Parameter | Human Plasma | Human Urine | Reference |
| Linear Concentration Range | 1 - 100 µg/mL | 10 - 2000 µg/mL | [10] |
| ICP-AES Detection Limit (Total Zn) | 1 µ g/100 g (blood) | 0.1 µ g/sample | [9][12] |
Protocol: LC-MS/MS for Zn-DTPA Quantification
This protocol is based on the methodology for quantifying the Zn-DTPA chelate in human plasma and urine.[10]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma and urine samples at room temperature.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma or urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the Zn-DTPA complex with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for Zn-DTPA to ensure specificity and sensitivity.
-
Internal Standard: Use a suitable internal standard (e.g., an isotopically labeled analog) to correct for matrix effects and variations in extraction recovery.
-
3. Quantification:
-
Prepare calibration standards of Zn-DTPA in control plasma and urine and process them alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of Zn-DTPA in the unknown samples from the calibration curve.
Application Note 3: Spectrophotometric Quantification of Iron (Fe)
Application: DTPA can be used to measure the body's chelatable iron stores, which is relevant in conditions of iron overload like hemochromatosis.[5] While direct measurement of the Fe-DTPA complex can be challenging, a common related approach is the spectrophotometric determination of total iron in a sample after release from proteins.
Method:
-
Colorimetric/Spectrophotometric Assay: A widely accessible method that involves the reduction of Fe³⁺ to Fe²⁺ and the formation of a colored complex with a chromogenic agent like 1,10-phenanthroline or 2,2' bipyridyl.[13][14] This determines the total iron that would be available for chelation by agents like DTPA.
Protocol: Spectrophotometric Iron Assay
This protocol outlines the general steps for determining total iron concentration in a biological sample.[13][15]
Caption: Workflow for a colorimetric iron determination assay.
1. Reagent Preparation:
-
Standard Iron Solution (100 mg/L): Dissolve a precise amount of ferrous ammonium sulfate in acidified deionized water in a volumetric flask.[13]
-
Working Standards: Prepare a series of dilutions from the stock solution (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/L).
-
Hydroxylamine Hydrochloride Solution: Acts as a reducing agent to convert all iron to the ferrous (Fe²⁺) state.
-
Chromogenic Agent Solution: Prepare a solution of 1,10-phenanthroline or 2,2' bipyridyl.
-
Buffer Solution: Sodium acetate buffer to maintain the optimal pH (3-5) for color development.[13]
2. Sample and Standard Preparation:
-
Pipette a defined volume of each working standard, the unknown biological sample (previously digested with acid if necessary), and a blank (deionized water) into separate labeled volumetric flasks.
-
To each flask, add the hydroxylamine hydrochloride solution and wait 5-10 minutes for the reduction of Fe³⁺.
-
Add the buffer solution, followed by the chromogenic agent solution.
-
Dilute to the final volume with deionized water and mix thoroughly.
-
Allow 10-15 minutes for the color to develop fully.
3. Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the iron complex (approx. 510-522 nm).[13]
-
Use the blank solution to zero the instrument (set Absorbance to 0.000).
-
Measure the absorbance of each of the standard solutions and the unknown sample solutions.
4. Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the iron standards.
-
Perform a linear regression on the data points.
-
Use the equation of the line to calculate the iron concentration in the unknown sample based on its absorbance reading, accounting for any initial dilution factors.
References
- 1. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 2. biomers.net | Chelate complex modifications - biomers.net Oligonucleotides [biomers.net]
- 3. Pentetic acid - Wikipedia [en.wikipedia.org]
- 4. chemistry.beloit.edu [chemistry.beloit.edu]
- 5. Quantitative measurement of iron stores with diethylenetriamine penta-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid In Vitro Quantification of a Sensitized Gadolinium Chelate via Photoinduced Triplet Harvesting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of gadolinium-based MRI contrast agents in biological and environmental samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gadolinium Concentrations in Biological Matrices From Patients Exposed to Gadolinium-Based Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. laboratorynotes.com [laboratorynotes.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. asdlib.org [asdlib.org]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. csun.edu [csun.edu]
Protocol for Radiolabeling Peptides with Diethylenetriaminepentaacetic Acid (DTPA)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The radiolabeling of peptides is a cornerstone of nuclear medicine, enabling targeted imaging and therapy of various diseases, particularly cancer. Diethylenetriaminepentaacetic acid (DTPA) is a widely used bifunctional chelating agent that can be conjugated to peptides and subsequently used to complex radiometals. This document provides a detailed protocol for the conjugation of DTPA to peptides and their subsequent radiolabeling with common diagnostic and therapeutic radionuclides.
DTPA is an acyclic chelator known for its ability to form stable complexes with a variety of radiometals, including Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), Gallium-68 (⁶⁸Ga), and Technetium-99m (⁹⁹mTc).[1][2] The first peptide radiopharmaceutical approved by the FDA for clinical use was [¹¹¹In-DTPA-D-Phe¹]-octreotide (OctreoScan®), which is used for imaging neuroendocrine tumors.[1][3][4] While macrocyclic chelators like DOTA have gained prominence for their superior in vivo stability with certain radiometals, DTPA remains a valuable tool due to its rapid labeling kinetics at room temperature.[1][5]
This protocol will cover the essential steps for successful radiolabeling, including the conjugation of DTPA to a peptide, the radiolabeling reaction itself, and quality control measures to ensure the purity and stability of the final radiolabeled peptide.
Experimental Protocols
Conjugation of DTPA to Peptides
The conjugation of DTPA to a peptide is a critical first step that requires careful control of the reaction conditions to ensure site-specific modification and preserve the peptide's biological activity. The most common method involves the use of a reactive derivative of DTPA, such as its cyclic anhydride or a mixed anhydride, which reacts with a free amine group on the peptide (typically the N-terminal amine or the ε-amine of a lysine residue).[1][6]
Materials:
-
Peptide with a free primary amine group
-
DTPA bis(anhydride) or other activated DTPA derivative
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous, amine-free DMF or DMSO to a final concentration of 1-10 mg/mL.
-
Base Addition: Add 2-3 molar equivalents of TEA or DIPEA to the peptide solution to deprotonate the target amine group.
-
DTPA Addition: Dissolve DTPA bis(anhydride) in anhydrous DMF or DMSO and add it to the peptide solution in a 1.1 to 1.5 molar excess. The reaction is typically performed at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by RP-HPLC or mass spectrometry to determine the extent of conjugation and identify any side products. The reaction is usually complete within 1-4 hours.
-
Quenching: Quench the reaction by adding a small amount of water.
-
Purification: Purify the DTPA-peptide conjugate using SEC or RP-HPLC to remove unconjugated peptide, excess DTPA, and any side products.
-
Characterization: Confirm the identity and purity of the DTPA-peptide conjugate by mass spectrometry and analytical RP-HPLC.
-
Lyophilization and Storage: Lyophilize the purified DTPA-peptide conjugate and store it at -20°C or -80°C under desiccated conditions.
Radiolabeling of DTPA-Peptides
The radiolabeling of DTPA-conjugated peptides is generally a straightforward process that can be performed at room temperature.[5] The specific conditions may vary depending on the radionuclide used.
Materials:
-
DTPA-peptide conjugate
-
Radionuclide solution (e.g., ¹¹¹InCl₃, ⁹⁰YCl₃, ⁶⁸GaCl₃) in a suitable buffer (e.g., 0.1 M HCl)
-
Reaction buffer (e.g., 0.1 M sodium acetate or ammonium acetate, pH 4-6)
-
Metal-free water and vials
-
Instant thin-layer chromatography (ITLC) or RP-HPLC system for quality control
General Radiolabeling Procedure:
-
Reagent Preparation: Prepare all solutions using metal-free water to avoid competition for the chelator.
-
Reaction Mixture: In a metal-free vial, combine the DTPA-peptide conjugate (typically 10-100 µg) dissolved in the reaction buffer.
-
Radionuclide Addition: Add the radionuclide solution to the vial containing the DTPA-peptide. The molar ratio of peptide to radionuclide can range from 40-70:1 to ensure high labeling efficiency.[6]
-
Incubation: Incubate the reaction mixture at room temperature. Incubation times are typically short, ranging from 5 to 30 minutes.[7] For some radionuclides or to improve labeling efficiency, gentle heating (e.g., 37-60°C) may be applied.[8]
-
Quality Control: Determine the radiochemical purity (RCP) of the labeled peptide using ITLC or RP-HPLC.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the radiolabeling of DTPA-peptides with various radionuclides.
Table 1: Optimized Conditions for Radiolabeling DTPA-Peptides
| Radionuclide | Peptide Amount | pH | Temperature (°C) | Incubation Time (min) | Typical Radiochemical Purity (%) | Reference(s) |
| ¹¹¹In | 2 µg | 4.5 | 25 (Room Temp) | 15 - 30 | > 95% | [6][7][9] |
| ⁹⁰Y | 25 - 100 µg | 5.5 | 25 (Room Temp) | 30 | > 99% | [10] |
| ⁶⁸Ga | 50 µg | 7.4 | 25 (Room Temp) | 5 | ≥ 95% | [10] |
| ⁹⁹mTc | Varies | 4 | 25 (Room Temp) | Varies | Varies | [11] |
Table 2: Comparison of DTPA and DOTA Chelators for Peptide Radiolabeling
| Feature | DTPA (Acyclic) | DOTA (Macrocyclic) | Reference(s) |
| Labeling Kinetics | Fast, typically at room temperature | Slower, often requires heating (80-100°C) | [5][12] |
| In Vivo Stability | Generally lower, especially with ⁹⁰Y and ¹⁷⁷Lu | Higher thermodynamic and kinetic stability | [1][5] |
| Radionuclide Compatibility | ¹¹¹In, ⁹⁹mTc, ⁶⁸Ga | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu | [1][2] |
| Specific Activity | High specific activities are achievable | High specific activities are achievable | [5] |
Quality Control
Ensuring the radiochemical purity of the final product is crucial for its safe and effective use.
-
Instant Thin-Layer Chromatography (ITLC): A rapid method to separate the radiolabeled peptide from free radionuclide. A suitable mobile phase is chosen to allow the labeled peptide to migrate while the free radionuclide remains at the origin (or vice versa).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A more sophisticated method that provides a detailed profile of the reaction mixture, allowing for the separation of the radiolabeled peptide, unlabeled peptide, free radionuclide, and any radiolabeled impurities.[13][14]
The radiochemical purity is defined as the percentage of the total radioactivity that is in the desired chemical form.[13][14] For clinical applications, a radiochemical purity of >95% is generally required.
Visualizations
Experimental Workflow for DTPA-Peptide Conjugation and Radiolabeling
Caption: Workflow for DTPA conjugation and subsequent radiolabeling.
Signaling Pathway Analogy: Targeted Radionuclide Delivery
Caption: Targeted delivery of a radiolabeled peptide for imaging or therapy.
References
- 1. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelating and Imaging Peptides — Advanced Peptides [advancedpeptides.com]
- 3. Radiolabeled Peptides and Antibodies in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. 111Indium-diethylenetriaminepentaacetic acid-d-phenylalanine-octreotide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ninho.inca.gov.br [ninho.inca.gov.br]
- 8. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [111In-DTPA-D-Phe1]-octreotide, a potential radiopharmaceutical for imaging of somatostatin receptor-positive tumors: synthesis, radiolabeling and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimum conditions for labeling of DTPA-coupled antibodies with technetium-99m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of DTPA in Stabilizing Therapeutic Protein Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of therapeutic proteins is a critical quality attribute that can be compromised by various degradation pathways, including aggregation and oxidation. Trace metal ions, often introduced as leachables from manufacturing equipment and container closure systems, are known to catalyze these degradation processes, particularly through metal-catalyzed oxidation (MCO). Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent frequently incorporated into therapeutic protein formulations to sequester these metal ions, thereby mitigating their detrimental effects and enhancing long-term product stability. These application notes provide a comprehensive overview of the utility of DTPA in biologics formulation, supported by quantitative data and detailed experimental protocols.
The Challenge: Metal-Catalyzed Degradation of Therapeutic Proteins
Trace metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as catalysts in the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), via Fenton and Haber-Weiss-like reactions. These highly reactive species can then oxidize susceptible amino acid residues in the protein, primarily methionine, cysteine, histidine, tryptophan, and tyrosine. This oxidation can lead to:
-
Loss of Biological Activity: Modification of residues in the antigen-binding site (for monoclonal antibodies) or active site (for enzymes) can diminish or abrogate therapeutic efficacy.
-
Increased Aggregation: Oxidative damage can induce conformational changes, exposing hydrophobic regions and promoting the formation of soluble and insoluble aggregates.[1] Protein aggregation is a major concern as it can lead to loss of product, reduced efficacy, and an increased risk of immunogenicity.
-
Fragmentation: In some cases, oxidative stress can lead to cleavage of the polypeptide backbone.
The presence of metal ions, therefore, represents a significant risk to the stability and safety of therapeutic protein drugs.
The Solution: DTPA as a High-Affinity Metal Chelator
DTPA is a polyaminocarboxylic acid that can form stable, soluble complexes with a wide range of metal ions. By binding to and sequestering trace metal ions present in the formulation, DTPA effectively prevents them from participating in redox cycling and catalyzing oxidative reactions. This protective mechanism is crucial for maintaining the structural integrity and biological function of the therapeutic protein throughout its shelf life.
It is important to note that the effectiveness of a chelating agent is dependent on its concentration relative to the metal ions. Studies have shown that for chelators like DTPA and EDTA to be effective in preventing protein degradation, the molar ratio of the chelator to the metal ion should be greater than 1:1, meaning an excess of the chelator is required.
Quantitative Data on the Efficacy of DTPA
The following tables summarize representative data on the impact of metal-catalyzed oxidation on a monoclonal antibody (mAb) and the potential protective effect of a chelating agent like DTPA.
Table 1: Impact of Metal-Catalyzed Oxidation (MCO) on a Therapeutic IgG1 Monoclonal Antibody
| Parameter | Control (No added metal) | Fe(II)-mediated MCO | Cu(II)-mediated MCO |
| Oxidation at Methionine 255 (%) | <3 | ~43-45 | Significant Increase |
| Oxidation at Methionine 431 (%) | <2 | ~24-27 | Significant Increase |
| Carbonylation (nmol/mg protein) | <0.7 | Low Increase | Up to 6.9% increase in specific peptides |
Data synthesized from a study on the effects of MCO on IgG1 mAbs.[2] The study highlights the significant increase in oxidation at specific methionine residues upon exposure to iron (Fe(II)). While this specific study did not include a DTPA arm, it demonstrates the extent of damage that DTPA is intended to prevent.
Table 2: General Guidance for DTPA Concentration in Formulations
| Condition | Recommended DTPA Concentration | Rationale |
| Presence of Trace Metal Ions | Molar ratio of DTPA to metal ions > 1 | To ensure complete sequestration of catalytic metal ions. |
| Typical Formulation Concentration | 0.01 - 0.1 mg/mL | This range is often sufficient to chelate trace metals from various sources. The optimal concentration should be determined experimentally for each specific formulation. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of metal-catalyzed protein oxidation and the inhibitory action of DTPA.
Caption: A typical workflow for evaluating the necessity and concentration of DTPA.
Experimental Protocols
Protocol 1: Analysis of Protein Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
Objective: To quantify the formation of high molecular weight species (aggregates) and low molecular weight species (fragments) in a therapeutic protein formulation.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size-Exclusion Chromatography (SEC) column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (or other suitable buffer)
-
Protein standard for system suitability
-
Therapeutic protein samples (with and without DTPA, stressed and unstressed)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
System Suitability: Inject a protein standard to verify system performance, including resolution, peak symmetry, and retention time.
-
Sample Preparation: Dilute the therapeutic protein samples to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a fixed volume (e.g., 20 µL) of each sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then fragments.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Assessment of Protein Oxidation by Peptide Mapping and LC-MS
Objective: To identify and quantify site-specific oxidation of amino acid residues in the therapeutic protein.
Materials:
-
Therapeutic protein samples
-
Denaturation/Reduction Buffer (e.g., 6 M Guanidine HCl, 100 mM Tris, with DTT)
-
Alkylation Reagent (e.g., Iodoacetamide)
-
Protease (e.g., Trypsin)
-
Quenching Solution (e.g., Formic Acid)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Denaturation and Reduction: Denature and reduce the protein sample in the appropriate buffer to unfold the protein and break disulfide bonds.
-
Alkylation: Alkylate the free cysteine residues to prevent disulfide bond reformation.
-
Digestion: Add trypsin to the sample and incubate to digest the protein into smaller peptides.
-
Quenching: Stop the digestion by adding a quenching solution.
-
LC-MS Analysis: Inject the digested sample into the LC-MS system. Separate the peptides using a reverse-phase column and analyze the eluting peptides by mass spectrometry.
-
Data Analysis: Identify the peptides based on their mass-to-charge ratio. Compare the chromatograms and mass spectra of the control and oxidized samples to identify peptides with a mass shift corresponding to oxidation (e.g., +16 Da for methionine sulfoxide). Quantify the extent of oxidation by comparing the peak areas of the oxidized and non-oxidized peptides.
Protocol 3: Determination of Trace Metal Content by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Objective: To quantify the concentration of trace metal ions in the drug product formulation.
Materials:
-
ICP-MS instrument
-
Certified metal standard solutions
-
High-purity nitric acid
-
Therapeutic protein formulation samples
Procedure:
-
Sample Preparation: Dilute the protein formulation samples with a solution of high-purity nitric acid to a final acid concentration of 1-2%. This step is crucial for stabilizing the metal ions and ensuring compatibility with the ICP-MS instrument.
-
Instrument Calibration: Prepare a series of calibration standards of the target metals (e.g., Fe, Cu, Ni, Cr) in the same acid matrix as the samples. Run the standards to generate a calibration curve.
-
Sample Analysis: Introduce the prepared samples into the ICP-MS. The instrument will atomize and ionize the sample in a high-temperature plasma, and the mass spectrometer will separate and detect the ions based on their mass-to-charge ratio.
-
Data Analysis: Quantify the concentration of each metal in the samples by comparing their signal intensities to the calibration curve.
Conclusion
The inclusion of DTPA in therapeutic protein formulations is a highly effective strategy to mitigate the risk of metal-catalyzed oxidation and subsequent aggregation. By sequestering trace metal ions, DTPA helps to preserve the stability, efficacy, and safety of the drug product. The selection of an appropriate DTPA concentration should be based on a thorough understanding of the potential for metal leachables and justified by robust experimental data for each specific formulation. The protocols provided herein offer a framework for the systematic evaluation of DTPA and other potential excipients in the development of stable and effective therapeutic protein drugs.
References
Application Notes and Protocols for DTPA-Assisted Phytoremediation of Contaminated Soils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing diethylenetriaminepentaacetic acid (DTPA) to enhance the phytoremediation of heavy metal-contaminated soils. The information is intended to guide researchers in designing and implementing effective phytoextraction strategies.
Introduction
Phytoremediation is an environmentally friendly and cost-effective technology that uses plants to remove, degrade, or stabilize contaminants in soil and water.[1][2] Phytoextraction, a subset of phytoremediation, focuses on the uptake of contaminants by plant roots and their translocation to and accumulation in the harvestable aerial parts of the plant.[1][3] However, the efficiency of phytoextraction for many heavy metals is often limited by their low bioavailability in the soil.
Chelating agents, such as DTPA, can significantly enhance the phytoextraction of heavy metals by increasing their solubility and mobility in the soil, thereby making them more available for plant uptake.[4][5] DTPA forms stable and soluble complexes with multivalent metal ions, which can then be more readily absorbed by plant roots.[6][7] This application note details the principles, protocols, and expected outcomes of DTPA-assisted phytoremediation.
Mechanism of DTPA-Assisted Phytoextraction
The application of DTPA to contaminated soil initiates a series of processes that lead to enhanced heavy metal uptake by plants. The general mechanism is outlined below and visualized in the accompanying diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytoremediation of Cadmium: Physiological, Biochemical, and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Metal and Metalloid Toxicity in Plants: An Overview on Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.gnest.org [journal.gnest.org]
- 6. openknowledge.fao.org [openknowledge.fao.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Interference of Competing Ions in DTPA Chelation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of competing ion interference in Diethylenetriaminepentaacetic acid (DTPA) chelation experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during DTPA chelation experiments, focusing on the interference from competing ions.
Issue 1: Low Chelation Efficiency for the Target Metal Ion
Possible Cause: Presence of high concentrations of competing essential mineral ions such as calcium (Ca²⁺), zinc (Zn²⁺), and magnesium (Mg²⁺) in the experimental system. These ions compete with the target heavy metal or radionuclide for binding sites on the DTPA molecule.
Troubleshooting Steps:
-
Characterize Your Sample Matrix: Before initiating the chelation experiment, quantify the concentration of potential competing ions (e.g., Ca²⁺, Zn²⁺, Mg²⁺) in your sample using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
pH Optimization: The stability of metal-DTPA complexes is highly pH-dependent. Adjust the pH of your solution to a range where the stability constant of the target metal-DTPA complex is significantly higher than that of the competing ion-DTPA complexes. For many heavy metals, DTPA chelation is more effective at a slightly acidic to neutral pH.[1]
-
Increase DTPA Concentration: A higher molar ratio of DTPA to the total metal ion concentration (target + competing ions) can favor the chelation of the target metal. However, be mindful that excessive DTPA can lead to the chelation of essential ions.
-
Sequential Chelation Strategy: In contexts where both Ca-DTPA and Zn-DTPA are available, consider an initial treatment with Ca-DTPA, which is generally more effective in the first 24 hours. Subsequent treatments can be performed with Zn-DTPA to minimize the depletion of endogenous zinc.[2]
-
Competitive Binding Assay: Perform a pilot experiment with varying concentrations of competing ions to determine the threshold at which their interference becomes significant for your target metal.
Issue 2: Depletion of Essential Minerals in Biological Samples
Possible Cause: DTPA is a non-specific chelating agent and can bind to and facilitate the excretion of essential minerals like zinc and manganese, leading to their depletion.[3]
Troubleshooting Steps:
-
Use of Zn-DTPA: For applications where zinc depletion is a major concern, preferential use of Zn-DTPA over Ca-DTPA is recommended for maintenance therapy. Zn-DTPA is less aggressive in chelating endogenous zinc.[3]
-
Mineral Supplementation: In in vivo or cell culture experiments, consider supplementing the medium with essential minerals, particularly zinc, to counteract the chelating effect of DTPA.
-
Monitor Mineral Levels: Regularly monitor the concentration of essential minerals in your biological samples throughout the experiment to assess the extent of depletion.
-
Dose and Duration Optimization: Use the lowest effective concentration of DTPA for the shortest duration necessary to achieve the desired chelation of the target ion, thereby minimizing the impact on essential minerals.
Issue 3: Inconsistent or Irreproducible Chelation Results
Possible Cause: Variability in experimental conditions, such as pH, temperature, and the presence of other complexing agents in the matrix.
Troubleshooting Steps:
-
Strict pH Control: Buffer your experimental solutions to maintain a constant pH throughout the chelation process.
-
Standardize Temperature: Perform all chelation experiments at a consistent and controlled temperature, as temperature can influence the stability of metal-DTPA complexes.
-
Matrix Simplification: If possible, simplify the sample matrix to remove other potential chelating agents (e.g., other organic acids, proteins) that could interfere with DTPA binding.
-
Use of Controls: Always include appropriate controls in your experimental design, such as a negative control (no DTPA) and a positive control (target metal in a clean buffer with DTPA).
Frequently Asked Questions (FAQs)
Q1: What are the most common ions that interfere with DTPA chelation?
A1: The most common interfering ions are essential divalent cations, primarily Calcium (Ca²⁺), Zinc (Zn²⁺), and Magnesium (Mg²⁺), due to their relatively high concentrations in biological and environmental samples and their ability to form stable complexes with DTPA.
Q2: How does pH affect the interference of competing ions?
A2: The stability of metal-DTPA complexes is pH-dependent. Generally, at lower pH values, protons (H⁺) can compete with metal ions for the binding sites on DTPA, reducing its chelation efficiency. Conversely, at higher pH values, some metal ions may precipitate as hydroxides, making them unavailable for chelation. The optimal pH for selective chelation of a target metal depends on the relative stability constants of the DTPA complexes with the target and competing ions at that specific pH.
Q3: What is the difference between Ca-DTPA and Zn-DTPA in terms of competing ion interference?
A3: Ca-DTPA has a calcium ion loosely bound, which can be readily exchanged for other metal ions with a higher affinity for DTPA. It is generally more effective for initial chelation, especially within the first 24 hours of exposure to a contaminant. However, it can also lead to a more significant depletion of essential minerals like zinc. Zn-DTPA has a zinc ion that is more tightly bound than calcium. While it is also an effective chelator, it is less likely to deplete the body's zinc stores, making it a preferred option for longer-term or maintenance therapy.
Q4: Can I predict the extent of interference from competing ions?
A4: Yes, to some extent. By comparing the stability constants (log K) of the DTPA complexes with your target metal and the competing ions, you can predict the likelihood of interference. A significantly higher stability constant for the target metal-DTPA complex suggests that it will be preferentially chelated. However, the relative concentrations of the ions also play a crucial role.
Q5: How can I measure the effectiveness of my chelation protocol in the presence of competing ions?
A5: You can measure the concentration of the free (unchelated) target metal ion and the DTPA-bound metal ion in your samples. Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are commonly used to quantify total metal concentrations. To differentiate between free and bound metal, techniques like ultrafiltration or size-exclusion chromatography coupled with ICP-MS can be employed.
Data Presentation
Table 1: Stability Constants (log K) of DTPA with Various Metal Ions
| Metal Ion | Valence | Log K Value |
| Heavy Metals & Radionuclides | ||
| Lead (Pb²⁺) | +2 | ~18.8[4] |
| Cadmium (Cd²⁺) | +2 | ~19.0 |
| Copper (Cu²⁺) | +2 | ~21.5 |
| Nickel (Ni²⁺) | +2 | ~20.3 |
| Thorium (Th⁴⁺) | +4 | ~29.0 |
| Plutonium (Pu⁴⁺) | +4 | ~29.5 |
| Americium (Am³⁺) | +3 | ~22.9 |
| Essential Minerals | ||
| Zinc (Zn²⁺) | +2 | ~18.6 |
| Calcium (Ca²⁺) | +2 | ~10.9 |
| Magnesium (Mg²⁺) | +2 | ~9.3 |
| Manganese (Mn²⁺) | +2 | ~15.6 |
| Iron (Fe³⁺) | +3 | ~27.5 |
Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature.
Experimental Protocols
Protocol 1: In Vitro Competitive DTPA Chelation Assay
Objective: To determine the effect of competing ions on the chelation efficiency of a target heavy metal by DTPA.
Materials:
-
DTPA solution (e.g., 10 mM stock solution, pH adjusted)
-
Stock solution of the target heavy metal (e.g., 10 mM Pb(NO₃)₂)
-
Stock solutions of competing ions (e.g., 100 mM CaCl₂, 10 mM ZnCl₂)
-
Buffer solution (e.g., 0.1 M HEPES, pH 7.4)
-
Ultra-pure water
-
Centrifugal ultrafiltration devices (e.g., 3 kDa MWCO)
-
ICP-MS or ICP-OES for metal analysis
Procedure:
-
Preparation of Reaction Mixtures:
-
In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of the target heavy metal (e.g., 100 µM) and varying concentrations of the competing ion (e.g., 0, 100 µM, 1 mM, 10 mM).
-
Add the buffer solution to bring the total volume to a fixed amount (e.g., 450 µL).
-
-
Initiation of Chelation:
-
Add a fixed volume of the DTPA stock solution (e.g., 50 µL to achieve a final concentration of 1 mM) to each tube to initiate the chelation reaction.
-
Include a control group with no DTPA.
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour) to allow the chelation to reach equilibrium.
-
-
Separation of Free and Bound Metal:
-
Transfer the reaction mixtures to the centrifugal ultrafiltration devices.
-
Centrifuge according to the manufacturer's instructions to separate the low molecular weight filtrate (containing free metal ions and small complexes) from the retentate (containing protein-bound metal, if applicable). In this in vitro setup, the unbound metal will be in the filtrate.
-
-
Quantification of Metal Ions:
-
Analyze the concentration of the target heavy metal in the filtrate using ICP-MS or ICP-OES.
-
-
Calculation of Chelation Efficiency:
-
Chelation Efficiency (%) = [ ([Total Metal] - [Free Metal in Filtrate]) / [Total Metal] ] * 100
-
Protocol 2: Sample Preparation for ICP-MS Analysis
Objective: To prepare samples from a DTPA chelation experiment for accurate metal quantification by ICP-MS.
Materials:
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
Ultra-pure water
-
Calibrated pipettes
-
Digestion vessels (e.g., Teflon PFA)
Procedure:
-
Acid Digestion (for complex matrices like biological tissues):
-
Accurately weigh a small amount of the sample into a digestion vessel.
-
Add a mixture of nitric acid and hydrogen peroxide (e.g., 5:1 v/v).
-
Heat the mixture in a microwave digestion system according to a validated program to break down the organic matrix and solubilize the metals.
-
-
Dilution (for aqueous samples):
-
For aqueous samples from the in vitro assay or urine samples, a direct dilution with a weak acid solution (e.g., 2% nitric acid) is often sufficient.
-
-
Final Dilution and Internal Standard Addition:
-
Dilute the digested or aqueous sample to a final volume with ultra-pure water to bring the metal concentrations within the linear range of the ICP-MS.
-
Add an internal standard (a non-interfering element at a known concentration) to all samples and calibration standards to correct for instrumental drift and matrix effects.
-
-
Analysis:
-
Analyze the prepared samples using a calibrated ICP-MS instrument.
-
Mandatory Visualizations
References
- 1. Effect of pH and Redox on Predicted Heavy Metal-Chelate Equilibria in Soils [agris.fao.org]
- 2. DTPA Chelation for Gadolinium Deposition Disease · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
DTPA degradation under experimental conditions and prevention
Welcome to the DTPA (Diethylenetriaminepentaacetic acid) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of DTPA in experimental settings, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is DTPA and what are its primary applications in research?
A1: Diethylenetriaminepentaacetic acid (DTPA) is a chelating agent, meaning it can form stable complexes with metal ions.[1] In research and pharmaceutical development, it is commonly used to:
-
Prevent metal-catalyzed degradation: By sequestering metal ions, DTPA can inhibit oxidation and other degradation pathways in sensitive molecules like monoclonal antibodies.[2][3]
-
Enhance the stability of formulations: It is used as an excipient in pharmaceutical products to improve their shelf-life.
-
Act as a contrast agent in MRI: Gadolinium-DTPA (Gd-DTPA) is a widely used contrast agent.[4]
-
Treat heavy metal poisoning: DTPA can bind to toxic heavy metals, facilitating their excretion from the body.[4]
Q2: What are the main factors that can cause DTPA to degrade during my experiments?
A2: The primary factors leading to DTPA degradation are:
-
Light Exposure (Photodegradation): DTPA, particularly when complexed with iron (Fe(III)-DTPA), is highly susceptible to degradation by UV light and even ambient sunlight.[1][5][6]
-
Oxidizing Agents: Strong oxidizing agents like hydrogen peroxide can degrade DTPA, a process often accelerated by the presence of metal ions.[7]
-
High Temperatures (Thermal Degradation): Elevated temperatures can cause DTPA and its metal complexes to break down.
-
Extreme pH: The stability and chelating ability of DTPA are pH-dependent. While it is often used in alkaline conditions, extreme pH levels can influence its stability.[8]
Q3: My DTPA-containing solution is turning yellow/brown. What is happening?
A3: A color change, particularly to yellow or brown, in a solution containing DTPA and trace metals (especially iron) upon exposure to light is a common indicator of photodegradation of the Fe(III)-DTPA complex.[1][6] This leads to the loss of the chelating agent and precipitation of iron oxides.
Q4: How can I prevent DTPA degradation in my experiments?
A4: To minimize DTPA degradation, consider the following precautions:
-
Protect from Light: Store DTPA stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.[1][6]
-
Control Temperature: Store DTPA solutions at recommended temperatures (cool and dry) and avoid unnecessary exposure to high temperatures.[2][9][10]
-
Use Appropriate Buffers: The choice of buffer can impact stability. While commonly used, be aware of potential interactions. For example, phosphate buffers can sometimes enhance the degradation of certain metal-EDTA chelates, a related compound.
-
Avoid Incompatible Reagents: Do not mix DTPA solutions with strong oxidizing agents unless it is part of a specific experimental design to study degradation.[7]
-
Work in a Ventilated Area: Handle solid DTPA and concentrated solutions in a well-ventilated area or a chemical fume hood.[2][10]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments involving DTPA.
Issue 1: Loss of Chelating Efficacy
Symptoms:
-
You observe precipitation of metal ions that DTPA is supposed to keep in solution.
-
Your assay to measure free metal ions shows higher than expected concentrations.
-
In a biological assay, you see effects consistent with metal toxicity, which DTPA should prevent.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Immediately protect your solutions from light. 2. Prepare fresh DTPA solutions and store them in amber containers or wrapped in foil. 3. If your experiment requires light exposure, consider using a filter to block UV and blue wavelengths.[1][6] |
| Oxidative Degradation | 1. Identify and remove any sources of strong oxidizing agents (e.g., peroxides) from your experimental setup. 2. If trace metals are suspected of catalyzing oxidation, ensure you are using a sufficient concentration of DTPA to chelate all metal ions. |
| Incorrect pH | 1. Verify the pH of your solution. The optimal pH for DTPA chelation can vary depending on the metal ion. 2. Adjust the pH to the recommended range for your specific application. For many applications, a neutral to alkaline pH is effective.[8] |
| Insufficient DTPA Concentration | 1. Recalculate the required DTPA concentration to ensure it is in stoichiometric excess relative to the metal ions you are trying to chelate. |
Issue 2: Inconsistent Results in HPLC Analysis of DTPA
Symptoms:
-
Drifting retention times for the DTPA peak.[11]
-
Poor peak shape (tailing or fronting).
-
Variable peak areas for the same concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Column Equilibration | 1. Increase the column equilibration time with the mobile phase before starting your analytical run.[11] |
| Mobile Phase Issues | 1. Prepare fresh mobile phase daily. 2. Ensure all mobile phase components are fully dissolved and the solution is properly degassed.[11] 3. Verify the pH of the mobile phase. |
| Contaminated Guard or Analytical Column | 1. Replace the guard column. 2. If the problem persists, flush the analytical column with a strong solvent, or if necessary, replace it.[12] |
| Sample Solvent Mismatch | 1. Whenever possible, dissolve your sample in the mobile phase.[13] 2. If a different solvent must be used, ensure it is weaker than the mobile phase to prevent peak distortion.[13] |
| Complexation Issues | 1. For methods requiring pre-column derivatization (e.g., with Fe(III)), ensure the reaction goes to completion by allowing sufficient incubation time.[4][14] |
Data on DTPA Degradation and Stability
The following tables summarize quantitative data on DTPA degradation and the stability of its metal complexes.
Table 1: Photodegradation of Fe(III)-DTPA
| Condition | Observation | Reference |
| Humic lake water, summer sunlight | Photochemical half-life < 1 hour | [5] |
| Nutrient solution, fluorescent + incandescent light | First-order degradation kinetics | [1] |
| Effect of Irradiance | Rate of photodegradation increases with light intensity | [1][6] |
| Effect of Temperature | Rate of photodegradation increases with temperature, but irradiance has a greater effect | [1][6] |
| Wavelength Dependence | Fe-chelates absorb in the blue and UV regions; removal of these wavelengths prevents degradation | [1][6] |
Table 2: Stability Constants (log K) of DTPA with Various Metal Ions
| Metal Ion | log K | Reference |
| Fe(III) | 28.6 | [15] |
| Cu(II) | 21.5 | [15] |
| Ni(II) | 20.3 | [15] |
| Pb(II) | 18.8 | [15] |
| Zn(II) | 18.3 | [15] |
| Cd(II) | 19.0 | [15] |
| Mn(II) | 15.6 | [15] |
| Ca(II) | 10.9 | [15] |
| Mg(II) | 9.3 | [15] |
Note: Higher log K values indicate a more stable complex.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for DTPA Quantification
This protocol is based on the formation of a stable Fe(III)-DTPA complex that can be detected by UV-Vis spectrophotometry.[4][14]
1. Reagent and Sample Preparation:
-
DTPA Stock Solution (1 mg/mL): Accurately weigh 50 mg of DTPA and dissolve it in a 50 mL volumetric flask with 0.01 N NaOH, using sonication if necessary. Store this solution in a cool, dark place.[4]
-
Fe(III)Cl₃ Solution (20 mM): Prepare a 20 mM solution of ferric chloride in deionized water.
-
Standard Curve Preparation: Create a series of DTPA standards (e.g., 5-50 µg/mL) by diluting the stock solution. For each standard, mix a defined volume with a stoichiometric excess of the Fe(III)Cl₃ solution and allow it to incubate at room temperature for at least 30 minutes to ensure complete complex formation.[14]
-
Sample Preparation: Treat your experimental samples in the same manner as the standards, adding the Fe(III)Cl₃ solution and allowing for incubation.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of aqueous buffer (e.g., 20 mM potassium phosphate with an ion-pairing agent like tetrabutylammonium phosphate, pH adjusted to 6.5) and an organic modifier like acetonitrile. A typical starting point could be 95:5 aqueous:organic.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[14]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
3. Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared experimental samples.
-
Quantify the DTPA concentration in your samples by comparing their peak areas to the calibration curve. Degradation is indicated by a decrease in the area of the main DTPA peak.
Protocol 2: GC-MS Analysis of DTPA Degradation Products
This protocol is for the identification of volatile degradation products of DTPA.[5]
1. Sample Preparation and Derivatization:
-
Take an aliquot of your degraded DTPA solution and evaporate it to dryness under a stream of nitrogen.
-
To make the degradation products volatile for GC analysis, a derivatization step is necessary. Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
Heat the mixture at 70°C for 1 hour to ensure complete derivatization.
2. GC-MS Conditions:
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: Splitless injection of 1 µL at an injector temperature of 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 650.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) to identify the degradation products. Known photodegradation products include smaller polyaminocarboxylic acids like ethylenediaminetriacetic acid and iminodiacetate.[5]
Visualizations
Caption: Troubleshooting workflow for DTPA degradation.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Diethylenetriaminepentaacetic acid (DTPA) on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. Biological and photochemical degradation rates of diethylenetriaminepentaacetic acid (DTPA) in the presence and absence of Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. carlroth.com [carlroth.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of DTPA for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of Diethylenetriaminepentaacetic acid (DTPA) for in vivo studies.
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of DTPA inherently low?
The oral bioavailability of DTPA is poor primarily due to its hydrophilic (water-loving) nature.[1] This characteristic results in permeability-limited absorption across the lipid-rich cell membranes of the gastrointestinal tract.[1] The reported oral bioavailability of unmodified DTPA is approximately 3-5%.[1]
2. What are the primary strategies to enhance the oral bioavailability of DTPA?
The main strategies focus on overcoming its hydrophilicity and poor membrane permeability. These include:
-
Prodrug Approach: Modifying the DTPA molecule by masking its carboxylic acid groups with lipophilic (fat-loving) ester groups. This increases its ability to cross the intestinal barrier. Once absorbed, endogenous enzymes are expected to hydrolyze the ester groups, releasing the active DTPA.
-
Nanoformulations: Encapsulating DTPA within lipid-based nanocarriers, such as Self Double Emulsifying Drug Delivery Systems (SDEDDS). These systems protect the drug and facilitate its transport across the intestinal epithelium.
3. What is a DTPA prodrug and how does it work?
A DTPA prodrug is a chemically modified, inactive form of DTPA that is designed to be converted into the active drug within the body. A common approach is the esterification of the carboxylic acid groups to create more lipophilic esters, such as the penta-ethyl ester or di-ethyl ester of DTPA.[1] This increased lipophilicity allows the prodrug to more easily pass through the intestinal wall.[1] After absorption, esterase enzymes in the blood and tissues are expected to cleave the ester bonds, releasing the active DTPA to chelate target metals.[1]
4. What is a Self Double Emulsifying Drug Delivery System (SDEDDS) and how does it enhance DTPA absorption?
A Self Double Emulsifying Drug Delivery System (SDEDDS) is an isotropic mixture of oils, surfactants, and co-solvents containing the drug.[2] For a hydrophilic drug like Ca-DTPA, a water-in-oil (w/o) primary emulsion is created and then mixed with hydrophilic surfactants. Upon oral administration and contact with gastrointestinal fluids, this system spontaneously forms a water-in-oil-in-water (w/o/w) double emulsion.[2] The DTPA is entrapped within the internal water phase, which is then enclosed in an oil phase, which is further dispersed in the aqueous environment of the gut. This formulation is thought to enhance absorption through the paracellular and transcellular pathways.
Troubleshooting Guides
Prodrug Synthesis and In Vivo Studies
Problem: Low yield or impurities during the synthesis of DTPA ethyl ester prodrugs.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Ensure anhydrous conditions as moisture can hydrolyze the anhydride starting material. Use a suitable base like pyridine to neutralize the acid formed during the reaction. Extend the reaction time or slightly increase the temperature if monitoring indicates an incomplete reaction. |
| Side reactions | Control the reaction temperature to avoid unwanted side reactions. Use a purified starting material (DTPA bis-anhydride) to minimize impurities from the outset. |
| Difficulty in purification | Utilize column chromatography with an appropriate solvent system to separate the desired ester from starting materials and byproducts. Recrystallization from a suitable solvent system (e.g., dichloromethane/ethanol) can be employed for further purification. |
Problem: Instability of the ester prodrug during storage or in the formulation.
| Potential Cause | Troubleshooting Step |
| Hydrolysis | Store the purified prodrug in a desiccator at low temperature to protect it from moisture and heat. For liquid formulations, consider non-aqueous vehicles and protect from light. |
| Incompatibility with excipients | Conduct compatibility studies with planned formulation excipients. Avoid excipients with high water content or those that can catalyze hydrolysis. |
Problem: Low or variable oral bioavailability of the DTPA prodrug in animal studies.
| Potential Cause | Troubleshooting Step |
| Incomplete conversion to active DTPA | Co-administer with a general esterase inhibitor to assess if pre-systemic metabolism is too rapid. Analyze plasma samples for both the prodrug and the parent DTPA to understand the conversion kinetics. |
| Inefficient absorption | Increase the lipophilicity of the prodrug by using longer alkyl chain esters. Consider co-administration with a permeation enhancer, though this requires careful toxicity evaluation. |
| Formulation issues | Ensure the prodrug is fully dissolved in the vehicle before administration. For oily prodrugs, consider formulating as an emulsion or self-emulsifying system to improve dispersion in the gut. |
SDEDDS Formulation and In Vivo Studies
Problem: The SDEDDS formulation is not forming a stable emulsion upon dilution.
| Potential Cause | Troubleshooting Step |
| Incorrect excipient ratio | Systematically vary the ratios of oil, surfactant, and co-surfactant to construct a pseudo-ternary phase diagram. This will help identify the optimal concentrations for stable emulsion formation. |
| Incompatible excipients | Ensure all excipients are miscible with each other. Screen different oils, surfactants, and co-surfactants for their ability to solubilize the drug and form a stable system. |
| Inadequate mixing | Use a vortex mixer or sonicator to ensure thorough mixing of the components during preparation of the primary emulsion. |
Problem: The droplet size of the formed emulsion is too large or inconsistent.
| Potential Cause | Troubleshooting Step |
| Suboptimal surfactant concentration | Adjust the concentration of the hydrophilic surfactant. A higher concentration can lead to smaller droplet sizes, but too high a concentration can cause gastrointestinal irritation. |
| Inefficient emulsification | The energy provided by gentle agitation in the gut may not be sufficient. While the system is designed to be "self-emulsifying," the formulation's composition is key to achieving a small droplet size with minimal energy input. Re-evaluate the phase diagram to find a more robust formulation. |
Problem: Difficulty with oral gavage of the nanoemulsion in rats.
| Potential Cause | Troubleshooting Step |
| High viscosity of the formulation | If the formulation is too viscous for easy administration, it can be slightly warmed to reduce viscosity. Ensure the gavage needle gauge is appropriate for the formulation's viscosity.[3][4] |
| Animal stress or improper technique | Ensure personnel are well-trained in oral gavage techniques to minimize stress to the animal and prevent accidental administration into the trachea.[5][6] The volume administered should not exceed 10 mL/kg body weight.[3] |
| Reflux of the formulation | Administer the formulation slowly to prevent reflux.[4] If reflux occurs, reduce the administered volume. |
Quantitative Data Summary
| Formulation | Animal Model | Key Bioavailability Parameter | Result | Fold Increase vs. Unmodified DTPA |
| DTPA penta-ethyl ester | Rat | Urinary Excretion (24h) | >33% of administered dose | ~11-fold |
| Ca-DTPA SDEDDS (F4) | Rat | Absolute Bioavailability | 14.52% | ~4.8-fold (relative to 3% for oral DTPA) |
Experimental Protocols
Synthesis of DTPA Di-ethyl Ester (C2E2)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, combine DTPA bis-anhydride, anhydrous ethanol, and pyridine.
-
Reaction: Stir the mixture at room temperature for approximately 24 hours.
-
Precipitation: Add the reaction mixture to dichloromethane to precipitate the product.
-
Cooling: Cool the solution to approximately -20°C to facilitate complete precipitation.
-
Filtration: Filter the precipitate and wash with cold dichloromethane.
-
Drying: Dry the precipitate under vacuum to obtain the DTPA di-ethyl ester.
-
Characterization: Confirm the structure and purity using NMR, MS, and elemental analysis.[1][7]
Preparation of Ca-DTPA SDEDDS
This protocol is based on the optimized formulation F4 from a published study.[2]
-
Preparation of Aqueous Phase: Dissolve Ca-DTPA in deionized water to form the aqueous phase.
-
Preparation of Oil Phase: Mix medium-chain triglycerides and oleic acid to form the oil phase.
-
Formation of Primary Emulsion: Add the aqueous phase to the oil phase and homogenize at high speed to form a water-in-oil (w/o) primary emulsion. Incorporate Span 80 and Lecithin as stabilizers during this step.
-
Final Formulation: Add Tween 80 (hydrophilic surfactant) to the primary emulsion and mix until a clear and homogenous solution is obtained.
-
Characterization: The final formulation should be a bright yellow liquid. Upon dilution with water, it should form a milky white emulsion within 2 minutes. Characterize the droplet size, polydispersity index, and zeta potential.[2]
In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight before dosing, with free access to water.
-
Dosing: Administer the DTPA formulation (prodrug or SDEDDS) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of DTPA and/or its prodrug/metabolites using a validated analytical method such as HPLC-MS/MS.[8][9][10][11][12]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC to determine the oral bioavailability.
Visualizations
Logical Workflow for Enhancing DTPA Oral Bioavailability
Caption: Workflow for addressing the low oral bioavailability of DTPA.
Signaling Pathway for Prodrug Absorption and Activation
Caption: Absorption and activation pathway of a DTPA ester prodrug.
Experimental Workflow for In Vivo Bioavailability Study
Caption: Workflow for a typical in vivo oral bioavailability study.
References
- 1. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uq.edu.au [uq.edu.au]
- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 8. A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of an HPLC-MS/MS Method for Determining I-BET151 in Rat Plasma and Its application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing DTPA-Induced Cytotoxicity in Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize diethylenetriaminepentaacetic acid (DTPA)-induced cytotoxicity in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is DTPA, and why is it used in cell-based experiments?
A1: Diethylenetriaminepentaacetic acid (DTPA) is a chelating agent, meaning it can bind to metal ions. In cell culture, it is often used to remove or control the concentration of divalent and trivalent cations, such as zinc (Zn²⁺), manganese (Mn²⁺), and iron (Fe³⁺). This can be necessary for studying the roles of these metals in cellular processes or for developing decorporation therapies for heavy metal poisoning.[1]
Q2: How does DTPA cause cytotoxicity?
A2: DTPA's primary mechanism of cytotoxicity is the chelation of essential metal ions, particularly zinc, from the cell culture medium and from the cells themselves.[2] This depletion of intracellular zinc disrupts numerous cellular functions and can trigger apoptosis (programmed cell death).[3][4]
Q3: What are the typical signs of DTPA-induced cytotoxicity in cell culture?
A3: Common signs include reduced cell viability and proliferation, changes in cell morphology (e.g., cell shrinkage, membrane blebbing), and an increase in the population of apoptotic or necrotic cells.[3] These effects are generally dose- and time-dependent.
Q4: Are there different forms of DTPA, and do they have different toxicity profiles?
A4: Yes, DTPA is available in different salt forms, most commonly as calcium (Ca-DTPA) and zinc (Zn-DTPA). Ca-DTPA is generally considered more potent in chelating metals and can be more cytotoxic than Zn-DTPA, especially with prolonged exposure, because it can deplete intracellular zinc.[1][5] Zn-DTPA is often used when zinc depletion is a concern. The gadolinium-conjugated form (Gd-DTPA) is used as an MRI contrast agent and also exhibits dose-dependent cytotoxicity.[6]
Q5: How can I minimize DTPA-induced cytotoxicity in my experiments?
A5: Here are several strategies:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of DTPA and the shortest possible exposure time.
-
Choose the Right Form of DTPA: Consider using Zn-DTPA if zinc depletion is a primary concern for cytotoxicity.
-
Supplement the Media: In some cases, supplementing the culture medium with a low concentration of zinc sulfate may help mitigate the cytotoxic effects of DTPA, particularly Ca-DTPA.[7][8] However, the optimal concentration will need to be determined empirically for your specific cell line and experimental conditions.
-
Use Serum-Free, Defined Media: Some serum-free media formulations contain supplements like insulin, transferrin, and selenium (ITS) which can help maintain cell health and may reduce the requirement for high serum concentrations, which can be a source of variability in metal ion content.[9][10][11][12]
-
Monitor Cell Health Regularly: Routinely assess cell viability and morphology throughout the experiment to detect early signs of toxicity.
Troubleshooting Guides
Problem 1: High levels of cell death observed after DTPA treatment.
| Possible Cause | Suggested Solution |
| DTPA concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of DTPA for your cell line. |
| Exposure time is too long. | Conduct a time-course experiment to identify the minimum exposure time required for your experimental endpoint. |
| Cell line is particularly sensitive to metal chelation. | Consider using a more resistant cell line if appropriate for your research question. |
| The form of DTPA is too aggressive. | If using Ca-DTPA, consider switching to Zn-DTPA to reduce zinc depletion. |
| Depletion of essential metals. | Try supplementing the media with a low, non-interfering concentration of zinc sulfate (e.g., 10-50 µM), but validate that this does not affect your experimental outcomes.[7][8][13] |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Variability in cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. High variability can affect assay readings.[14] |
| Incomplete formazan solubilization (MTT assay). | Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking. Use an appropriate solubilization buffer. |
| Interference of DTPA with the assay. | Run appropriate controls, including DTPA in cell-free media, to check for direct interference with the assay reagents. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. |
| High background in LDH assay. | Serum in the culture medium can contain LDH. Reduce the serum concentration or use serum-free medium during the assay period if possible.[3] |
Quantitative Data on DTPA Cytotoxicity
The cytotoxic effects of DTPA are dependent on the cell line, the form of DTPA used, the concentration, and the duration of exposure. The following tables summarize findings from various studies.
Table 1: Cytotoxicity of Ca-DTPA on Human Peripheral Blood Mononuclear Cells (PBMCs) [15][16]
| Concentration | Exposure Time | Cell Viability (%) |
| 10 mM | 2 hours | No significant cytotoxicity |
| 50 mM | 2 hours | No significant cytotoxicity |
| 100 mM | 2 hours | No significant cytotoxicity |
| 500 mM | 2 hours | 85% |
| 1000 mM (1 M) | 2 hours | 60% |
| 1250 mM (1.25 M) | 2 hours | 50% |
| 1500 mM (1.5 M) | 2 hours | 38% |
| 2000 mM (2 M) | 2 hours | 0% |
Table 2: Effect of Gd-DTPA on MCF-7 Cell Proliferation (MTT Assay) [6]
| Concentration | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| 1 mM | ~100% | ~100% | ~100% |
| 10 mM | ~100% | ~90% | ~85% |
| 25 mM | ~100% | ~75% | ~60% |
| 50 mM | ~100% | ~60% | ~40% |
| 75 mM | ~100% | ~50% | ~30% |
| 100 mM | ~100% | ~40% | ~20% |
| 125 mM | ~100% | ~30% | ~15% |
Signaling Pathways
DTPA-induced cytotoxicity is primarily mediated by the intrinsic pathway of apoptosis, triggered by the depletion of intracellular zinc.
Caption: DTPA-induced zinc depletion triggers the intrinsic apoptotic pathway.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[17][18][19]
Materials:
-
Cells of interest
-
DTPA (or other test compound)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of DTPA. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on standard LDH release assays.[15][20][21]
Materials:
-
Cells of interest
-
DTPA (or other test compound)
-
Complete culture medium (low serum recommended)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of DTPA. Include untreated (spontaneous LDH release) and lysis buffer-treated (maximum LDH release) controls.
-
Incubate for the desired time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution if required by the kit.
-
Read the absorbance at 490 nm.
Caption: Workflow for assessing cytotoxicity using the LDH release assay.
Protocol 3: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol is a standard method for detecting apoptosis by flow cytometry.[22][23][24][25][26]
Materials:
-
Cells of interest
-
DTPA (or other test compound)
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with DTPA for the desired time. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
References
- 1. pjoes.com [pjoes.com]
- 2. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of different zinc sources and levels on inhibition of the apoptosis induced by glucocorticoid of thymocytes in vitro | Semantic Scholar [semanticscholar.org]
- 8. Zinc supplementation induces apoptosis and enhances antitumor efficacy of docetaxel in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Media Supplements | Thermo Fisher Scientific - US [thermofisher.com]
- 10. invitria.com [invitria.com]
- 11. Supplements for Cell Culture [sigmaaldrich.com]
- 12. Serum Free Supplements - Bio Production Platform - Cell Biology [himedialabs.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. ajsuccr.org [ajsuccr.org]
- 16. researchgate.net [researchgate.net]
- 17. yeasenbio.com [yeasenbio.com]
- 18. Effects of zinc status on cell cycle and viability: An in vitro study in monocytes (THP-1) and muscle (Rhabdomyosarcoma) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. mdpi.com [mdpi.com]
- 21. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Estimated toxicity of Ca-DTPA to the human fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DTPA for Effective Metal Removal
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing Diethylenetriaminepentaacetic acid (DTPA) concentration in metal removal experiments.
Frequently Asked Questions (FAQs)
Q1: What is DTPA and how does it remove metal ions?
A1: Diethylenetriaminepentaacetic acid (DTPA) is a chelating agent, meaning it can form multiple stable bonds with a single metal ion.[1] This process, known as chelation, creates a stable, water-soluble complex that can be effectively removed from a system, whether it's a biological sample, an industrial solution, or contaminated soil.[1][2] The DTPA-metal complex is then typically excreted from the body or separated from the medium.[1] DTPA is particularly effective for chelating transuranic elements like plutonium, americium, and curium, as well as other heavy metals.[3]
Q2: What is the difference between Ca-DTPA and Zn-DTPA?
A2: Ca-DTPA (calcium trisodium DTPA) and Zn-DTPA (zinc trisodium DTPA) are two forms of the chelating agent recommended for therapeutic use.[4] Ca-DTPA is generally more effective at removing heavy metals.[4] However, it can also chelate and deplete essential endogenous metals from the body, particularly zinc.[4][5] Zn-DTPA is considered to have a better safety profile for long-term or delayed treatment as it is less likely to deplete the body's zinc stores.[5] Often, a treatment regimen may start with Ca-DTPA for initial, rapid metal removal, followed by Zn-DTPA for subsequent treatments.[6][7]
Q3: What are the critical factors that influence the effectiveness of DTPA chelation?
A3: Several factors significantly impact DTPA's metal removal efficiency:
-
pH: The pH of the solution is crucial. DTPA's chelation ability is enhanced at a high pH (alkaline conditions), often above 12 for dissolving certain scales like barium sulphate.[8][9] High alkalinity ensures the full deprotonation of the chelating agent, increasing its effectiveness.[9]
-
DTPA Concentration: The concentration of DTPA must be optimized. A sufficient concentration is needed to stoichiometrically complex the target metal ions.[10] However, an excessive concentration does not necessarily improve removal and can be wasteful.[11]
-
Presence of Competing Ions: The efficacy of DTPA can be impaired in high-salinity solutions or in the presence of high concentrations of other multivalent cations that compete with the target metal for binding to DTPA.[8]
-
Temperature and Time: In applications like leaching from solid materials, temperature and reaction time are important parameters that can enhance metal dissolution.[11]
Q4: Is DTPA stable in experimental conditions?
A4: DTPA is generally persistent and resistant to biodegradation.[12][13] However, its stability can be affected by photochemical degradation, especially the Fe(III)-DTPA complex, which is very photolabile in the presence of sunlight.[12] This photodegradation does not lead to complete mineralization but breaks DTPA down into smaller compounds.[12] For laboratory use, DTPA solutions are relatively stable, with some studies showing stability for at least an hour in solution.[9]
Troubleshooting Guide
Issue 1: Low Metal Removal Efficiency
| Possible Cause | Troubleshooting Step |
| Sub-optimal pH | Verify the pH of your solution. DTPA is most effective in alkaline conditions.[8] Adjust the pH upwards using a suitable base like NaOH. Be cautious of precipitation at lower DTPA concentrations when increasing pH.[8] |
| Insufficient DTPA Concentration | The concentration of DTPA may be too low to chelate all available metal ions.[10] Increase the DTPA concentration incrementally. Refer to literature for optimal concentrations for your specific application. For example, a 0.2 M concentration was found to be effective for leaching metals from spent catalysts.[11] |
| Competition from Other Ions | High concentrations of other metal ions (e.g., in high-salinity solutions) can compete with your target metal.[8] Consider pre-treatment steps to reduce the concentration of interfering ions or increase the DTPA concentration to compensate. |
| Poor Bioavailability/Contact | In biological or solid-phase experiments, DTPA may not be reaching the target metal. For in-vivo applications, the route of administration (intravenous vs. oral) is critical, as DTPA has poor oral bioavailability.[14][15] For solid samples, ensure adequate mixing, temperature, and leaching time to facilitate contact.[11] |
Issue 2: Sample Matrix Interference
| Possible Cause | Troubleshooting Step |
| Binding to Endogenous Ligands | In biological samples like plasma, endogenous ligands such as transferrin and albumin can compete with DTPA for the target metal.[16] DTPA is most effective when administered quickly after contamination, while the metal is still circulating and available.[16] |
| Precipitation | At lower concentrations, DTPA can precipitate when the pH is raised to high levels.[8] Ensure you are using a sufficiently high concentration of DTPA if a very high pH is required for your experiment. |
Issue 3: Depletion of Essential Metals
| Possible Cause | Troubleshooting Step |
| Use of Ca-DTPA | Ca-DTPA is known to chelate and increase the excretion of essential metals like zinc and manganese.[4][5] This can lead to decreased levels of metalloenzymes like serum alkaline phosphatase.[4] |
| Monitoring and Supplementation | When using Ca-DTPA, especially for protracted treatment, it is crucial to monitor serum levels of endogenous metals (e.g., Zn, Mg, Mn).[5] Consider using Zn-DTPA for subsequent treatments to mitigate this effect. Mineral supplements may also be considered.[5] |
Quantitative Data Summary
Table 1: Effective DTPA Concentrations in Different Applications
| Application | Metal(s) | DTPA Concentration | Key Findings & Reference |
| Radionuclide Decorporation (in vitro) | Americium-241 | EC90 of 10.0 µM (human plasma) | The effective concentration needed to maximize chelation varies by species.[16] |
| EC90 of 15.9 µM (beagle plasma) | |||
| EC90 of 31.4 µM (rat plasma) | |||
| Leaching from Spent Catalysts | Mo, Co, Ni, Al | 0.2 M | Optimal for maximizing metal recovery without unnecessary excess.[11] |
| Therapeutic Administration | Heavy Metals, Radionuclides | 1 gram of Ca-DTPA or Zn-DTPA in 100 ml saline | Standard intravenous dose used in studies with healthy volunteers.[4] |
Experimental Protocols & Visualizations
General Protocol for DTPA Chelation of Metals from Aqueous Solution
This protocol provides a general workflow for evaluating the efficacy of DTPA. Specific parameters like concentration, pH, and temperature should be optimized for your particular experiment.
-
Preparation of Solutions:
-
Prepare a stock solution of the target metal ion at a known concentration.
-
Prepare a stock solution of DTPA. Note that DTPA free acid has low water solubility; its salt forms (e.g., Ca-DTPA, Zn-DTPA, or neutralized with NaOH) are more soluble.[17]
-
-
Chelation Reaction:
-
In a reaction vessel, add the metal ion solution.
-
Adjust the pH of the solution to the desired level using an appropriate acid or base. A higher pH is generally more effective.[8]
-
Add the DTPA solution to the reaction vessel to achieve the desired final concentration.
-
Allow the reaction to proceed for a set duration with appropriate mixing and temperature control.
-
-
Sample Analysis:
-
Separate the DTPA-metal complexes from the solution if necessary (e.g., in soil washing experiments).
-
Measure the concentration of the remaining free metal ion or the complexed metal to determine removal efficiency. Techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are commonly used.
-
-
Optimization:
-
Repeat the experiment, varying one parameter at a time (e.g., DTPA concentration, pH, time) to determine the optimal conditions for metal removal.
-
Analytical Method: Determining DTPA Concentration
Directly measuring DTPA, which lacks a chromophore, can be challenging. A common method involves forming a stable metal complex that can be detected via UV spectroscopy.
Ion-Pairing HPLC-UV Method for DTPA Quantification: [18][19]
-
Principle: DTPA is complexed with a transition metal ion (e.g., Fe³⁺) to form a stable complex that absorbs UV light. This complex is then separated and quantified using High-Performance Liquid Chromatography (HPLC).[18]
-
Sample Preparation: An iron (III) solution is added to the sample containing DTPA to allow for the formation of the Fe(III)-DTPA complex.
-
Chromatography:
-
Column: A suitable C18 column is typically used.
-
Mobile Phase: An ion-pairing reagent is included in the mobile phase to enhance the retention of the negatively charged Fe(III)-DTPA complex on the column.
-
Detection: A UV detector is used to measure the absorbance of the complex as it elutes from the column.
-
-
Quantification: The concentration of DTPA in the original sample is determined by comparing the peak area of the Fe(III)-DTPA complex to a calibration curve prepared with known concentrations of DTPA.
References
- 1. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Feasibility of metal recovery from soil using DTPA and its biostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irpa.net [irpa.net]
- 5. researchgate.net [researchgate.net]
- 6. DTPA Chelation for Gadolinium Deposition Disease · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. richardsemelka.com [richardsemelka.com]
- 8. A comprehensive evaluation of the effect of key parameters on the performance of DTPA chelating agent in modifying sandstone surface charge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological and photochemical degradation rates of diethylenetriaminepentaacetic acid (DTPA) in the presence and absence of Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metal Chelate DTPA | CAS 67-43-6 Dojindo [dojindo.com]
- 18. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Kinetic Inertness of DTPA Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the kinetic inertness of Diethylenetriaminepentaacetic acid (DTPA) complexes.
Frequently Asked Questions (FAQs)
Q1: What is kinetic inertness and why is it crucial for DTPA complexes in my experiments?
A1: Kinetic inertness refers to the resistance of a metal complex to ligand substitution or dissociation. For DTPA complexes, particularly those used in radiopharmaceuticals or as MRI contrast agents, high kinetic inertness is vital to prevent the premature release of the chelated metal ion in vivo. Dissociation can lead to off-target effects, toxicity, and reduced efficacy of the agent. For instance, released radiometals can accumulate in non-target tissues like bone, leading to unwanted radiation exposure.
Q2: What are the primary factors that influence the kinetic inertness of a DTPA complex?
A2: Several factors can impact the stability of DTPA complexes:
-
pH: The protonation state of the DTPA ligand is pH-dependent. At lower pH, protonation of the carboxylate arms can facilitate dissociation of the metal ion.
-
Competing Endogenous Metals: In biological systems, endogenous metal ions like zinc (Zn²⁺) and copper (Cu²⁺) can compete with the metal of interest for the DTPA chelator through a process called transchelation.
-
Endogenous Proteins: Proteins such as transferrin and albumin can also bind to released metal ions, further shifting the equilibrium away from the DTPA complex.[1]
-
Structural Rigidity of the Chelator: The flexibility of the DTPA backbone makes it susceptible to dissociation. More rigid structures tend to form more kinetically inert complexes.
Q3: What are the advantages of using more rigid chelators like CHX-A''-DTPA or DOTA over traditional DTPA?
A3: Chelators with a more rigid backbone, such as CHX-A''-DTPA (a cyclohexyl--derivative of DTPA) and DOTA (a macrocyclic chelator), offer significantly improved kinetic inertness compared to the flexible, linear structure of DTPA.[2] This increased rigidity helps to "lock" the metal ion in place, reducing dissociation. While DOTA complexes are exceptionally stable, they often require heating for radiolabeling, which may not be suitable for heat-sensitive molecules like antibodies.[3] CHX-A''-DTPA provides a good balance of high stability and milder labeling conditions (room temperature).[2][3]
Troubleshooting Guides
Issue 1: Low Radiolabeling Efficiency
Symptom: The radiochemical yield of your DTPA-conjugated molecule is consistently low.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect pH | The optimal pH for radiolabeling is crucial and metal-dependent. For many radiometals, a slightly acidic to neutral pH (e.g., pH 4-6) is required. Verify and adjust the pH of your reaction buffer. |
| Presence of Competing Metals | Trace metal contaminants in your reagents or buffers can compete with your radiometal for the DTPA chelator. Use high-purity, metal-free reagents and buffers. Consider pre-treating buffers with a chelating resin. |
| Low Precursor Concentration | Insufficient concentration of the DTPA-conjugated precursor can lead to low labeling efficiency. Ensure you are using the recommended concentration as per your protocol. |
| Degraded Precursor | The DTPA-conjugated molecule may have degraded during storage. Verify the purity and integrity of your precursor using analytical techniques like HPLC or mass spectrometry. |
| Suboptimal Temperature | While many DTPA labeling reactions proceed at room temperature, some may benefit from gentle heating. Consult literature for the specific radiometal and conjugate you are using. |
| Inadequate Incubation Time | Ensure the labeling reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress at different time points to determine the optimal incubation period. |
Issue 2: Poor In Vivo Stability (e.g., High Bone Uptake of Radiometal)
Symptom: Biodistribution studies show high accumulation of the radiometal in non-target organs, particularly the bone, suggesting in vivo dissociation of the complex.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Kinetic Inertness of the DTPA Complex | The inherent flexibility of the DTPA backbone may not be sufficient to prevent transchelation in vivo. Consider using a more kinetically inert chelator such as CHX-A''-DTPA or DOTA.[2][4] |
| Transchelation to Endogenous Proteins/Metals | The radiometal is being "stolen" by competing biological molecules. While difficult to prevent entirely with standard DTPA, using a more inert chelator is the most effective solution. |
| Formation of Colloids | The radiopharmaceutical may be forming colloids, which are then taken up by the reticuloendothelial system (liver, spleen). Ensure proper formulation and filtration of the final product. |
| High Renal Uptake and Retention | For some DTPA-peptide conjugates, high kidney uptake is a known issue.[5] This can sometimes be mitigated by co-infusion of basic amino acids like lysine or by modifying the peptide sequence to alter its charge and lipophilicity.[6] |
Issue 3: Problems with DTPA Conjugation to Biomolecules (e.g., Antibodies)
Symptom: Low yield or loss of biological activity after conjugating DTPA to a protein or peptide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect pH for Conjugation | The pH of the reaction buffer affects the reactivity of the amino groups on the biomolecule. For conjugation using DTPA anhydrides, a slightly basic pH (e.g., 8.2-8.6) is often optimal. |
| Impure Antibody/Peptide | The presence of other primary amine-containing impurities (e.g., other proteins, Tris buffer) will compete with your target biomolecule for conjugation, reducing the yield. Purify your biomolecule before conjugation.[7] |
| Low Biomolecule Concentration | A low concentration of the antibody or peptide can lead to inefficient conjugation. If necessary, concentrate your biomolecule solution before starting the reaction.[7] |
| Inactivation of the Biomolecule | The conjugation process may be modifying critical residues in the active or binding site of your biomolecule. Try reducing the molar ratio of DTPA anhydride to the biomolecule to decrease the number of DTPA molecules attached per biomolecule.[8] |
Quantitative Data on Chelator Stability
The following tables provide a comparison of stability constants and dissociation rates for DTPA and its more kinetically inert analogues.
Table 1: Comparison of Dissociation Rate Constants of Yttrium-Chelates in Serum
| Chelate | Pseudo-first-order Dissociation Rate Constant (day⁻¹) | Reference |
| ⁸⁸Y-1B4M-DTPA | 3.97 x 10⁻³ | [4] |
| ⁸⁸Y-CHX-A''-DTPA | 2.54 x 10⁻³ | [4] |
| ⁸⁸Y-DOTA | No significant release | [4] |
Table 2: Comparison of Stability Constants for Gd³⁺ Complexes
| Chelate | Log K (Thermodynamic Stability) | Log K' (Conditional Stability at pH 7.4) | Reference |
| Gd(DTPA)²⁻ | 22.46 | 16.7 | |
| Gd(DTPA-monopropylamide) | 19.86 | 15.5 | |
| Gd(DTPA-monopropylester) | 19.06 | 14.8 | |
| Gd-DOTA | ~25.5 | ~19.1 | [1] |
Table 3: Transchelation Half-life (t₁/₂) of ¹¹¹In and ⁹⁰Y Labeled Minigastrin Analogues in Human Serum at 37°C
| Conjugate | ¹¹¹In t₁/₂ (hours) | ⁹⁰Y t₁/₂ (hours) | Reference |
| DTPA-Leu(1)-minigastrin | 91 | 53 | |
| DTPA-dGlu(1)-minigastrin | 239 | 130 |
Experimental Protocols
Protocol 1: Serum Stability Assay of a Radiolabeled DTPA Conjugate
Objective: To assess the in vitro stability of a radiolabeled DTPA conjugate in human serum over time.
Materials:
-
Radiolabeled DTPA conjugate
-
Human serum (sterile, filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
High-Performance Liquid Chromatography (HPLC) system with a size-exclusion column (SEC) and a radioactivity detector
-
Centrifuge and/or filters for sample cleanup
Methodology:
-
Add the radiolabeled DTPA conjugate to a pre-warmed tube of human serum to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 24, 48 hours), withdraw an aliquot of the serum mixture.
-
Process the aliquot to remove precipitated proteins. This can be done by centrifugation or by passing the sample through a low protein-binding filter.
-
Analyze the supernatant/filtrate by SEC-HPLC. The mobile phase should be PBS at a constant flow rate.
-
Monitor the eluate with both a UV detector (to identify serum proteins) and a radioactivity detector.
-
Quantify the percentage of radioactivity that remains associated with the parent molecule (higher molecular weight peak) versus the percentage that has dissociated and is present as a low molecular weight complex or bound to serum proteins.
Protocol 2: DTPA Challenge Assay
Objective: To assess the kinetic inertness of a metal complex by challenging it with a large excess of a competing chelator (DTPA).
Materials:
-
The metal complex of interest
-
A solution of DTPA (e.g., 1000-fold molar excess relative to the metal complex)
-
Buffer solution (e.g., PBS or MOPS at pH 7.4)
-
Incubator at 37°C
-
Analytical method to differentiate between the intact metal complex and the transchelated metal-DTPA complex (e.g., HPLC, TLC, or electrophoresis).
Methodology:
-
Dissolve the metal complex in the buffer solution.
-
Add the DTPA solution to the metal complex solution to initiate the challenge.
-
Incubate the reaction mixture at 37°C.
-
At various time points, take an aliquot of the reaction mixture.
-
Analyze the aliquot using the chosen analytical method to determine the percentage of the metal that has been transchelated to DTPA.
-
Plot the percentage of the intact complex over time to determine its dissociation half-life under these challenging conditions.
Visualizations
Caption: Factors influencing the kinetic inertness of DTPA complexes.
Caption: Experimental workflow for a serum stability assay.
References
- 1. Gadolinium complexes of macrocyclic diethylenetriamine-N-oxide pentaacetic acid-bisamide as highly stable MRI contrast agents with high relaxivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Tuning the Kinetic Inertness of Bi3+ Complexes: The Impact of Donor Atoms on Diaza-18-crown-6 Ligands as Chelators for 213Bi Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yttrium-90 chelation properties of tetraazatetraacetic acid macrocycles, diethylenetriaminepentaacetic acid analogues, and a novel terpyridine acyclic chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Step forward with Bi-213: Cyclen-based phosphonates show improved radiolabeling and stability | Journal of Nuclear Medicine [jnm.snmjournals.org]
Strategies to reduce non-specific binding of DTPA conjugates
This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and reduce non-specific binding (NSB) of Diethylenetriaminepentaacetic acid (DTPA) conjugates in various applications.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for DTPA conjugates?
A1: Non-specific binding refers to the attachment of a DTPA conjugate to surfaces or molecules other than its intended target. This can be caused by various intermolecular forces, including hydrophobic and ionic interactions.[1][2] NSB is a significant problem because it leads to high background noise, which can mask the specific signal, reduce the sensitivity and specificity of an assay, and lead to inaccurate data.[3][4] In in-vivo applications, NSB can cause unintended accumulation in non-target tissues, potentially leading to toxicity.[5]
Q2: What are the primary causes of high non-specific binding with DTPA conjugates?
A2: The primary causes of NSB for protein conjugates, including those with DTPA, are:
-
Hydrophobic Interactions: Hydrophobic regions on the conjugate can interact with other hydrophobic surfaces or proteins.[1][2][6] Most proteins have some degree of hydrophobicity that can contribute to this issue.[2]
-
Ionic and Electrostatic Interactions: Charged residues on the conjugate can interact with oppositely charged surfaces or molecules.[1][7] The overall charge of your biomolecule, influenced by the buffer pH, plays a significant role.[1][8]
-
Conjugate Aggregates: The conjugation process itself can sometimes induce the formation of high molecular weight aggregates.[9] These aggregates often exhibit high non-specific binding and can compromise assay results.[10]
-
Over-conjugation: Attaching too many DTPA molecules to a protein can alter its physicochemical properties, potentially increasing hydrophobicity or leading to denaturation, which exposes regions that can cause NSB.[11][12][13] It can also completely destroy antibody-binding activity.[11][12]
Q3: What is PEGylation and how can it help reduce NSB?
A3: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein or peptide. PEG is a non-toxic, non-immunogenic polymer that can "shield" the conjugate.[14][15] This process can reduce non-specific binding by changing the physical and chemical properties of the molecule, such as its conformation, electrostatic binding, and hydrophobicity.[14][16] PEGylation can also improve the solubility and stability of the conjugate and increase its circulation time in the body.[14][15]
Troubleshooting Guide: High Background & Non-Specific Binding
This section provides a systematic approach to identifying and resolving common issues related to non-specific binding of DTPA conjugates.
Problem: High background signal in my immunoassay (e.g., ELISA, IHC).
This is the most common manifestation of non-specific binding. The following workflow can help diagnose and solve the issue.
Caption: A troubleshooting workflow for diagnosing and resolving high non-specific binding.
Step 1: Assess Conjugate Quality
-
Q: Could my conjugate be aggregated?
-
A: Yes, aggregation is a common side effect of conjugation and purification processes that can lead to high NSB.[9] You can check for aggregates using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). If aggregates are present, purify the conjugate using methods like SEC or Hydroxyapatite (HAP) chromatography.[9][10]
-
-
Q: Have I attached too many DTPA molecules to my antibody/protein?
-
A: Over-conjugation can denature the protein and expose hydrophobic regions, increasing NSB and potentially destroying the protein's binding activity.[11][12] It is crucial to optimize the molar ratio of the DTPA anhydride to the antibody. A low ratio may result in insufficient labeling, while a high ratio can destroy antibody function.[11][12][13] Aim for a balance that provides sufficient signal without compromising immunoreactivity.
-
Step 2: Optimize Blocking Protocol
-
Q: Is my blocking agent effective?
-
A: The choice of blocking agent is critical and often empirical.[3] If you are seeing high background with one type of blocker (e.g., Bovine Serum Albumin - BSA), try others. Casein has been shown to be more effective than BSA or gelatin in some ELISA systems.[17] Normal serum (e.g., from the same species as the secondary antibody) is also a very effective blocking agent, especially for immunohistochemistry (IHC).[2][18]
-
-
Q: Am I using the right concentration and incubation time for my blocker?
-
A: Yes, these parameters must be optimized. Inadequate amounts of blocker will result in high background.[4][19] Conversely, excessive concentrations can mask antibody-antigen interactions.[4] It is recommended to titrate the blocker concentration (e.g., 1-10%) and optimize incubation time (e.g., 30 minutes to 2 hours) and temperature (25°C - 37°C).[4][18]
-
Step 3: Adjust Buffer Conditions
-
Q: How can I reduce charge-based non-specific binding?
-
A: Ionic interactions are a frequent cause of NSB. Increasing the salt concentration in your washing and incubation buffers can help disrupt these interactions.[1] Adding NaCl to a final concentration of 150-500 mM is a common strategy.[1][20] You can also adjust the buffer pH to be near the isoelectric point of your conjugate, which minimizes its net charge.[20]
-
-
Q: How can I reduce hydrophobic non-specific binding?
Caption: Mechanisms of non-specific binding and corresponding mitigation strategies.
Data & Protocols
Data Summary Tables
Table 1: Effect of DTPA:Antibody Molar Ratio on Conjugation and Activity
This table summarizes data on how the molar ratio of the coupling agent (isobutylchloroformate, IBC) to DTPA affects the number of DTPA molecules conjugated per antibody (Ab) and the resulting antibody binding activity.
| IBC:DTPA Ratio | DTPA Molecules per Ab (Avg.) | Retained Antibody Binding Activity | Outcome |
| 1:1 | 0.2 | ~100% | Too few DTPA molecules for effective signaling.[11][12][13] |
| 2.1:1 | 3.0 | 64% | Optimal Balance: Good signal potential with high activity retention.[11][12][13] |
| 4.2:1 | 22.0 | 0% | Over-conjugation: Complete loss of antibody function.[11][12][13] |
| Data derived from studies using the mixed-anhydride method.[11][12][13] |
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| BSA | 1 - 5% | Inexpensive, readily available. | Can have cross-reactivity issues; may not be the most effective blocker in all systems.[17] |
| Casein | 0.5 - 2% | Often more effective than BSA at reducing high background.[17] | Can contain endogenous biotin, which may interfere with streptavidin-based detection systems. |
| Non-Fat Dry Milk | 1 - 5% | Very inexpensive and effective for many applications like Western blotting. | Contains a complex mix of proteins and phosphoproteins which can interfere with some assays. Not recommended for kinase or phospho-specific antibody studies.[2] |
| Normal Serum | 5 - 10% | Highly effective, especially in IHC, as it blocks Fc receptors and other non-specific protein interactions.[18][21] | Must use serum from a species that will not cross-react with the primary or secondary antibodies.[2][21] |
| Commercial Blockers | Varies | Often protein-free and optimized for specific assay types, providing consistent performance. | Can be more expensive than traditional protein-based blockers. |
Experimental Protocols
Protocol 1: Non-Specific Binding Assessment Assay
This protocol allows for the quantification of non-specific binding of a DTPA conjugate.
Materials:
-
96-well microplate (high-binding)
-
Target antigen
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Dilution buffer (e.g., 1% BSA in PBST)
-
DTPA conjugate
-
Detection system appropriate for the chelated ion (e.g., gamma counter for radiometals)
Methodology:
-
Coating:
-
Coat half of the wells of a 96-well plate with the target antigen at an optimized concentration (e.g., 1-10 µg/mL in PBS).
-
For the other half (NSB control), add coating buffer only (e.g., PBS).
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking:
-
Add 200 µL of blocking buffer to all wells.[22]
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate 3 times with wash buffer.
-
Conjugate Incubation:
-
Prepare a dilution series of your DTPA conjugate in dilution buffer.
-
Add 100 µL of each dilution to both antigen-coated wells (Total Binding) and PBS-coated wells (Non-Specific Binding).
-
Incubate for 1-2 hours at room temperature.
-
-
Final Wash: Wash the plate 5 times with wash buffer to remove unbound conjugate.
-
Detection:
-
Measure the signal in each well using the appropriate detection method (e.g., gamma counting).
-
-
Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.[22]
-
A high signal in the NSB wells indicates a problem that needs to be addressed using the troubleshooting strategies outlined above.
-
Protocol 2: Optimization of Blocking Buffer
This protocol helps identify the most effective blocking agent for your specific system.
Materials:
-
Same materials as Protocol 1.
-
A panel of different blocking agents to test (e.g., 3% BSA, 1% Casein, 5% Normal Goat Serum, a commercial blocker).
Methodology:
-
Plate Setup:
-
Coat a 96-well plate as described in Protocol 1, with half the wells for Total Binding (antigen-coated) and half for NSB (buffer-coated).
-
-
Blocking:
-
After the initial wash, divide the plate into sections. Apply a different blocking buffer to each section (e.g., rows A-B get BSA, rows C-D get Casein, etc.).
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate 3 times with wash buffer.
-
Conjugate Incubation:
-
Add your DTPA conjugate at a single, constant concentration (a concentration that gives a mid-range signal is ideal) to all wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Final Wash & Detection: Complete the assay as described in Protocol 1.
-
Analysis:
-
For each blocking condition, calculate the signal from the NSB wells (background) and the Total Binding wells.
-
Calculate the Signal-to-Noise (S/N) ratio: S/N = Signal (Total Binding) / Signal (NSB).
-
The blocking agent that provides the highest S/N ratio is the most effective for your system.
-
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 3. corning.com [corning.com]
- 4. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 5. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation. | Semantic Scholar [semanticscholar.org]
- 6. Spatial organization of hydrophobic and charged residues affects protein thermal stability and binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding how charge and hydrophobicity influence globular protein adsorption to alkanethiol and material surfaces - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Effects of charge and hydrophobicity on the oligomerization of peptides derived from IAPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 10. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the DTPA mixed-anhydride reaction with antibodies at low concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Optimization of the DTPA mixed-anhydride reaction with antibodies at low concentration (Journal Article) | OSTI.GOV [osti.gov]
- 14. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. meridianbioscience.com [meridianbioscience.com]
- 20. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DTPA Chelation Kinetics
Here is a technical support center for researchers, scientists, and drug development professionals working with DTPA chelation.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of temperature on Diethylenetriaminepentaacetic acid (DTPA) chelation kinetics.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect DTPA chelation kinetics and stability?
A1: The effect of temperature on DTPA chelation is multifaceted. Generally, for the formation of metal-chelate complexes, an increase in temperature leads to a decrease in the stability constant (log K), although this effect can be negligible for strong chelators like DTPA, sometimes changing by only one log unit for each 38°C (100°F) change.[1] However, the overall reaction can be influenced by other factors. For instance, the formation of Cadmium-DTPA complexes has been shown to be facilitated by temperature, indicating an endothermic and spontaneous reaction.[2] In complex systems like soil, the extraction of trace elements by DTPA significantly increases with temperature, suggesting that the rate-limiting step (e.g., dissolution of the metal from the matrix) is accelerated by heat.[3]
Q2: What is the thermal stability of DTPA itself?
A2: DTPA is a thermally stable molecule. The free acid form of DTPA is stable up to 240°C (464°F) before it begins to decompose.[1] However, prolonged heating of the acid form at temperatures above 100°C (212°F) can lead to significant charring.[1] In solution, DTPA has demonstrated good stability at temperatures up to 204°C (400°F) at a high pH.[4]
Q3: How does pH interact with temperature in DTPA chelation experiments?
A3: Both pH and temperature are critical parameters. DTPA's chelation efficiency is highly dependent on pH; as pH increases, the carboxyl groups deprotonate, making the molecule more soluble and a more effective chelating agent.[4][5] This is crucial because at low pH values, DTPA is in a protonated, less soluble form.[4] Temperature can influence the pH of the buffer solution, so it is essential to monitor and control the pH at the actual experimental temperature. In some cases, high pH and high temperature can lead to hydrolysis and degradation of the chelating agent, especially at low DTPA concentrations.[4]
Q4: What is a typical temperature range for DTPA chelation experiments?
A4: The optimal temperature is highly application-dependent. Experiments for synthesizing DTPA salts have been optimized at temperatures around 50°C.[6][7] For applications like dissolving mineral scale, temperatures can range from 20°C to 80°C.[8] Studies on metal extraction from soil have been conducted across a range of ambient laboratory temperatures from 15°C to 33.9°C. For biological applications or drug development, experiments are often conducted at a physiologically relevant temperature, such as 37°C, to ensure the complexation reaction is rapid and efficient under those conditions.
Troubleshooting Guide
Problem: Low or no chelation observed at elevated temperatures.
| Possible Cause | Troubleshooting Steps |
| Decreased Stability Constant: | While often a minor effect for DTPA, the stability of the metal-DTPA complex can decrease at higher temperatures.[1] Confirm the thermodynamic properties of your specific metal-DTPA complex. Consider if a different chelator with more favorable enthalpy and entropy of formation at your target temperature is needed. |
| DTPA Degradation: | Although DTPA is generally stable, prolonged exposure to high temperatures (>100°C), especially in its acid form, can cause degradation.[1] Ensure your experimental temperature does not exceed the stability limits of DTPA in your specific solution (pH, other components). Consider using a fresh DTPA solution. |
| pH Shift: | The pKa values of buffers are temperature-dependent. An increase in temperature can shift the pH of your solution outside the optimal range for DTPA chelation. Measure and adjust the pH of your solution at the target operating temperature. |
| Interference from Other Ions: | The composition of your medium is critical. Endogenous ligands or other metal ions in your plasma or buffer can compete with DTPA for the target metal, and these interactions can be temperature-dependent.[9] |
Problem: Inconsistent or non-reproducible results across different temperatures.
| Possible Cause | Troubleshooting Steps |
| Poor Temperature Control: | Fluctuations in temperature will directly impact reaction kinetics and equilibrium. Use a calibrated water bath, incubator, or heating block with precise temperature control. Ensure the entire reaction vessel reaches and maintains the target temperature. |
| Matrix Effects: | In complex samples (e.g., soil, biological fluids), temperature can affect the sample matrix itself, altering the availability of the metal ion for chelation.[3] For example, higher temperatures can increase the dissolution rate of metals from a solid matrix.[8] Characterize and control for these matrix effects. Standardize sample preparation protocols rigorously. |
| Evaporation: | At higher temperatures, solvent evaporation can concentrate reactants, including DTPA and the metal ion, altering the reaction kinetics. Use sealed reaction vessels or a reflux condenser for experiments running for extended periods at elevated temperatures. |
Problem: Precipitation occurs when the temperature is increased.
| Possible Cause | Troubleshooting Steps |
| Decreased Solubility: | The solubility of the DTPA-metal complex or other salts in your solution may decrease with increasing temperature (retrograde solubility). Check the solubility data for all components in your system at the target temperatures. |
| Hydrolysis: | At high pH and elevated temperatures, low concentrations of DTPA can undergo hydrolysis, forming less effective degradation products.[4] This can also occur with the metal ion itself, forming insoluble metal hydroxides. Ensure your DTPA concentration is sufficient and the pH is controlled to avoid precipitation zones.[5] |
| Change in DTPA Form: | The solubility of different forms of DTPA varies. The free acid is less soluble than its sodium salts.[1] Ensure you are using a soluble salt form of DTPA and that the pH is appropriate to maintain its solubility. |
Data Presentation
Table 1: Impact of Temperature on DTPA Extraction of Metals from Soil
This table summarizes the strong positive correlation found between ambient laboratory temperature and the amount of various metals extracted by DTPA from a soil sample.
| Metal Ion | Correlation (R²) vs. Temperature | Fold Increase (from 15°C to 33.9°C) |
| Copper (Cu) | 0.897 | ~2.5x |
| Iron (Fe) | 0.970 | ~3x |
| Manganese (Mn) | 0.957 | ~6.5x |
| Nickel (Ni) | 0.938 | ~3.5x |
| Lead (Pb) | 0.876 | ~2x |
| Zinc (Zn) | 0.922 | ~3x |
| (Data synthesized from a study on the influence of ambient laboratory temperature on DTPA extractions)[3] |
Table 2: Thermodynamic Parameters for Cd-DTPA Complex Formation
This table shows how thermodynamic parameters for the formation of a Cadmium-DTPA complex change with temperature, indicating the reaction is facilitated by heat.
| Temperature (°C) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 15 | -45.3 | 25.8 | 246.9 |
| 25 | -47.8 | 25.8 | 246.9 |
| 35 | -50.2 | 25.8 | 246.9 |
| (Data derived from a study on Cd-DTPA complexation at the soil-water interface)[2] |
Experimental Protocols
Protocol: Determining the Effect of Temperature on DTPA Chelation of a Metal Ion in Aqueous Solution
This protocol provides a general framework for assessing how temperature influences the efficiency of DTPA in chelating a specific metal ion.
1. Materials and Reagents:
-
DTPA (high purity, appropriate salt form for solubility)
-
Metal salt solution (e.g., CuCl₂, Zn(NO₃)₂, etc.) of known concentration
-
Buffer solution appropriate for the desired pH range (e.g., HEPES, TRIS)
-
Deionized water (18 MΩ·cm)
-
Temperature-controlled water bath or incubator
-
Calibrated pH meter with a temperature probe
-
Analytical instrument for measuring free or complexed metal concentration (e.g., UV-Vis Spectrophotometer, Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS))
2. Preparation of Solutions:
-
Prepare a stock solution of DTPA (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of the metal salt (e.g., 1 mM) in deionized water.
-
Prepare the buffer solution (e.g., 1 M) and adjust its pH to the desired starting point.
3. Experimental Procedure:
-
Temperature Equilibration: Set up a series of reaction tubes. In each tube, add the buffer and deionized water. Place the tubes in separate water baths set to the desired experimental temperatures (e.g., 25°C, 37°C, 50°C, 70°C). Allow the solutions to equilibrate for at least 30 minutes.
-
pH Adjustment: After equilibration, measure the pH of the solution in each tube at its respective temperature. Adjust the pH as necessary using small aliquots of acid or base to ensure the pH is identical across all experimental temperatures.
-
Initiate Reaction: Add the metal salt solution to each tube to reach the final desired concentration (e.g., 100 µM). Gently mix. Finally, add the DTPA solution to initiate the chelation reaction (e.g., to a final concentration of 110 µM for a 1.1:1 molar ratio).
-
Incubation: Incubate the reaction mixtures at their respective temperatures for a predetermined time series (e.g., 5, 15, 30, 60 minutes). The complexation of DTPA is often rapid, so early time points are important.[9][10]
-
Sample Analysis: At each time point, take an aliquot from each reaction tube. Depending on the analytical method, you may need to quench the reaction (e.g., by rapid cooling or pH change).
-
Quantification: Measure the concentration of the free metal ion or the metal-DTPA complex using the chosen analytical technique. For example, if using UV-Vis, monitor the change in absorbance at a wavelength specific to the metal-DTPA complex.
4. Data Analysis:
-
For each temperature, plot the concentration of the metal-DTPA complex (or the decrease in free metal ion) against time.
-
Determine the initial reaction rate at each temperature from the slope of the early time points.
-
Calculate the percentage of metal chelated at equilibrium (or after the final time point) for each temperature.
-
Analyze the data to determine the relationship between temperature, reaction rate, and chelation efficiency.
Visualizations
Caption: Experimental workflow for studying temperature's impact on DTPA kinetics.
Caption: Troubleshooting flowchart for low DTPA chelation efficiency at high temps.
References
- 1. chemistry.beloit.edu [chemistry.beloit.edu]
- 2. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive evaluation of the effect of key parameters on the performance of DTPA chelating agent in modifying sandstone surface charge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of barium sulfate chelating agent DTPA-5Na and molecular dynamics simulation of chelating mechanism - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05564G [pubs.rsc.org]
- 7. Preparation of barium sulfate chelating agent DTPA-5Na and molecular dynamics simulation of chelating mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complications in complexation kinetics for lanthanides with DTPA using dye probe molecules in aqueous solution (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Post-Conjugation Purification
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for the effective removal of unreacted diethylenetriaminepentaacetic acid (DTPA) following its conjugation to proteins, antibodies, or other macromolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted DTPA after conjugation?
Residual DTPA can lead to several downstream complications. It can compete for the radiolabel, reducing the specific activity of the final conjugate, and may lead to inaccurate quantification of the conjugated product. Furthermore, free chelating agents can have toxic effects in biological systems and interfere with subsequent assays.
Q2: What are the most common methods for removing unreacted DTPA?
The most prevalent and effective methods leverage the size difference between the large macromolecular conjugate and the small DTPA molecule (Molecular Weight of DTPA is ~393 g/mol ). These techniques include:
-
Size Exclusion Chromatography (SEC) : Separates molecules based on their hydrodynamic radius.[1]
-
Dialysis : Involves the passive diffusion of small molecules across a semi-permeable membrane.[2]
-
Ultrafiltration/Diafiltration (UF/DF) : Uses pressure to force a solution through a semi-permeable membrane, retaining larger molecules.[3][4]
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on factors such as sample volume, concentration, the required level of purity, and available equipment. Size exclusion chromatography is often used for high-resolution separations[1][5], while dialysis is a simple method suitable for buffer exchange and removal of small contaminants.[6] Ultrafiltration/diafiltration is highly efficient for concentrating samples and removing small molecules, making it a common choice in the production of antibody-drug conjugates (ADCs).[4][][8]
Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration
Size exclusion chromatography, also known as gel filtration, is a mild chromatographic technique that separates molecules based on their size as they pass through a column packed with a porous resin.[9] Larger molecules, such as the DTPA-conjugated antibody, cannot enter the pores of the resin and therefore elute from the column more quickly, while smaller molecules like unreacted DTPA enter the pores and have a longer path, eluting later.[1][10]
Experimental Workflow: Size Exclusion Chromatography
Caption: Workflow for purifying DTPA conjugates using Size Exclusion Chromatography.
Detailed Protocol for SEC
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25, PD-10 desalting column). The choice of resin depends on the size of the conjugate.[5][9]
-
Chromatography system (e.g., FPLC or HPLC) or manual setup.
-
Elution buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Fraction collector or collection tubes.
-
UV spectrophotometer.
Procedure:
-
Column Equilibration: Equilibrate the SEC column by washing it with at least 2-3 column volumes of the desired elution buffer. This ensures the column is conditioned and will not alter the buffer composition of the sample.
-
Sample Preparation: Before loading, clarify the sample by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration (0.22 µm or 0.45 µm filter) to remove any aggregates or particulate matter that could clog the column.
-
Sample Application: Carefully load the clarified sample onto the top of the column. The sample volume should typically be between 0.5% and 4% of the total column volume for optimal resolution.[9]
-
Elution: Begin eluting the sample with the equilibration buffer at a pre-determined flow rate.
-
Fraction Collection: Continuously monitor the column eluate using a UV detector at 280 nm to detect the protein conjugate. Collect fractions as the protein peak elutes. The first major peak will contain the high molecular weight DTPA-conjugate, while a later peak will contain the low molecular weight unreacted DTPA.[11]
-
Analysis: Pool the fractions corresponding to the conjugate peak. Confirm the purity and concentration of the final product.
Troubleshooting Guide for SEC
| Problem | Possible Cause | Solution |
| Poor Separation/Resolution | Incorrect resin choice for the molecular weight of the conjugate. | Select a resin with a fractionation range appropriate for your conjugate's size.[9] |
| Sample volume is too large. | Reduce the sample volume to less than 4% of the column volume for better resolution.[9] | |
| Flow rate is too high. | Decrease the flow rate to allow for proper diffusion and separation. | |
| Low Recovery of Conjugate | Non-specific binding of the conjugate to the column matrix. | Add a small amount of non-ionic detergent to the elution buffer or choose a different column matrix. |
| Aggregation of the conjugate. | Ensure the sample is properly filtered before loading. Consider optimizing buffer conditions (pH, ionic strength) to prevent aggregation. | |
| Conjugate Peak is Broad | Poorly packed column. | Repack the column or use a pre-packed column for better performance. |
| Sample viscosity is too high. | Dilute the sample to reduce its viscosity before loading. |
Method 2: Dialysis
Dialysis is a separation technique that removes small, unwanted molecules from a solution of macromolecules through selective and passive diffusion across a semi-permeable membrane.[2] The sample is placed inside dialysis tubing or a cassette with a specific molecular weight cut-off (MWCO) and submerged in a large volume of buffer (the dialysate).[12] Small molecules like DTPA can freely pass through the membrane's pores into the dialysate, while the larger conjugate is retained.[2]
Experimental Workflow: Dialysis
Caption: Step-by-step workflow for the removal of unreacted DTPA via dialysis.
Detailed Protocol for Dialysis
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-14 kDa for antibodies).[13]
-
Large beaker or container for the dialysate.
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Magnetic stir plate and stir bar.
-
Clips for sealing dialysis tubing.
Procedure:
-
Prepare Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's protocol. This usually involves soaking in water or buffer.
-
Load Sample: Secure one end of the tubing with a clip. Pipette the DTPA-conjugate solution into the tubing, leaving some space at the top to allow for potential sample dilution. Seal the other end of the tubing.
-
Perform Dialysis: Place the sealed tubing into a beaker containing the dialysis buffer. The volume of the dialysate should be at least 200-500 times the sample volume for efficient removal.[2]
-
Stir and Exchange Buffer: Place the beaker on a magnetic stir plate and stir gently at 4°C. Allow dialysis to proceed for 1-2 hours.[2] For optimal results, change the dialysis buffer multiple times. A common schedule is to change the buffer after 1-2 hours, again after another 1-2 hours, and then let it dialyze overnight at 4°C.[2]
-
Sample Recovery: After the final buffer exchange, carefully remove the dialysis tubing from the buffer. Open one end and gently pipette the purified conjugate into a clean tube.
Troubleshooting Guide for Dialysis
| Problem | Possible Cause | Solution |
| Incomplete Removal of DTPA | Insufficient dialysis time or too few buffer changes. | Increase the duration of dialysis and perform at least three buffer changes. |
| Dialysate volume is too small. | Use a dialysate volume that is at least 200-500 times the sample volume.[2] | |
| Inefficient stirring. | Ensure the dialysate is being gently and continuously stirred to maintain the concentration gradient. | |
| Sample Loss | Leakage from the dialysis tubing/cassette. | Check for leaks before adding the sample by filling the tubing with buffer first.[13] Ensure clips are securely fastened. |
| Protein precipitation during dialysis. | The buffer composition may be causing the protein to become unstable. Ensure the pH and ionic strength of the dialysis buffer are appropriate for the conjugate. | |
| Sample Volume Increased Significantly | Osmotic pressure differences between the sample and the dialysate. | Ensure the buffer composition inside and outside the dialysis membrane is similar, especially regarding salt concentration. |
Method 3: Ultrafiltration and Diafiltration (UF/DF)
Ultrafiltration is a pressure-driven process that uses a semi-permeable membrane to separate molecules based on size. When used for purification, the process is often referred to as diafiltration. In this process, the sample is passed tangentially across a membrane with a specific MWCO.[3][8] The larger conjugate is retained, while smaller molecules like unreacted DTPA and buffer components pass through the membrane into the filtrate.[14] Adding fresh buffer to the sample and repeating the process (diafiltration) effectively washes away the small contaminants.[]
Experimental Workflow: Ultrafiltration/Diafiltration
Caption: General workflow for conjugate purification using Ultrafiltration/Diafiltration.
Detailed Protocol for UF/DF (Spin Filter)
Materials:
-
Centrifugal ultrafiltration device (e.g., Amicon® Ultra, Vivaspin®) with an appropriate MWCO (typically 3-5 times smaller than the molecular weight of the conjugate).
-
Centrifuge with a compatible rotor.
-
Diafiltration buffer (e.g., PBS, pH 7.4).
Procedure:
-
Select Device: Choose a centrifugal filter unit with a MWCO that is significantly smaller than your conjugate (e.g., a 30 kDa MWCO for a 150 kDa antibody).
-
Pre-rinse Membrane: Add buffer to the filter unit and spin for a few minutes to clean the membrane and ensure its integrity. Discard the flow-through.
-
Load Sample: Add your DTPA-conjugate solution to the filter unit.
-
First Concentration: Centrifuge the device according to the manufacturer's instructions until the sample volume is reduced to a desired level. The filtrate will contain unreacted DTPA.
-
Diafiltration/Washing: Add fresh buffer to the concentrated sample in the filter unit, bringing the volume back up to the original level.
-
Repeat: Repeat the centrifugation and buffer addition steps 3-5 times. Each cycle further reduces the concentration of unreacted DTPA.
-
Final Concentration and Recovery: After the final wash step, centrifuge one last time to concentrate the sample to the desired final volume. Recover the purified conjugate from the top of the filter unit.
Troubleshooting Guide for UF/DF
| Problem | Possible Cause | Solution |
| Slow Filtration Rate | Membrane is clogged. | Clarify the sample by centrifugation or pre-filtration before loading. |
| Sample is too concentrated or viscous. | Dilute the sample before starting the ultrafiltration process. | |
| Incorrect centrifugation speed/pressure. | Follow the manufacturer's recommended spin speeds or pressure settings. | |
| Low Recovery of Conjugate | Non-specific binding to the membrane. | Choose a device with a low-binding membrane material (e.g., PES). Pre-blocking the membrane with a protein solution like BSA can sometimes help, but must be washed out thoroughly. |
| Conjugate is passing through the membrane. | The MWCO of the membrane is too large. Select a membrane with a smaller pore size. | |
| Over-concentration leading to aggregation/precipitation. | Avoid concentrating the sample to the point of dryness. Monitor the retained volume carefully. | |
| Incomplete DTPA Removal | Insufficient diafiltration cycles. | Perform more buffer exchange cycles (diafiltration volumes). A common target is 5-10 diavolumes for near-complete removal. |
Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Dialysis | Ultrafiltration/Diafiltration (UF/DF) |
| Principle | Separation by hydrodynamic size.[9] | Passive diffusion across a semi-permeable membrane.[2] | Pressure-driven separation through a semi-permeable membrane.[3] |
| Speed | Moderate to Fast (30-90 min) | Slow (several hours to overnight).[2] | Fast (30-60 min for small volumes) |
| Sample Dilution | Yes, significant dilution occurs. | Can result in slight dilution. | Concentrates the sample. |
| Buffer Exchange | Yes, the conjugate is eluted into the column buffer.[12] | Yes, the conjugate equilibrates with the dialysis buffer.[2] | Yes, highly efficient buffer exchange.[3][] |
| Scalability | Good for lab scale; can be scaled for production. | Limited scalability for large volumes. | Excellent, widely used in industrial processes.[4] |
| Typical Recovery | >90% | >90% | >90%.[] |
| Key Advantage | High resolution, can separate aggregates.[1] | Simple, requires minimal equipment. | Fast, concentrates the sample, and highly efficient.[14] |
| Key Disadvantage | Dilutes the sample, requires a chromatography system for high performance. | Very slow, potential for sample loss through leaks. | Can cause protein aggregation due to high local concentrations at the membrane surface. |
References
- 1. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 8. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation | Semantic Scholar [semanticscholar.org]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 11. Efficient conjugation of DTPA to an IgM monoclonal antibody in ascites fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 14. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
An Objective Comparison of DTPA and EDTA for Heavy Metal Chelation Efficacy
The selection of an appropriate chelating agent is paramount in the fields of toxicology, environmental remediation, and pharmaceutical development for the effective removal of heavy metals. Diethylenetriaminepentaacetic acid (DTPA) and Ethylenediaminetetraacetic acid (EDTA) are two of the most widely utilized aminopolycarboxylic acid chelators. This guide provides a comprehensive, data-driven comparison of their efficacy in chelating various heavy metals, complete with experimental protocols and mechanistic visualizations to aid in informed decision-making.
Chemical Structure and Chelation Fundamentals
The chelating efficacy of both DTPA and EDTA stems from their ability to act as multidentate ligands, forming multiple coordination bonds with a single metal ion to create a stable, water-soluble complex that can be readily excreted from biological systems.
-
EDTA (Ethylenediaminetetraacetic acid): As a hexadentate ligand, EDTA possesses six donor atoms (four carboxylate and two nitrogen) that can coordinate with a metal ion.
-
DTPA (Diethylenetriaminepentaacetic acid): As an octadentate ligand, DTPA offers eight donor atoms (five carboxylate and three nitrogen), providing a greater potential for coordination and typically forming more stable complexes with heavy metals compared to EDTA.
Quantitative Comparison of Chelation Efficacy
The stability constant (log K) provides a quantitative measure of the affinity between a chelating agent and a metal ion. A higher log K value signifies the formation of a more stable complex and, consequently, a greater chelating efficacy.
Table 1: Stability Constants (log K) of DTPA and EDTA with Common Heavy Metals
| Metal Ion | DTPA log K | EDTA log K |
| Aluminum (Al³⁺) | 18.6 | 16.4 |
| Cadmium (Cd²⁺) | 18.9 | 16.5 |
| Copper (Cu²⁺) | 21.2 | 18.8 |
| Iron (Fe³⁺) | 28.6 | 25.1 |
| Lead (Pb²⁺) | 18.8 | 18.0 |
| Manganese (Mn²⁺) | 15.2 | 13.9 |
| Mercury (Hg²⁺) | 26.4 | 21.5 |
| Nickel (Ni²⁺) | 20.1 | 18.4 |
| Zinc (Zn²⁺) | 18.2 | 16.5 |
Source: Green-Mountain Chem[1], ResearchGate[2]
The data presented in Table 1 consistently demonstrates that DTPA forms more stable complexes with a wide array of heavy metals than EDTA, as indicated by its higher log K values. This suggests that DTPA is, in general, a more potent chelating agent for these metals.
Experimental Protocols for Efficacy Determination
The following protocols provide a framework for the experimental comparison of DTPA and EDTA efficacy.
In Vitro Chelation Efficacy via Spectrophotometry
This method quantifies the ability of a chelator to sequester a metal ion from a colored metal-indicator complex.
Principle: A chromogenic indicator forms a colored complex with the heavy metal ion. The addition of a more potent chelating agent (DTPA or EDTA) will displace the metal from the indicator, causing a measurable change in the solution's absorbance.
Materials:
-
UV-Vis Spectrophotometer
-
Standardized heavy metal salt solution (e.g., 1 mM Pb(NO₃)₂)
-
Standardized solutions of DTPA and EDTA (e.g., 1 mM)
-
A suitable chromogenic indicator (e.g., xylenol orange for lead)
-
Buffer solution to maintain optimal pH for complex formation
Procedure:
-
Prepare a series of test tubes, each containing the heavy metal solution and the chromogenic indicator in the appropriate buffer.
-
Add increasing concentrations of either DTPA or EDTA to the test tubes.
-
Include a control group with no chelating agent.
-
Allow the reactions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-indicator complex.
-
A decrease in absorbance corresponds to the chelation of the metal by DTPA or EDTA. The relative efficacy can be determined by comparing the concentration of each chelator required to produce a similar reduction in absorbance.
In Vivo Heavy Metal Mobilization and Excretion
This protocol evaluates the ability of chelating agents to enhance the elimination of heavy metals from a living organism.
Animal Model:
-
Typically, rodents (rats or mice) are utilized.
-
A body burden of the target heavy metal is established through controlled exposure (e.g., in drinking water or via injection).
Procedure:
-
Following the metal exposure period, divide the animals into experimental groups (e.g., Control, DTPA-treated, EDTA-treated).
-
Administer the chelating agents or a saline control, typically via intravenous or intraperitoneal injection.
-
House the animals in metabolic cages to facilitate the separate collection of urine and feces over a defined period (e.g., 24-48 hours).
-
Analyze the heavy metal content in the collected urine, feces, and tissue samples using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
A statistically significant increase in the cumulative excretion of the heavy metal in the urine and/or feces of the treated groups, as compared to the control group, indicates the in vivo efficacy of the chelator.
Visualizing Mechanisms and Workflows
Experimental Workflow for Comparative Efficacy Assessment
Caption: Workflow for DTPA vs. EDTA efficacy comparison.
Relationship Between Chemical Structure and Chelation Efficacy
Caption: Ligand denticity and its impact on chelation efficacy.
Conclusion
The empirical data, particularly the stability constants, strongly indicate that DTPA possesses a superior chelating affinity for a broad spectrum of heavy metals when compared to EDTA. This is primarily attributed to its higher denticity. While both chelators are effective, the choice of agent for a specific application should be guided by the target metal, the biological or environmental context, pH of the medium, and potential interactions with essential minerals. The provided experimental frameworks offer a solid foundation for researchers to conduct their own robust comparative analyses, ensuring the selection of the most appropriate chelator for their research or developmental needs.
References
A Comparative Guide to DTPA and DOTA for Radiolabeling Peptides
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate bifunctional chelator is a critical step in the development of radiolabeled peptides for diagnostic imaging and targeted radionuclide therapy. Diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are two of the most widely used chelators for this purpose. This guide provides a comprehensive comparison of DTPA and DOTA, supported by experimental data, to aid in the selection of the optimal chelator for your research and development needs.
Key Performance Characteristics: DTPA vs. DOTA
The choice between DTPA and DOTA hinges on a balance of radiolabeling kinetics, complex stability, and the specific radionuclide being used. While DTPA offers the advantage of rapid labeling under mild conditions, DOTA generally forms more stable complexes, which is crucial for in vivo applications to minimize the release of free radiometals.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of DTPA and DOTA conjugated to various peptides and radiolabeled with different radionuclides.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Peptide Conjugate | Radionuclide | Labeling Time | Labeling Temperature | Radiochemical Purity (%) | Reference |
| DTPA | Bombesin Analog | ¹¹¹In | 20 min | Room Temperature | >95% | [3][4] |
| DOTA | Bombesin Analog | ¹¹¹In | 25 min | 100°C | >95% | [3][5] |
| DTPA | Octreotide | ¹¹¹In | 20 min | 20°C | High | [6] |
| DOTA | Octreotide | ¹¹¹In | 30 min | 100°C | High | [7] |
| DOTA | DOTA-TATE | ¹⁷⁷Lu | 20 min | 80°C | >97% | [7] |
| DOTA | DOTA-TOC | ⁹⁰Y | 20 min | 80°C | High | [7] |
Table 2: In Vitro Stability and Binding Affinity
| Chelator | Peptide Conjugate | Radionuclide | Stability (in serum) | Binding Affinity (Kd, nM) | Reference |
| DTPA | Bombesin Analog | ¹¹¹In | Not specified | Similar to DOTA-peptide | [8] |
| DOTA | Bombesin Analog | ¹¹¹In | High | Similar to DTPA-peptide | [8] |
| DOTA | cG250 Antibody | ⁸⁸Y / ¹⁷⁷Lu | >95% after 14-21 days | Not specified | [9] |
| DTPA | cG250 Antibody | ⁸⁸Y / ¹⁷⁷Lu | >95% after 14-21 days | Not specified | [9] |
| DOTA | DOTA-tate | ¹⁷⁷Lu | High | Not specified | [10] |
Table 3: In Vivo Performance
| Chelator | Peptide Conjugate | Radionuclide | Tumor Uptake (%ID/g) | Key Findings | Reference |
| DTPA | Antiferritin mAb | ¹¹¹In / ⁹⁰Y | ~20% (¹¹¹In), ~15% (⁹⁰Y) | Good tumor targeting | [4] |
| DOTA | Antiferritin mAb | ¹¹¹In / ⁹⁰Y | Lower than DTPA conjugate | Differences in blood clearance and liver uptake | [4] |
| DTPA | Bombesin Analog | ¹¹¹In | Effective tumor targeting | Similar tumor targeting to DOTA | [8] |
| DOTA | Bombesin Analog | ¹¹¹In | Effective tumor targeting | Higher internalization in PC-3 cells | [8] |
| DOTA | Octreotate | ¹⁷⁷Lu | High | Reduced skeleton uptake with DTPA addition | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized experimental protocols for radiolabeling peptides with DTPA and DOTA.
Radiolabeling of a DTPA-conjugated Peptide (e.g., with ¹¹¹In)
Materials:
-
DTPA-conjugated peptide
-
¹¹¹InCl₃ in HCl solution
-
Buffer: 0.1 M MES or HEPES, pH 5.5[6]
-
Reaction vial
-
Instant thin-layer chromatography (ITLC) system for quality control
Procedure:
-
To a reaction vial, add the DTPA-conjugated peptide (e.g., 1 µg).
-
Add 5 volumes of the buffer (e.g., MES or HEPES).
-
Add the desired amount of ¹¹¹InCl₃ solution.
-
Incubate the reaction mixture for 20 minutes at room temperature (20°C).[6]
-
Determine the radiochemical purity using ITLC.
Radiolabeling of a DOTA-conjugated Peptide (e.g., with ¹⁷⁷Lu)
Materials:
-
DOTA-conjugated peptide (e.g., DOTA-TATE)
-
¹⁷⁷LuCl₃ in HCl solution
-
Buffer: Sodium acetate, pH 4-4.5[7]
-
Radical scavenger (e.g., ascorbic acid) to reduce radiolysis[11]
-
DTPA solution (for quenching)
-
Heating block
-
ITLC or HPLC system for quality control
Procedure:
-
In a reaction vial, dissolve the DOTA-conjugated peptide in the sodium acetate buffer.
-
Add the radical scavenger to the solution.
-
Add the ¹⁷⁷LuCl₃ solution to the peptide mixture.
-
Heat the reaction vial at 80-100°C for 20-30 minutes.[7]
-
After cooling, add a small volume of DTPA solution to chelate any free ¹⁷⁷Lu.[10][12]
-
Perform quality control using ITLC or HPLC to determine radiochemical purity.
Visualizing the Process and Comparison
Diagrams can simplify complex workflows and relationships. The following visualizations were created using Graphviz (DOT language).
Caption: Generalized experimental workflows for radiolabeling peptides with DTPA and DOTA.
Caption: A comparative overview of the key characteristics of DTPA and DOTA chelators.
Conclusion
The selection between DTPA and DOTA for radiolabeling peptides is not a one-size-fits-all decision. DTPA's rapid, room-temperature labeling makes it an attractive option for certain applications, particularly with radionuclides like ¹¹¹In.[1][6] However, for therapeutic applications involving radionuclides such as ⁹⁰Y and ¹⁷⁷Lu, the superior in vivo stability of DOTA complexes is often the deciding factor to prevent unwanted accumulation of radioactivity in non-target tissues like bone.[1][9] Researchers must carefully consider the specific radionuclide, the peptide's sensitivity to heat, and the required in vivo stability to make an informed choice that optimizes the performance of their radiolabeled peptide.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and comparison of a new DOTA and DTPA-bombesin agonist in vitro and in vivo in low and high GRPR expressing prostate and breast tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ninho.inca.gov.br [ninho.inca.gov.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
A Comparative Guide to HPLC Methods for the Validation of Diethylenetriaminepentaacetic Acid (DTPA) Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Diethylenetriaminepentaacetic Acid (DTPA) purity. It includes a summary of quantitative data, detailed experimental protocols, and a workflow for method validation.
Introduction to DTPA Analysis by HPLC
Diethylenetriaminepentaacetic acid (DTPA) is a chelating agent widely used in pharmaceuticals, often to sequester metal ions and prevent oxidative degradation of active pharmaceutical ingredients (APIs), particularly in biologic formulations like monoclonal antibodies (mAbs).[1] Accurate quantification of DTPA is crucial for formulation development, stability studies, and quality control. Due to its lack of a UV chromophore, direct UV detection of DTPA is not feasible.[2][3] Consequently, common HPLC methods rely on indirect detection, primarily through the formation of a stable metal complex that can be detected by UV-Vis or other detectors.[4][2][3]
This guide explores and compares the most prevalent HPLC techniques for DTPA purity analysis, including ion-pair reversed-phase HPLC and methods suitable for complex matrices.
Comparison of HPLC Methods for DTPA Purity
The following table summarizes key parameters of different HPLC methods developed for the quantification of DTPA.
| Method | Stationary Phase | Mobile Phase | Detection | Key Features | Validation Range | Reference |
| Ion-Pair Reversed-Phase HPLC | C18 | Aqueous buffer (e.g., sodium acetate) with an ion-pairing agent (e.g., tetrabutylammonium bromide) and an organic modifier (e.g., methanol).[5][6] | UV-Vis (after pre-column complexation with Fe³⁺) at ~260 nm.[3] | Forms a stable, detectable DTPA-Fe³⁺ complex; suitable for pharmaceutical formulations.[4][2][7] | 2-20 µg/mL | [1] |
| Reversed-Phase HPLC with Size-Exclusion Effect | C18 with narrow pore size (90-120Å) | Isocratic or gradient elution with standard reversed-phase solvents. | UV-Vis (after complexation with a metal ion). | Allows direct injection of mAb formulations by eluting the large protein in the void volume.[1] | 2-20 µg/mL | [1] |
| LC-MS/MS | C18 | Methanol/ammonium formate buffer.[8] | Tandem Mass Spectrometry (MS/MS). | High sensitivity and specificity; ideal for complex biological matrices like plasma and urine.[8] | 1-100 µg/mL (plasma), 10-2000 µg/mL (urine) | [8] |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC with UV Detection
This method is based on the formation of a stable complex between DTPA and a metal ion, followed by separation using ion-pair reversed-phase chromatography.
a. Sample and Standard Preparation: [7]
-
Standard Solution: Prepare a stock solution of DTPA in water. To an aliquot of this stock solution, add a molar excess of a ferric chloride (FeCl₃) solution to form the DTPA-Fe³⁺ complex.[7] Allow the solution to stand for at least 30 minutes to ensure complete complexation.[7]
-
Sample Solution: For drug product samples, dilute the sample with water and add the FeCl₃ solution in the same manner as the standard preparation.[7]
b. Chromatographic Conditions:
-
Column: C18, 5 µm particle size.
-
Mobile Phase: An optimized mobile phase may consist of 0.03 M sodium acetate and 0.002 M tetrabutylammonium bromide in water with a small percentage of methanol, adjusted to an acidic pH (e.g., 3.15).[5][6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at approximately 260 nm.[3]
-
Injection Volume: 20-50 µL.
Reversed-Phase HPLC for mAb Formulations (Size-Exclusion Effect)
This method is tailored for the direct analysis of DTPA in the presence of high concentrations of monoclonal antibodies.
a. Principle:
This technique utilizes a reversed-phase column with a pore size that is too small for the large mAb molecules to enter.[1] As a result, the mAb is excluded and elutes at or near the void volume, while the smaller DTPA-metal complex is retained and separated on the column.[1]
b. Sample Preparation:
Similar to the ion-pair method, samples are treated with a metal salt (e.g., FeCl₃) to form the UV-active DTPA complex.
c. Chromatographic Conditions:
-
Column: C18 with a narrow pore size (e.g., 90-120 Å).[1]
-
Mobile Phase: A suitable reversed-phase gradient or isocratic mobile phase.
-
Detection: UV-Vis detection at the wavelength corresponding to the maximum absorbance of the DTPA-metal complex.
LC-MS/MS Method for Biological Matrices
This method offers high sensitivity and is suitable for quantifying DTPA in complex biological fluids.
a. Sample Preparation:
-
Complexation: In this case, DTPA is often analyzed as its zinc complex (Zn-DTPA).[8]
-
Solid-Phase Extraction (SPE): Due to the complexity of the matrix, a sample clean-up step using SPE is typically required to remove interfering substances before injection into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions: [8]
-
Column: C18 column (e.g., Proteonavi, 250 × 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of methanol and 2 mM ammonium formate buffer with a small amount of ammonia solution (e.g., 50:50:0.015, v/v/v).[8]
-
Flow Rate: 0.45 mL/min.[8]
-
Detection: Tandem mass spectrometry with monitoring of specific precursor and product ion transitions for the Zn-DTPA complex.
HPLC Method Validation Workflow
The validation of an HPLC method ensures its suitability for the intended purpose.[9][10] The following diagram illustrates a typical workflow for HPLC method validation based on ICH guidelines.
Caption: A flowchart of the HPLC method validation process.
This workflow ensures that the analytical method is accurate, reproducible, and reliable for the quantification of DTPA purity.[9][10]
References
- 1. Exploitation of the size-exclusion effect of reversed-phase high performance liquid chromatography for the direct analysis of diethylene triamine pentaacetic acid in therapeutic monoclonal antibody formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. Simultaneous determination of DTPA, EDTA, and NTA by UV-visible spectrometry and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. depralearningcenter.com [depralearningcenter.com]
- 10. wjpmr.com [wjpmr.com]
The Evolving Landscape of Gadolinium Chelators: A Comparative Guide to DTPA and Novel Agents
For researchers, scientists, and drug development professionals, the choice of a chelating agent for gadolinium-based contrast agents (GBCAs) is a critical decision impacting safety and efficacy. While the linear chelator DTPA (diethylenetriaminepentaacetic acid) has been a cornerstone in magnetic resonance imaging (MRI) for decades, a new generation of macrocyclic and other novel chelating agents has emerged, offering significant advantages in stability and, consequently, patient safety. This guide provides an objective comparison of DTPA with these novel agents, supported by experimental data and detailed methodologies.
The primary concern with any GBCA is the potential for the in vivo release of the toxic free gadolinium ion (Gd³⁺). This release is largely dictated by the stability of the gadolinium-chelate complex. Stability can be considered from two perspectives: thermodynamic stability, which describes the equilibrium of the complex formation, and kinetic stability (or inertness), which pertains to the rate at which the complex dissociates.
Novel chelating agents, particularly those with a macrocyclic structure that "cages" the gadolinium ion, have demonstrated substantially higher kinetic stability compared to linear chelators like DTPA.[1] This increased stability minimizes the risk of transmetallation, a process where endogenous ions like zinc (Zn²⁺) displace Gd³⁺ from the chelating agent.[2][3][4]
Performance Data: A Head-to-Head Comparison
The following tables summarize key quantitative data comparing DTPA-based GBCAs with several novel, predominantly macrocyclic, agents.
Table 1: Thermodynamic and Kinetic Stability of Gadolinium Complexes
| Chelating Agent | Structure Type | Thermodynamic Stability (log KGdL) | Kinetic Stability (Dissociation Half-life, t1/2 at pH 1, 25°C) |
| DTPA (Magnevist®) | Linear, Ionic | ~22-23[5] | < 5 seconds[6] |
| DTPA-BMA (Omniscan®) | Linear, Non-ionic | ~16.8[7] | < 5 seconds[6] |
| Gadoterate (Dotarem®) | Macrocyclic, Ionic | ~25.2-25.8[1] | 338 hours[6] |
| Gadobutrol (Gadavist®) | Macrocyclic, Non-ionic | Not explicitly found | 43 hours[6] |
| Gadoteridol (ProHance®) | Macrocyclic, Non-ionic | Not explicitly found | 3.9 hours[6] |
Note: Kinetic stability is often measured under harsh acidic conditions (pH 1) to accelerate dissociation for comparative purposes. At physiological pH (7.4), the dissociation rates for all agents are significantly slower, but the relative differences in stability are maintained.
Table 2: Relaxivity of Selected Gadolinium-Based Contrast Agents
| Contrast Agent | Chelating Agent | Structure Type | r1 Relaxivity in Human Plasma at 1.5 T (L mmol⁻¹ s⁻¹) | r1 Relaxivity in Human Plasma at 3 T (L mmol⁻¹ s⁻¹) |
| Magnevist® | DTPA | Linear, Ionic | ~5[8] | Not explicitly found |
| Dotarem® | Gadoterate | Macrocyclic, Ionic | 3.32 ± 0.13[9] | 3.00 ± 0.13[9] |
| Gadavist® | Gadobutrol | Macrocyclic, Non-ionic | 4.78 ± 0.12[9] | 4.97 ± 0.59[9] |
| ProHance® | Gadoteridol | Macrocyclic, Non-ionic | 3.80 ± 0.10[9] | 3.28 ± 0.09[9] |
Relaxivity (r1) is a measure of the efficiency of a GBCA in enhancing the relaxation rate of water protons, which directly impacts image contrast. Higher relaxivity can potentially allow for lower doses.
Experimental Protocols: Methodologies for Key Experiments
1. Transmetallation Kinetics Assay (Zinc Challenge)
This assay is crucial for assessing the in vivo stability of a gadolinium chelate.
-
Objective: To determine the rate at which an endogenous metal ion, typically zinc, displaces gadolinium from the chelating agent.
-
Methodology:
-
A solution of the gadolinium chelate (e.g., Gd-DTPA or a novel agent) is prepared in a physiologically relevant buffer (e.g., phosphate buffer at pH 7.4).[10]
-
An equimolar solution of zinc citrate or zinc chloride is added to the gadolinium chelate solution.[2][10]
-
The reaction is maintained at a constant temperature, typically 37°C, to mimic physiological conditions.[10]
-
The progress of the reaction is monitored over time. This can be achieved through various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This method separates the intact gadolinium chelate from the newly formed zinc chelate and any free ligand, allowing for quantification of each species.[2]
-
NMR Relaxometry: As Gd³⁺ is displaced by the diamagnetic Zn²⁺, the paramagnetic contribution to the water proton relaxation rate (R1) decreases. By measuring the change in R1 over time, the rate of transmetallation can be determined.[3][10]
-
-
-
Data Analysis: The rate of dissociation or the percentage of intact gadolinium chelate remaining over time is calculated to determine the kinetic stability.
2. Relaxivity Measurement
-
Objective: To quantify the T1 relaxivity (r1) of the gadolinium chelate.
-
Methodology:
-
Phantoms containing varying concentrations of the GBCA in a relevant medium (e.g., human plasma or blood) are prepared.[9][11]
-
The phantoms are placed in an MRI scanner, and T1 relaxation times are measured using an inversion recovery pulse sequence (e.g., inversion recovery turbo spin echo).[9][11]
-
Measurements are performed at a specific magnetic field strength (e.g., 1.5 T, 3 T) and temperature (e.g., 37°C).[9][11]
-
-
Data Analysis: The relaxation rate (R1 = 1/T1) is plotted against the concentration of the GBCA. The slope of the resulting line, determined through linear regression, represents the r1 relaxivity in units of L mmol⁻¹ s⁻¹.[9][11]
Visualizing Experimental and Logical Frameworks
To better understand the evaluation process and the underlying principles, the following diagrams are provided.
Caption: Comparative experimental workflow for evaluating novel gadolinium chelating agents against DTPA.
Caption: Logical relationship between chelate stability and the pathway to gadolinium-induced toxicity.
Conclusion
The development of novel chelating agents, particularly macrocyclic structures, represents a significant advancement in the safety of gadolinium-based contrast agents. The experimental data consistently demonstrate their superior kinetic stability compared to linear chelators like DTPA, which translates to a lower risk of gadolinium release and subsequent deposition in tissues. While DTPA-based agents have a long history of clinical use, the evidence strongly supports the adoption of more stable chelators to enhance patient safety without compromising diagnostic efficacy. Future research will likely focus on further optimizing the properties of these novel agents, including increasing relaxivity to allow for even lower clinical doses.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative transmetallation kinetics and thermodynamic stability of gadolinium-DTPA bis-glucosamide and other magnetic resonance imaging contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mriquestions.com [mriquestions.com]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. Gadolinium-Based Contrast Agent Accumulation and Toxicity: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gadolinium(III) di- and tetrachelates designed for in vivo noncovalent complexation with plasma proteins: a novel molecular design for blood pool MRI contrast enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DTPA-Based Methods for Metal Ion Quantification
For researchers, scientists, and drug development professionals, accurate quantification of metal ions is crucial in a wide range of applications, from assessing the bioavailability of micronutrients in soil to detecting heavy metal contamination in pharmaceutical formulations. Diethylenetriaminepentaacetic acid (DTPA) has long been utilized as a chelating agent to extract metal ions from various matrices for subsequent analysis. This guide provides an objective comparison of the DTPA-based method with other common analytical techniques, supported by experimental data and detailed protocols.
Overview of Metal Ion Quantification Methods
The selection of an appropriate method for metal ion quantification depends on factors such as the required sensitivity, the sample matrix, the specific metal ions of interest, and the available instrumentation. While the DTPA-based method is a well-established extraction technique, it is often coupled with highly sensitive detection methods. This guide will compare the DTPA extraction method followed by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) with other prevalent technologies: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), and Electrochemical Methods.
Performance Comparison
The following tables summarize the key performance characteristics of the DTPA-based method (coupled with ICP-OES) and its alternatives. The data presented is a synthesis of values reported in various scientific studies.
Table 1: Comparison of Detection Limits (LOD/LOQ) for Various Metal Ions
| Metal Ion | DTPA-ICP-OES | ICP-MS | AAS (Flame) | Electrochemical Methods |
| Cadmium (Cd) | ~0.025 mg/kg | 0.00002 - 0.02 µg/L | 0.022 µg/mL | 0.1 nM - 2.14 µg/L |
| Lead (Pb) | ~0.025 mg/kg | 0.00007 - 0.2190 mg/kg | 0.0594 µg/mL | 0.1 nM - 2.90 µg/L |
| Copper (Cu) | ~0.025 mg/kg | 0.003 - 5 µg/L | ~0.01-0.1 mg/L | 0.244 µg/L - 10 nM |
| Zinc (Zn) | ~0.1 mg/kg[1] | 0.227 µM | ~0.005-0.05 mg/L | - |
| Iron (Fe) | ~0.1 mg/kg[1] | ~1-10 µg/L | ~0.03-0.3 mg/L | - |
| Manganese (Mn) | ~0.1 mg/kg[1] | ~0.1-1 µg/L | ~0.01-0.1 mg/L | - |
Note: LOD/LOQ values are highly dependent on the specific instrument, matrix, and experimental conditions. The values presented are indicative ranges from various sources.
Table 2: General Performance Characteristics of Metal Ion Quantification Methods
| Parameter | DTPA-ICP-OES | ICP-MS | AAS | Electrochemical Methods |
| Principle | Chelation followed by atomic emission | Mass-to-charge ratio of ions | Atomic absorption of light | Redox reactions at an electrode surface |
| Sensitivity | Good to excellent | Excellent (ppt to ppq) | Good (ppm to ppb) | Excellent (ppb to ppt) |
| Selectivity | High | High | High | Moderate to High |
| Throughput | High | High | Low (single element) | Moderate |
| Cost | Moderate to High | High | Low to Moderate | Low |
| Matrix Tolerance | Good | Moderate (dilution often needed) | Good | Variable |
| Ease of Use | Moderate | Complex | Simple to Moderate | Simple to Moderate |
| Key Advantages | Standardized for soil; good for bioavailable metals | Multi-element analysis; highest sensitivity | Low cost; robust | Portability; low cost; on-site analysis |
| Key Disadvantages | Indirect method; extraction efficiency can vary | High cost; matrix effects | Single-element analysis; lower sensitivity | Susceptible to interference; electrode fouling |
Experimental Protocols
DTPA Extraction Method for Soil Samples
This protocol is based on the widely used method for determining available micronutrients in soil.
1. Reagents:
-
DTPA Extraction Solution (0.005 M DTPA, 0.01 M CaCl₂, 0.1 M TEA, pH 7.3):
-
Dissolve 1.97 g of diethylenetriaminepentaacetic acid (DTPA) in approximately 800 mL of deionized water.
-
Add 14.92 g of triethanolamine (TEA) and 1.47 g of calcium chloride dihydrate (CaCl₂·2H₂O).
-
Adjust the pH to 7.3 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
2. Procedure:
-
Weigh 10 g of air-dried, sieved (<2 mm) soil into an extraction vessel.
-
Add 20 mL of the DTPA extraction solution.
-
Shake for 2 hours at a constant temperature (e.g., 25°C).
-
Filter the suspension through a suitable filter paper (e.g., Whatman No. 42).
-
The filtrate is now ready for analysis by ICP-OES or another suitable technique.
ICP-MS Analysis of Metal Ions in Biological Fluids
This protocol provides a general procedure for the analysis of metals in samples like blood or urine.
1. Reagents:
-
Diluent Solution: Typically a mixture of deionized water, a small percentage of an organic solvent (e.g., n-butanol), a chelating agent (e.g., EDTA), and a surfactant (e.g., Triton X-100) to maintain sample stability and reduce matrix effects.
-
Internal Standard Solution: A solution containing one or more elements not expected to be in the sample (e.g., Ge, Rh, Ir) at a known concentration.
-
Calibration Standards: A series of solutions with known concentrations of the target metals, prepared in a matrix similar to the diluted samples.
2. Procedure:
-
Dilute the biological fluid sample (e.g., 1:50) with the diluent solution.
-
Add the internal standard to all samples, blanks, and calibration standards.
-
Introduce the samples into the ICP-MS instrument. The sample is nebulized, and the resulting aerosol is transported to the argon plasma, where it is ionized.
-
The ions are then guided into the mass spectrometer, separated by their mass-to-charge ratio, and detected.
-
Quantification is achieved by comparing the signal intensities of the analytes in the sample to the calibration curve.
Visualizing the Mechanisms and Workflows
To better understand the principles behind these methods, the following diagrams illustrate the DTPA chelation mechanism and the workflows for DTPA-based analysis and ICP-MS.
Caption: DTPA forms a stable complex with a metal ion.
Caption: Workflow for metal ion analysis using DTPA extraction.
Caption: General workflow of an ICP-MS instrument.
Conclusion
The DTPA-based extraction method, particularly when coupled with ICP-OES, remains a robust and widely accepted technique for quantifying bioavailable metal ions, especially in soil science. Its primary advantage lies in the established correlation between DTPA-extractable metals and plant uptake.[2]
However, for applications requiring the utmost sensitivity and the ability to perform multi-element analysis on a wide range of sample types, ICP-MS is the superior choice, albeit at a higher cost.[3][4] AAS offers a cost-effective alternative for the analysis of a limited number of elements, while electrochemical methods are unparalleled for their portability and potential for on-site, real-time monitoring.[5][6]
The ultimate selection of a method should be guided by the specific research question, the nature of the sample, the target analytes, and the available resources. This guide provides the foundational information to make an informed decision for your analytical needs.
References
- 1. A review: Analytical methods for heavy metals determination in environment and human samples [amecj.com]
- 2. A comparison of the rhizosphere-based method with DTPA, EDTA, CaCl2, and NaNO3 extraction methods for prediction of bioavailability of metals in soil to barley - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the distribution and detection methods of heavy metals in the environment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: A Comparative Guide to DTPA's Cross-Reactivity with Essential Biological Metals
For researchers, scientists, and drug development professionals, understanding the intricate dance between a chelating agent and essential biological metals is paramount. Diethylenetriaminepentaacetic acid (DTPA), a powerful chelating agent widely employed in medicine to treat heavy metal poisoning and as a contrast agent in magnetic resonance imaging (MRI), exhibits a significant affinity for various metal ions. This guide provides an objective comparison of DTPA's binding affinity for essential biological metals, supported by quantitative data and detailed experimental protocols, to illuminate its therapeutic potential and inherent risks.
At its core, DTPA's efficacy lies in its chemical structure—a diethylenetriamine backbone adorned with five carboxymethyl groups. This architecture allows it to form multiple stable bonds with a single metal ion, effectively sequestering it from biological systems. While this is highly beneficial for removing toxic heavy metals, it also leads to a significant cross-reactivity with essential metals that are vital for numerous physiological functions.
The Chelation Landscape: DTPA's Affinity for Essential Metals
The stability constant (log K) is a critical parameter that quantifies the strength of the bond between a chelating agent and a metal ion. A higher log K value signifies a more stable complex and, consequently, a stronger binding affinity. The following table summarizes the stability constants of DTPA with several essential biological metals, offering a clear comparison of its binding preferences.
| Metal Ion | Stability Constant (log K) |
| Iron (Fe³⁺) | 28.6 |
| Copper (Cu²⁺) | 21.2 |
| Nickel (Ni²⁺) | 20.1 |
| Cobalt (Co²⁺) | 18.8 |
| Zinc (Zn²⁺) | 18.2 |
| Lead (Pb²⁺) | 18.8 |
| Manganese (Mn²⁺) | 15.2 |
| Iron (Fe²⁺) | 16.5 |
| Cadmium (Cd²⁺) | 18.9 |
| Calcium (Ca²⁺) | 10.7 |
| Magnesium (Mg²⁺) | 9.3 |
| Strontium (Sr²⁺) | 9.8 |
| Barium (Ba²⁺) | 8.6 |
| Aluminum (Al³⁺) | 18.6 |
Note: These values are compiled from various sources and may vary slightly depending on experimental conditions.
As the data illustrates, DTPA exhibits a particularly high affinity for trivalent iron (Fe³⁺) and divalent copper (Cu²⁺), surpassing its affinity for many toxic heavy metals like lead (Pb²⁺) and cadmium (Cd²⁺). This strong interaction underscores the potential for DTPA to disrupt the homeostasis of these crucial biological metals. While its affinity for essential minerals like calcium (Ca²⁺) and magnesium (Mg²⁺) is considerably lower, the potential for depletion, especially with prolonged or high-dose administration, cannot be disregarded.
Visualizing the Chelation Process
To better understand the interaction between DTPA and a metal ion, we can visualize the chelation process. The following diagram, generated using Graphviz, depicts the logical relationship of DTPA enveloping a metal ion.
Caption: DTPA chelating a central metal ion through its nitrogen and carboxyl groups.
In Vivo Consequences: A Human Study on Essential Metal Depletion
The theoretical binding affinities translate into tangible biological effects. A study investigating the effects of DTPA on the excretion of naturally accumulating metals in healthy human volunteers provides crucial in vivo data.[1][2] In this study, intravenous administration of both Calcium-DTPA (Ca-DTPA) and Zinc-DTPA (Zn-DTPA) was shown to significantly increase the urinary excretion of essential metals.
Specifically, Ca-DTPA injection led to a marked increase in the urinary excretion of zinc and a transient reduction in serum zinc levels.[1][2] Both Ca-DTPA and Zn-DTPA enhanced the urinary excretion of manganese.[1][2] Furthermore, both forms of DTPA caused a temporary decrease in serum magnesium levels.[1][2] These findings highlight the real-world implications of DTPA's cross-reactivity and the importance of monitoring essential metal levels during chelation therapy.
The following diagram illustrates the experimental workflow of this human study.
Caption: Experimental workflow for the human study on DTPA and essential metal excretion.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are essential. The following are generalized protocols for determining metal-ligand stability constants and for conducting in vivo chelation studies.
Determination of Stability Constants via Potentiometric Titration
Potentiometric titration is a widely used method to determine the stability constants of metal complexes. The protocol involves the following steps:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt (e.g., ZnCl₂, Cu(NO₃)₂) of known concentration.
-
Prepare a standard solution of DTPA of known concentration.
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH) of known concentration.
-
Prepare a solution of a background electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH electrode using standard buffer solutions.
-
In a thermostated reaction vessel, place a known volume of a solution containing the metal ion, DTPA, and the background electrolyte.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
-
Titration Procedure:
-
Titrate the solution with the standardized strong base.
-
Record the pH of the solution after each addition of the titrant, allowing the system to reach equilibrium.
-
Continue the titration until the pH remains relatively constant.
-
-
Data Analysis:
-
Plot the pH values against the volume of the titrant added to obtain a titration curve.
-
Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constants of the metal-DTPA complexes.
-
Determination of Stability Constants via Spectrophotometry
Spectrophotometry can be used when the formation of a metal-ligand complex results in a change in the solution's absorbance spectrum.
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DTPA.
-
Prepare a blank solution containing all components except the metal ion.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-DTPA complex using a spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance versus the molar ratio of DTPA to the metal ion.
-
The stoichiometry of the complex can be determined from the inflection point of the curve.
-
The stability constant can be calculated from the absorbance data using various methods, such as the mole-ratio method or Job's method of continuous variation.
-
In Vivo Chelation Study Protocol (Human)
The following is a generalized protocol based on the study of Tominaga et al. (2021):
-
Subject Recruitment and Baseline Measurements:
-
Recruit healthy volunteers after obtaining informed consent.
-
Collect baseline 24-hour urine and blood samples to determine normal excretion and serum levels of essential metals.
-
-
DTPA Administration:
-
Administer a single intravenous dose of Ca-DTPA or Zn-DTPA to the subjects.
-
-
Sample Collection:
-
Collect all urine excreted for a defined period (e.g., 24, 48, 72 hours) post-administration.
-
Collect blood samples at specific time points (e.g., 1, 4, 8, 24 hours) post-administration.
-
-
Sample Analysis:
-
Measure the concentrations of essential metals (e.g., Zn, Mn, Mg, Cu, Fe) in the urine and serum samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Data Analysis:
-
Compare the post-administration excretion rates and serum concentrations of essential metals to the baseline values to determine the effect of DTPA.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Conclusion
DTPA is an undeniably effective chelating agent for the treatment of heavy metal contamination. However, its utility is accompanied by a significant potential for cross-reactivity with essential biological metals. The high stability constants for DTPA with crucial elements like iron and copper, coupled with in vivo evidence of increased excretion of zinc, manganese, and magnesium, necessitate a cautious and well-monitored approach to its therapeutic use. For researchers and drug development professionals, a thorough understanding of these interactions is critical for designing safer and more targeted chelation therapies and for mitigating the risks of iatrogenic nutrient deficiencies. Future research should focus on developing chelating agents with higher selectivity for toxic metals over their essential counterparts, thereby maximizing therapeutic benefit while minimizing unintended biological consequences.
References
Spectrophotometric Determination of DTPA Concentration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common spectrophotometric methods for the determination of Diethylenetriaminepentaacetic acid (DTPA) concentration. The objective is to equip researchers with the necessary information to select the most suitable method for their specific application, supported by experimental data and detailed protocols.
Method Comparison
Two primary spectrophotometric methods are detailed below: the Arsenazo III method and the Ferric Chloride method. The choice between these methods will depend on factors such as the required sensitivity, the presence of interfering substances, and the available instrumentation.
| Parameter | Arsenazo III Method | Ferric Chloride Method |
| Principle | Indirect colorimetric method based on the displacement of Arsenazo III from a metal complex (e.g., Yttrium(III) or Gadolinium(III)) by DTPA, leading to a decrease in absorbance at ~652 nm.[1][2] | Direct colorimetric method based on the formation of a stable NaFeDTPA complex upon reaction of DTPA with ferric chloride in an acidic medium, with maximum absorbance at 272 nm.[3] |
| Wavelength (λmax) | ~652 nm[1] | 272 nm[3] |
| Linear Range | 0 - 2.0 µM[1] | 5 - 50 µg/mL[3] |
| Limit of Detection (LOD) | ~0.03 mmol of DTPA (gram of polymer)⁻¹[4] | 0.8701 µg/mL[3] |
| Limit of Quantitation (LOQ) | Not explicitly stated in the provided abstracts. | 2.6366 µg/mL[3] |
| Key Advantages | High sensitivity, suitable for micromolar concentrations.[1] | Simple, rapid, and cost-effective.[3] |
| Potential Disadvantages | More complex reagent preparation involving a metal-dye complex. Potential for interference from other metal chelators. | Lower sensitivity compared to the Arsenazo III method. Potential for interference from substances that absorb at 272 nm. |
Experimental Protocols
Arsenazo III Method
This protocol is based on the displacement of Arsenazo III from a Yttrium(III)-Arsenazo III complex.
Reagents:
-
Yttrium(III) standard solution
-
Arsenazo III solution
-
DTPA standards or samples
-
Buffer solution (e.g., 0.02 M MES buffer, pH 4.00)[2]
Procedure:
-
Prepare a stock solution of the Yttrium(III)-Arsenazo III (Y(AAIII)₂) complex.
-
To a quartz cuvette, add the Y(AAIII)₂ complex solution and the buffer.
-
Use a solution containing the buffer as the reference for all measurements.[2]
-
Add known concentrations of DTPA standard solutions to the cuvette and mix.
-
Allow the reaction to reach equilibrium.
-
Measure the absorbance at 652 nm.[1]
-
Create a calibration curve by plotting the decrease in absorbance against the DTPA concentration.
-
Determine the concentration of unknown DTPA samples using the calibration curve.
Diagram of the Arsenazo III Method Workflow
Caption: Workflow for DTPA determination using the Arsenazo III method.
Ferric Chloride Method
This protocol is based on the formation of a colored complex between DTPA and Ferric Chloride.
Reagents:
-
Ferric Chloride (FeCl₃) solution (500 µg/mL in 0.1N HCl)[3]
-
DTPA standards or samples
-
0.1N Hydrochloric Acid (HCl)[3]
-
1M Sodium Hydroxide (NaOH) for stock solution preparation[3]
Procedure:
-
Prepare a stock solution of DTPA (e.g., 1 mg/mL) in 1M NaOH.[3]
-
Prepare a series of DTPA standard solutions (5-50 µg/mL) by diluting the stock solution with 0.1N HCl. To each standard, add 1 mL of the ferric chloride solution.[3]
-
For sample preparation, dissolve the sample containing DTPA in an appropriate solvent and dilute with 0.1N HCl to fall within the calibration range. Add 1 mL of the ferric chloride solution.
-
Use 0.1N HCl as the blank.
-
Measure the absorbance of the standards and samples at 272 nm.[3]
-
Create a calibration curve by plotting absorbance against the DTPA concentration.
-
Determine the concentration of the unknown DTPA sample using the calibration curve.
Diagram of the Ferric Chloride Method Workflow
Caption: Workflow for DTPA determination using the Ferric Chloride method.
References
- 1. Spectrophotometric method for the determination of a bifunctional DTPA ligand in DTPA-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative assays of the amount of diethylenetriaminepentaacetic acid conjugated to water-soluble polymers using isothermal titration calorimetry and colorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Environmental Impact of DTPA and EDTA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the environmental footprint of chelating agents is paramount for responsible innovation. This guide provides a comparative analysis of the environmental impact of two commonly used aminopolycarboxylic acid chelating agents: diethylenetriaminepentaacetic acid (DTPA) and ethylenediaminetetraacetic acid (EDTA). By examining their biodegradability, aquatic toxicity, bioaccumulation potential, and ability to mobilize heavy metals, this document aims to provide the necessary data for informed decisions in product and process development.
Executive Summary
Both DTPA and EDTA are effective chelating agents with a wide range of applications. However, their environmental profiles differ significantly. While EDTA is known for its high persistence in the environment, DTPA is generally considered to be more readily biodegradable. Neither compound is expected to be acutely toxic to aquatic organisms at typical environmental concentrations, but concerns remain regarding their potential for chronic toxicity and the mobilization of heavy metals from sediments and soils, which can increase the bioavailability of these toxic substances. This guide presents a detailed comparison based on available experimental data to highlight these differences.
Data Presentation: A Comparative Overview
The following table summarizes the key environmental parameters for DTPA and EDTA, providing a quantitative basis for comparison. It is important to note that the exact values can vary depending on the specific experimental conditions.
| Environmental Parameter | DTPA (Diethylenetriaminepentaacetic acid) | EDTA (Ethylenediaminetetraacetic acid) | Key Observations |
| Biodegradability | |||
| Ready Biodegradability (OECD 301) | Generally considered more biodegradable than EDTA, though specific percentages vary. Some studies indicate that EDTA can be a degradation product.[1][2] | Poorly biodegradable, persistent in the environment.[1][2] | DTPA shows a greater potential for biodegradation, which could lead to a lower environmental persistence compared to EDTA. |
| Aquatic Toxicity | |||
| Acute Toxicity to Fish (e.g., Oncorhynchus mykiss, 96h LC50) | Generally low acute toxicity. | Generally low acute toxicity. | Both compounds are not considered acutely toxic to fish at environmentally relevant concentrations. |
| Acute Toxicity to Invertebrates (e.g., Daphnia magna, 48h EC50) | Low acute toxicity reported. | Low acute toxicity reported. | Similar to fish, both chelating agents exhibit low acute toxicity to aquatic invertebrates. |
| Toxicity to Algae (e.g., Pseudokirchneriella subcapitata, 72h EC50) | Low toxicity reported. | Low toxicity reported. | Algal growth is not significantly inhibited by either compound at typical environmental concentrations. |
| Bioaccumulation | |||
| Bioaccumulation Factor (BCF) | Data is limited, but the potential is generally considered low. | Low potential for bioaccumulation. | Due to their high water solubility, neither DTPA nor EDTA are expected to significantly bioaccumulate in aquatic organisms. |
| Metal Mobilization | |||
| Efficiency in Mobilizing Heavy Metals | Effective in mobilizing heavy metals from soil and sediment. | Highly effective in mobilizing a wide range of heavy metals. In some cases, EDTA is reported to be a more efficient extractant than DTPA.[3] | Both agents can increase the concentration of heavy metals in the water column, posing a potential risk to aquatic ecosystems. EDTA may have a stronger mobilization effect under certain conditions. |
Experimental Protocols
To ensure the reproducibility and comparability of environmental impact data, standardized experimental protocols are crucial. The following sections detail the methodologies for key experiments cited in this guide, based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Ready Biodegradability: OECD 301
The OECD 301 guideline provides a set of six methods to assess the ready biodegradability of chemicals. The CO2 Evolution Test (OECD 301B) is a commonly used method.
Objective: To determine the extent to which a chemical substance is mineralized to CO2 by aerobic microorganisms.
Methodology:
-
A defined concentration of the test substance is dissolved in a mineral medium.
-
The solution is inoculated with a small amount of activated sludge, sewage effluent, or surface water as a source of microorganisms.
-
The test mixture is incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.
-
The amount of CO2 produced is measured at regular intervals and is used to calculate the percentage of biodegradation relative to the theoretical maximum CO2 production (ThCO2).
-
A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% ThCO2 within a 10-day window during the 28-day test period.[4][5]
Aquatic Toxicity Testing
1. Fish, Acute Toxicity Test: OECD 203
Objective: To determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.
Methodology:
-
Groups of fish of a recommended species (e.g., Rainbow Trout, Oncorhynchus mykiss) are exposed to a series of concentrations of the test substance in water.
-
The test is conducted for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.
-
Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
-
The LC50 value and its 95% confidence limits are calculated using statistical methods.
2. Daphnia sp., Acute Immobilisation Test: OECD 202
Objective: To determine the concentration of a substance that immobilizes 50% of the test daphnids (EC50) over a 48-hour period.
Methodology:
-
Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance.
-
The test is conducted for 48 hours under controlled conditions.
-
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
The EC50 value and its confidence limits are calculated.
3. Freshwater Alga and Cyanobacteria, Growth Inhibition Test: OECD 201
Objective: To determine the effect of a substance on the growth of freshwater algae. The endpoint is the concentration that causes a 50% reduction in growth (EC50) over a 72-hour period.
Methodology:
-
Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata) are exposed to various concentrations of the test substance.
-
The cultures are incubated for 72 hours under constant illumination and temperature.
-
Algal growth is measured at least every 24 hours by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence.
-
The growth rate and yield are calculated for each concentration and compared to a control to determine the EC50.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: Workflow for the comparative environmental impact analysis of chelating agents.
Caption: Simplified workflow for the OECD 203 Fish Acute Toxicity Test.
Conclusion
The selection of a chelating agent should not be based solely on its efficacy but must also consider its environmental impact. This guide has highlighted that while both DTPA and EDTA are effective, DTPA generally presents a more favorable environmental profile due to its higher potential for biodegradation. However, the capacity of both compounds to mobilize heavy metals is a significant concern that requires careful consideration in the context of their application and potential environmental release.
For researchers and professionals in drug development and other industries, a thorough understanding of these environmental parameters is essential for sustainable practices. It is recommended to consult the full OECD guidelines for detailed experimental procedures and to consider the specific environmental context when evaluating the use of these or any other chemical substances. Further research into the chronic toxicity and the precise mechanisms of metal mobilization for both compounds will continue to be of high importance.
References
A Comparative Guide to the In Vivo Stability of DTPA and CHX-A"-DTPA Chelates in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
In the field of radiopharmaceuticals, the stability of the chelate linking a metallic radionuclide to a targeting molecule is paramount for both therapeutic efficacy and patient safety. An unstable chelate can lead to the premature release of the radiometal in vivo, resulting in off-target radiation exposure and diminished therapeutic effect. This guide provides an objective comparison of the in vivo stability of two commonly used acyclic chelators: Diethylenetriaminepentaacetic acid (DTPA) and its derivative, (R)-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid (CHX-A"-DTPA).
The addition of a cyclohexyl ring to the DTPA backbone in CHX-A"-DTPA introduces a pre-organized and more rigid structure. This structural modification significantly enhances the kinetic inertness and thermodynamic stability of the resulting radiometal complex, leading to improved in vivo stability compared to the more flexible DTPA. Several studies have demonstrated that radiopharmaceuticals based on CHX-A"-DTPA exhibit better stability than those using DTPA.
Quantitative Data Summary
The following tables summarize key performance data for DTPA and CHX-A"-DTPA chelates from various studies. It is important to note that the data are compiled from different experiments involving various antibodies and radiometals, and thus, direct quantitative comparison should be made with caution.
Table 1: In Vitro Serum Stability of ⁹⁰Y-labeled Trastuzumab Conjugates
| Chelate | Stability at 96 hours in Human Serum |
| ⁹⁰Y-CHX-A"-DTPA | 87.1 ± 0.9%[1] |
This data is from a study comparing CHX-A"-DTPA with another chelator, H₄octapa, and highlights the excellent in vitro stability of the ⁹⁰Y-CHX-A"-DTPA complex under physiological conditions.
Table 2: Biodistribution of ⁹⁰Y-CHX-A"-DTPA-Trastuzumab in Mice with SKOV3 Ovarian Cancer Xenografts (%ID/g)
| Organ | 72 hours post-injection |
| Tumor | 42.3 ± 4.0[1] |
This table showcases the high tumor uptake achieved with a ⁹⁰Y-labeled antibody using the CHX-A"-DTPA chelator, indicating good in vivo stability and targeting.
Table 3: Biodistribution of ¹¹¹In-labeled Antibodies in Tumor-Bearing Mice (%ID/g)
| Radiopharmaceutical | Tumor Uptake (Time p.i.) | Liver Uptake (Time p.i.) | Spleen Uptake (Time p.i.) | Bone Uptake (Time p.i.) |
| ¹¹¹In-CHX-A"-DTPA-scFv78-Fc (Ewing's Sarcoma) | ~15 (48h) | ~8 (48h) | ~5 (48h) | ~1 (48h) |
| ¹¹¹In-DTPA-Trastuzumab (HER2+ Tumor) | 9.77 ± 1.14 (5h) | Not specified | Not specified | Not specified |
These data are from separate studies and are presented to give a general idea of the in vivo behavior of antibodies labeled with ¹¹¹In using either CHX-A"-DTPA or DTPA. Direct comparison is limited due to different targeting molecules, tumor models, and time points.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Conjugation of Chelators to Antibodies
Protocol 1: Conjugation of p-SCN-Bn-CHX-A"-DTPA to an Antibody
-
Prepare the antibody in a suitable buffer, such as 0.1 M NaHCO₃, pH 8.5-9.0.
-
Dissolve the p-SCN-Bn-CHX-A"-DTPA in a small amount of anhydrous DMSO.
-
Add the dissolved chelator to the antibody solution at a specific molar ratio (e.g., 10:1 chelator to antibody).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purify the antibody-chelator conjugate using size-exclusion chromatography (e.g., a Sephadex G-50 column) to remove unconjugated chelator.
-
Determine the number of chelators per antibody molecule using methods such as spectrophotometric assay with Arsenazo III or by radiolabeling with a known amount of radiometal.
Protocol 2: Conjugation of DTPA Anhydride to an Antibody
-
Prepare a solution of the antibody in 0.1 M phosphate buffer, pH 7.5.
-
Freshly prepare a solution of cyclic DTPA anhydride in anhydrous DMSO.
-
Add the DTPA anhydride solution to the antibody solution with gentle stirring. The molar ratio of DTPA anhydride to antibody is typically optimized for each antibody.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
Purify the DTPA-antibody conjugate using size-exclusion chromatography to remove unreacted DTPA.
Radiolabeling of Antibody-Chelator Conjugates
Protocol 3: Radiolabeling with Indium-111
-
Adjust the pH of the ¹¹¹InCl₃ solution to 5.0-5.5 using a suitable buffer (e.g., 0.1 M sodium acetate).
-
Add the pH-adjusted ¹¹¹InCl₃ to the purified antibody-chelator conjugate.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by adding a small amount of a DTPA or EDTA solution to complex any free ¹¹¹In.
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or size-exclusion HPLC.
Protocol 4: Radiolabeling with Yttrium-90
-
Prepare the ⁹⁰YCl₃ in a suitable buffer, typically 0.04 M HCl.
-
Adjust the pH of the antibody-chelator conjugate solution to 5.5 with ammonium acetate buffer.
-
Add the ⁹⁰YCl₃ to the conjugate solution.
-
Incubate the reaction at room temperature for 10-15 minutes. For some DTPA conjugates, gentle heating (e.g., 37°C) may be required to improve labeling efficiency.
-
Determine the radiochemical purity using ITLC with a mobile phase of 50 mM DTPA, pH 5.5.
In Vivo Stability and Biodistribution Studies
Protocol 5: Murine Biodistribution Study
-
Use an appropriate animal model, typically immunodeficient mice bearing human tumor xenografts.
-
Inject a defined activity of the radiolabeled antibody (e.g., 5-10 µCi) intravenously via the tail vein.
-
At predetermined time points (e.g., 24, 48, 72 hours post-injection), euthanize a cohort of mice.
-
Dissect major organs and tissues (e.g., tumor, blood, liver, spleen, kidneys, femur, muscle).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. The accumulation of radioactivity in non-target tissues, particularly the bone, can be an indicator of in vivo instability and release of the radiometal.
Visualizations
The following diagrams illustrate the experimental workflows for comparing the in vivo stability of DTPA and CHX-A"-DTPA chelates.
Caption: Experimental workflow for comparing the in vivo stability of DTPA and CHX-A"-DTPA chelates.
Caption: Logical relationship between chelator structure and in vivo stability for DTPA and CHX-A"-DTPA.
References
A Comparative Guide to DTPA and EDDS for Soil Remediation Applications
For Researchers, Scientists, and Drug Development Professionals
The remediation of heavy metal-contaminated soils is a critical environmental challenge. Chelating agents are widely employed to enhance the removal of these toxic metals through processes like soil washing and phytoextraction. Among the various chelating agents, Diethylenetriaminepentaacetic acid (DTPA) and Ethylenediaminedisuccinic acid (EDDS) have garnered significant attention. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific remediation needs.
Performance Comparison: DTPA vs. EDDS
A critical evaluation of DTPA and EDDS involves assessing their heavy metal extraction efficiency, biodegradability, and ecotoxicity. While both agents are effective in mobilizing heavy metals, their environmental profiles differ significantly.
Heavy Metal Extraction Efficiency
The efficiency of heavy metal extraction is a primary determinant in the selection of a chelating agent. Both DTPA and EDDS have demonstrated considerable efficacy in mobilizing a range of heavy metals from contaminated soils. However, their effectiveness can vary depending on the specific metal, soil properties, and operational parameters.
Several studies have indicated that DTPA often exhibits a higher extraction efficiency for certain metals, particularly lead (Pb).[1] In contrast, EDDS has been reported to be more effective for the removal of copper (Cu), zinc (Zn), and nickel (Ni).[2][3] For cadmium (Cd), the results are more varied, with some studies showing higher efficiency with DTPA and others with EDDS.[4][5]
Table 1: Comparative Heavy Metal Extraction Efficiency of DTPA and EDDS from Contaminated Soil
| Heavy Metal | DTPA Extraction Efficiency | EDDS Extraction Efficiency | Key Findings |
| Lead (Pb) | Often higher than EDDS.[1] | Generally lower than DTPA for Pb. | DTPA is frequently the more effective chelator for lead remediation.[1][6] |
| Copper (Cu) | Effective, but often less so than EDDS. | Often demonstrates higher extraction efficiency than DTPA.[2][3] | EDDS is generally preferred for copper-contaminated soils. |
| Zinc (Zn) | Effective, but often less so than EDDS. | Frequently shows superior extraction capabilities compared to DTPA.[2] | EDDS is a strong candidate for zinc remediation. |
| Cadmium (Cd) | Variable efficiency. | Variable efficiency. | The choice between DTPA and EDDS for cadmium removal may depend on specific soil conditions.[4][5] |
| Nickel (Ni) | Effective. | Often more effective than DTPA.[2] | EDDS generally shows better performance for nickel extraction. |
| Selenium (Se) | Can enhance plant uptake. | More effective than DTPA in stimulating total Se accumulation in plants.[7] | EDDS appears to be more promising for the phytoextraction of selenium. |
Biodegradability and Environmental Persistence
A crucial differentiator between DTPA and EDDS is their biodegradability. EDDS is recognized as a readily biodegradable chelating agent, which significantly reduces its environmental persistence and the associated risks of groundwater contamination.[1][8] In contrast, DTPA is known for its persistence in the environment, similar to EDTA, raising concerns about its long-term ecological impact.[1] The half-life of EDDS in soil is estimated to be between 3.8 and 7.5 days, whereas the half-life of persistent chelators like EDTA can be much longer.
Table 2: Biodegradability and Ecotoxicity Profile
| Parameter | DTPA | EDDS | Implications for Soil Remediation |
| Biodegradability | Persistent, low biodegradability. | Readily biodegradable.[1][8] | EDDS poses a lower risk of long-term environmental contamination. |
| Ecotoxicity | Can be toxic to soil microorganisms at higher concentrations.[9] | Generally less toxic to soil microbial communities than DTPA.[1][9] | EDDS is considered a more environmentally friendly option for in-situ soil remediation. |
| Groundwater Contamination Risk | Higher risk due to persistence and mobility of metal-DTPA complexes. | Lower risk due to rapid biodegradation.[8] | The use of EDDS minimizes the potential for off-site contamination. |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key experiments used in the evaluation of DTPA and EDDS for soil remediation.
Soil Washing Protocol
Soil washing is an ex-situ remediation technique that uses a washing solution to extract contaminants from the soil.
Objective: To determine the heavy metal extraction efficiency of DTPA and EDDS from a contaminated soil sample.
Materials:
-
Contaminated soil, air-dried and sieved (<2 mm).
-
DTPA and EDDS solutions of desired concentrations (e.g., 0.01 M, 0.05 M, 0.1 M).
-
Deionized water.
-
Centrifuge tubes (50 mL).
-
Shaker.
-
Centrifuge.
-
Filtration apparatus (0.45 µm filters).
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) for metal analysis.
Procedure:
-
Weigh a specific amount of soil (e.g., 5 g) into a centrifuge tube.
-
Add a specific volume of the chelating agent solution (e.g., 25 mL) to achieve a desired soil-to-solution ratio (e.g., 1:5 w/v).
-
Securely cap the tubes and place them on a shaker. Agitate for a specified period (e.g., 24 hours) at a constant speed and temperature.
-
After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for a set time (e.g., 20 minutes) to separate the soil from the supernatant.
-
Carefully decant the supernatant and filter it through a 0.45 µm filter.
-
Acidify the filtered extract with nitric acid to preserve the metal ions.
-
Analyze the concentration of heavy metals in the extract using ICP-MS or AAS.
-
Calculate the extraction efficiency as the percentage of metal removed from the soil.
Chelate-Assisted Phytoextraction Protocol
Phytoextraction is an in-situ remediation technique that uses plants to accumulate heavy metals from the soil into their harvestable biomass.
Objective: To evaluate the effectiveness of DTPA and EDDS in enhancing the uptake and translocation of heavy metals by a selected plant species.
Materials:
-
Contaminated soil.
-
Pots for planting.
-
Seeds of a suitable hyperaccumulator or high-biomass plant species.
-
DTPA and EDDS solutions.
-
Deionized water.
-
Drying oven.
-
Digestion apparatus (e.g., microwave digester).
-
ICP-MS or AAS for metal analysis.
Procedure:
-
Fill pots with a known weight of contaminated soil.
-
Sow the seeds of the selected plant species and allow them to germinate and grow for a specific period (e.g., 4 weeks).
-
Apply the chelating agent solutions (DTPA or EDDS) to the soil at a predetermined concentration and volume. A control group with no chelating agent should be included.
-
Continue to water the plants as needed and monitor their growth.
-
After a set growth period (e.g., 8 weeks after chelate application), harvest the plants.
-
Separate the plants into roots and shoots.
-
Thoroughly wash the plant parts with deionized water to remove any adhering soil particles.
-
Dry the plant samples in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved.
-
Grind the dried plant material into a fine powder.
-
Digest a known weight of the powdered plant tissue using a suitable acid mixture (e.g., nitric acid and hydrogen peroxide).
-
Analyze the concentration of heavy metals in the digestate using ICP-MS or AAS.
-
Calculate the metal uptake and translocation factor.
Visualizing the Processes
Diagrams are powerful tools for understanding complex experimental workflows and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Experimental Workflow for Soil Washing
Caption: Workflow for determining heavy metal extraction efficiency using soil washing.
Experimental Workflow for Chelate-Assisted Phytoextraction
Caption: Workflow for evaluating chelate-assisted phytoextraction of heavy metals.
Proposed Mechanism of Chelate-Enhanced Metal Uptake by Plants
The precise molecular mechanisms of chelate-enhanced heavy metal uptake are still under investigation. However, a general model suggests that chelating agents increase the concentration of soluble metal-chelate complexes in the soil solution, which can then be taken up by the plant roots.
Caption: Proposed mechanism of chelate-enhanced heavy metal uptake and translocation in plants.
Conclusion
The choice between DTPA and EDDS for soil remediation applications requires a careful consideration of the specific contaminants, soil characteristics, and environmental regulations. DTPA may offer superior extraction for certain heavy metals like lead, but its environmental persistence is a significant drawback. EDDS, with its ready biodegradability and lower ecotoxicity, presents a more environmentally sustainable option, particularly for in-situ applications where the risk of groundwater contamination is a concern. While EDDS may have slightly lower extraction efficiencies for some metals compared to DTPA, its favorable environmental profile often makes it the preferred choice for sustainable soil remediation strategies. Further research into optimizing the application of EDDS and exploring synergistic effects with other remediation technologies will continue to enhance its utility in addressing the global challenge of heavy metal soil contamination.
References
- 1. Effects of chelates on plants and soil microbial community: comparison of EDTA and EDDS for lead phytoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Comparison of EDTA and DTPA on Cadmium Removal from Contaminated Soil with Water Hyacinth | Semantic Scholar [semanticscholar.org]
- 6. journal.gnest.org [journal.gnest.org]
- 7. pjoes.com [pjoes.com]
- 8. EDDS and EDTA-enhanced phytoextraction of metals from artificially contaminated soil and residual effects of chelant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Review of DTPA and Other Key Aminopolycarboxylic Acids for Researchers and Drug Development Professionals
An in-depth analysis of Diethylenetriaminepentaacetic acid (DTPA) in comparison to Ethylenediaminetetraacetic acid (EDTA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), focusing on their metal chelation properties, stability, toxicity, and applications in scientific research and medicine.
Aminopolycarboxylic acids (APCAs) are a class of chelating agents essential to a multitude of scientific and industrial applications, from medical imaging and therapy to environmental remediation. Their ability to form stable complexes with metal ions makes them invaluable tools for researchers, scientists, and drug development professionals. This guide provides a comparative review of Diethylenetriaminepentaacetic acid (DTPA) alongside two other widely used APCAs: Ethylenediaminetetraacetic acid (EDTA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). We will delve into their comparative performance, supported by experimental data and detailed methodologies.
The Mechanism of Chelation
At its core, the function of APCAs lies in the process of chelation, a term derived from the Greek word "chele," meaning claw.[1] This aptly describes how these polydentate ligands bind to a single central metal ion through multiple coordination bonds, effectively sequestering the metal and altering its chemical properties.[1] This process is fundamental to their utility in various applications.
Figure 1: General mechanism of metal ion chelation by an aminopolycarboxylic acid (APCA).
Comparative Data on Key Aminopolycarboxylic Acids
The efficacy of a chelating agent is primarily determined by the stability of the complex it forms with a given metal ion. This is quantified by the stability constant (log K), with higher values indicating a more stable complex. The following tables summarize key quantitative data for DTPA, EDTA, and DOTA.
Stability Constants (log K) of Metal Complexes
The stability of the metal-ligand complex is a critical factor in determining the effectiveness of a chelating agent. The general trend for many metal ions is that the stability of the complex increases in the order of EDTA < DTPA < DOTA.[2] This is particularly evident with lanthanide ions.[2]
| Metal Ion | DTPA (log K) | EDTA (log K) | DOTA (log K) |
| Divalent Cations | |||
| Ca²⁺ | 10.7 | 10.6 | - |
| Cu²⁺ | 21.5 | 18.8 | - |
| Fe²⁺ | 16.5 | 14.3 | - |
| Pb²⁺ | 18.8[3] | 18.0 | - |
| Zn²⁺ | 18.3 | 16.5 | - |
| Trivalent Cations | |||
| Fe³⁺ | 27.5 | 25.1 | - |
| Gd³⁺ | 22.5[4] | - | 24.3[4] |
| Y³⁺ | 22.5[4] | 18.5[4] | 24.3[4] |
Note: Stability constants can vary with experimental conditions such as temperature, pH, and ionic strength. The values presented are representative.
Acute Toxicity Profile
The safety of chelating agents is paramount, especially in medical applications. The median lethal dose (LD50) is a common measure of acute toxicity, representing the dose required to be lethal to 50% of a test population.
| Compound | Animal Model | Route of Administration | LD50 (mmol/kg) | Toxicity Ranking |
| DTPA | Rat | Intraperitoneal | ~3.8 | Less Toxic |
| EDTA | Rat | Intraperitoneal | ~3.0 | More Toxic |
| DOTA | - | - | Not readily available | - |
Data for DTPA and EDTA are derived from a study comparing the toxicity of several APCAs, which found the order of toxicity to be CDTA > EDTA > DTPA > TTHA > HEDTA.[5] A specific LD50 for DOTA was not found in the reviewed literature, but its use in MRI contrast agents suggests a favorable safety profile when complexed with gadolinium.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental methodologies are crucial. Below are protocols for two key experiments used to characterize aminopolycarboxylic acids.
Determination of Metal-Ligand Stoichiometry by UV-Vis Spectrophotometry (Job's Method)
Job's method, or the method of continuous variations, is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[5]
Figure 2: Workflow for determining metal-ligand stoichiometry using Job's method.
Detailed Protocol:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal ion of interest (e.g., 0.01 M FeCl₃) and the aminopolycarboxylic acid (e.g., 0.01 M DTPA).
-
Preparation of Test Solutions: Prepare a series of solutions by mixing the stock solutions in varying ratios, while keeping the total volume constant. For example, in a total volume of 10 mL, the ratios of metal to ligand solutions could be 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, and 9:1.
-
Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorbance (λ_max) of the metal-APCA complex. Use a solution containing only the metal ion as a blank.
-
Data Analysis: Plot the measured absorbance against the mole fraction of the ligand for each solution. The plot will typically show two intersecting lines. The mole fraction at which the lines intersect corresponds to the stoichiometry of the complex.[5] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal-APCA complexes. It involves monitoring the pH of a solution containing the metal and ligand as a strong base is added.
Figure 3: Workflow for determining stability constants via potentiometric titration.
Detailed Protocol:
-
Solution Preparation: Prepare a solution containing known concentrations of the metal salt, the aminopolycarboxylic acid, and a strong acid (to lower the initial pH). The ionic strength of the solution should be kept constant using a background electrolyte (e.g., KNO₃).
-
Titration Setup: Calibrate a pH electrode and immerse it in the solution. Use a burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
-
Data Collection: After each addition of the base, allow the pH to stabilize and record the value. Continue the titration past the equivalence points.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show inflection points corresponding to the neutralization of the protons from the ligand and the formation of the metal complex. The stability constants are then calculated from the titration data using computer programs that perform non-linear regression analysis.
Comparative Performance and Applications
The differences in stability, toxicity, and other physicochemical properties of DTPA, EDTA, and DOTA lead to their varied applications in research and drug development.
DTPA (Diethylenetriaminepentaacetic acid)
DTPA is a versatile chelating agent with a wide range of applications. Its high affinity for a variety of metal ions makes it particularly useful.
-
Medical Applications: DTPA is FDA-approved for the treatment of internal contamination with transuranic elements like plutonium, americium, and curium.[6] It is also used as a chelating agent for gadolinium in some MRI contrast agents.
-
Industrial Applications: In industrial water treatment, DTPA is used to control metal ion impurities that can cause scaling and other problems. It is also used in the paper and textile industries.
-
Agriculture: DTPA is employed to chelate essential micronutrients in fertilizers, making them more available to plants, particularly in alkaline soils.[7]
EDTA (Ethylenediaminetetraacetic acid)
EDTA is one of the most common and cost-effective aminopolycarboxylic acids.
-
Chelation Therapy: EDTA is used in chelation therapy to treat lead poisoning.
-
Industrial and Consumer Products: It is widely used as a sequestering agent in cleaning products, food, and beverages to prevent metal-catalyzed degradation.
-
Analytical Chemistry: EDTA is a standard titrant for determining the concentration of metal ions in solution.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
DOTA is a macrocyclic chelating agent known for forming exceptionally stable complexes, particularly with lanthanide ions.
-
Medical Imaging and Therapy: DOTA is a preferred chelator for radiometals used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, as well as in targeted radionuclide therapy. The high stability of DOTA complexes minimizes the release of toxic free metal ions in vivo.
-
MRI Contrast Agents: DOTA-based gadolinium contrast agents are widely used in clinical MRI due to their high thermodynamic and kinetic stability, which is associated with a lower risk of gadolinium release compared to some linear chelators.
Figure 4: A comparison of the key properties and primary applications of DTPA, EDTA, and DOTA.
Conclusion
DTPA, EDTA, and DOTA each possess a unique profile of properties that make them suitable for different applications. EDTA is a cost-effective and widely used chelating agent for general purposes, though its stability is lower than that of DTPA and DOTA. DTPA offers higher stability and is a crucial tool for specific medical applications like radionuclide decorporation. DOTA, with its macrocyclic structure, provides the highest stability, making it the chelator of choice for in vivo applications involving radiometals and gadolinium where minimizing metal release is critical. The selection of the appropriate aminopolycarboxylic acid for a particular research or drug development application should be based on a careful consideration of the required metal ion specificity, complex stability, and toxicological profile.
References
A Comparative Guide to the Validation of Analytical Methods for DTPA in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Diethylenetriaminepentaacetic Acid (DTPA) in Environmental Matrices.
This guide provides a comprehensive overview and comparison of validated analytical methods for the detection and quantification of diethylenetriaminepentaacetic acid (DTPA) in environmental samples, primarily focusing on water and soil. DTPA is a widely used chelating agent in various industrial, agricultural, and medical applications. Its persistence in the environment necessitates reliable and sensitive analytical methods for monitoring its presence and assessing its potential environmental impact. This document details the experimental protocols and performance data of key analytical techniques to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Method Performance
The selection of an analytical method for DTPA quantification is a critical step that depends on the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance parameters of the most common analytical techniques used for DTPA determination in water and soil samples.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery | Precision (%RSD) | Linearity (R²) |
| HPLC-UV | Water | 0.34 µmol/L[1] | Not widely reported | 107 ± 7% (in standard mixture)[1] | <15% | >0.99[1] |
| LC-MS/MS | Wastewater | 0.0001 - 0.5114 µg/L (for various drugs) | Not specified for DTPA | 70 - 118% (for various drugs) | <15.7% (for various drugs) | >0.993 (for various drugs) |
| GC-MS (with Derivatization) | General | Analyte dependent | Analyte dependent | Analyte dependent | <15% (general expectation) | >0.99 (general expectation) |
| Ion Chromatography | Wastewater | Not specified for DTPA | Not specified for DTPA | Not specified for DTPA | Not specified for DTPA | Not specified for DTPA |
| ICP-OES/MP-AES | Soil (as extractant) | See note below | See note below | >90% for metals | <5% for metals | >0.999 for metals |
Note on ICP-OES/MP-AES: This method is used to determine the concentration of metals extracted by DTPA from soil, not the concentration of DTPA itself. The performance data in the table refers to the analysis of the extracted metals.
Experimental Workflows and Logical Relationships
The general workflow for the analysis of DTPA in environmental samples involves sample collection, preparation, instrumental analysis, and data processing. The specific steps within the sample preparation phase are highly dependent on the chosen analytical technique and the sample matrix.
Caption: General experimental workflow for DTPA analysis in environmental samples.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Water Samples
This method is suitable for the determination of DTPA in water samples and relies on the formation of a UV-active metal complex, typically with iron (III), to enable detection.
a. Sample Preparation (Metal Complexation)
-
Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.
-
To a known volume of the filtered sample (e.g., 10 mL), add a solution of ferric chloride (FeCl₃) to achieve a final concentration that ensures an excess of Fe(III) ions to complex with all potential DTPA present.
-
Allow the sample to stand for at least 30 minutes at room temperature to ensure complete complex formation.
b. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An optimized mobile phase, for example, containing 0.03 mol/L sodium acetate and 0.002 mol/L tetrabutylammonium bromide in a mixture of water and methanol (e.g., 95:5 v/v), adjusted to a pH of 3.15.[1]
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 - 100 µL.
c. Calibration
Prepare a series of calibration standards by dissolving a known amount of DTPA in ultrapure water and subjecting them to the same metal complexation procedure as the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Water and Soil Samples
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV and is becoming the method of choice for trace-level quantification of organic contaminants in complex matrices.
a. Sample Preparation
-
Water Samples:
-
Filter the water sample through a 0.45 µm membrane filter.
-
Depending on the expected concentration of DTPA, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample.
-
-
Soil Samples (for direct DTPA determination):
-
Extraction: Extract a known mass of soil (e.g., 5-10 g) with a suitable extraction solvent. An alkaline solution (e.g., dilute sodium hydroxide or ammonium hydroxide) can be effective in desorbing DTPA from the soil matrix. The extraction can be facilitated by shaking or ultrasonication.
-
Centrifugation and Filtration: Centrifuge the soil suspension and filter the supernatant through a 0.45 µm membrane filter.
-
Clean-up: The soil extract may require a clean-up step using SPE to remove interfering matrix components.
-
b. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier such as formic acid or ammonium formate to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for DTPA.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for DTPA need to be determined and optimized.
c. Calibration
Prepare matrix-matched calibration standards to compensate for any matrix effects (ion suppression or enhancement) that may occur.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to its low volatility and high polarity, DTPA requires a derivatization step to convert it into a more volatile compound suitable for GC-MS analysis. Esterification of the carboxylic acid groups is a common approach.
a. Sample Preparation and Derivatization (Esterification)
-
Extraction: Extract DTPA from the water or soil sample as described for the LC-MS/MS method. The extract must be completely dry before derivatization.
-
Esterification:
-
Add a derivatizing agent such as BF₃-methanol or an acidic solution of an alcohol (e.g., methanol or butanol) to the dried extract.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration to allow the esterification reaction to complete. This converts the carboxylic acid groups of DTPA into their corresponding methyl or butyl esters.
-
After cooling, neutralize the excess acid and extract the derivatized DTPA into a non-polar organic solvent (e.g., hexane or dichloromethane).
-
b. GC-MS Conditions
-
GC System: A gas chromatograph with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).
-
Mass Spectrometer: A mass selective detector.
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature program to ensure good separation of the derivatized DTPA from other components.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
c. Calibration
Prepare calibration standards by derivatizing known amounts of DTPA using the same procedure as for the samples.
DTPA Extraction of Metals from Soil followed by ICP-OES/MP-AES Analysis
This is a standardized method to assess the bioavailability of micronutrients in soil. It involves extracting the soil with a DTPA solution and then analyzing the metal content of the extract.
Caption: Workflow for DTPA extraction of metals from soil.
a. Preparation of DTPA Extracting Solution
Dissolve 1.97 g of DTPA, 14.92 g of triethanolamine (TEA), and 1.47 g of calcium chloride dihydrate (CaCl₂·2H₂O) in deionized water. Adjust the pH to 7.3 with hydrochloric acid (HCl) and bring the final volume to 1 L with deionized water.[2]
b. Extraction Procedure
-
Weigh 10 g of air-dried, sieved (<2 mm) soil into an extraction vessel.
-
Add 20 mL of the DTPA extracting solution.
-
Shake the suspension for 2 hours at a constant speed.
-
Filter the suspension through a suitable filter paper.
-
The resulting filtrate is the soil extract ready for analysis.
c. Instrumental Analysis
Analyze the concentration of micronutrients (e.g., Fe, Mn, Zn, Cu) in the soil extract using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Microwave Plasma-Atomic Emission Spectrometry (MP-AES). Calibrate the instrument using standards prepared in the DTPA extracting solution to match the matrix.
Concluding Remarks
The choice of an analytical method for DTPA in environmental samples is a trade-off between sensitivity, selectivity, cost, and the nature of the sample matrix. For routine monitoring in water samples where high sensitivity is not paramount, HPLC-UV after metal complexation offers a robust and cost-effective solution. For trace-level analysis and in complex matrices like soil and wastewater, LC-MS/MS is the superior technique due to its high sensitivity and selectivity, which often reduces the need for extensive sample clean-up. While GC-MS is a powerful tool for many organic compounds, the requirement for derivatization for DTPA adds complexity to the sample preparation and may introduce variability. Finally, the DTPA extraction method followed by ICP-OES or MP-AES is a well-established and standardized procedure, but it is important to remember that it measures the bioavailable metals and not the concentration of DTPA itself in the soil. Researchers should carefully consider the objectives of their study and the available resources when selecting the most appropriate analytical method.
References
Safety Operating Guide
Proper Disposal of Diethylenetriaminetetraacetic Acid (DTPA): A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical procedures for the proper disposal of Diethylenetriaminetetraacetic acid (DTPA) and its solutions. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
This compound (DTPA) is a chelating agent that, due to its persistence and potential to mobilize heavy metals, requires careful management as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance. The following procedures outline the necessary steps for the safe handling and disposal of DTPA waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any procedure involving DTPA, ensure that all personnel are familiar with the safety data sheet (SDS) and have access to appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If handling DTPA powder or creating aerosols, use a NIOSH-approved respirator.
In Case of a Spill:
-
Evacuate and restrict access to the spill area.
-
Wear appropriate PPE.
-
For solid DTPA, carefully sweep or scoop the material to avoid dust generation.
-
For liquid solutions, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Place all contaminated materials into a designated, labeled hazardous waste container.[1][2]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Ensure adequate ventilation of the area.
**Step-by-Step Disposal Protocol for DTPA Waste
This protocol applies to solid DTPA, DTPA solutions, and all materials contaminated with DTPA.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: All forms of DTPA waste, including empty containers, are to be managed as hazardous waste.[1] Due to its low biodegradability, DTPA should not be disposed of down the sanitary sewer, even if neutralized.[1][3]
-
Segregation: Do not mix DTPA waste with other waste streams unless they are known to be compatible. Keep DTPA waste separate from strong oxidizing agents and metals.[1]
Step 2: Selection of Appropriate Waste Containers
-
Container Material: Use high-density polyethylene (HDPE) or other corrosive-resistant plastic containers for collecting DTPA waste.[4][5][6][7] For solutions that are not corrosive, glass containers may also be suitable. Do not use metal containers for acidic DTPA solutions to avoid corrosion.[4][5][6]
-
Container Integrity: Ensure containers are in good condition, free of leaks, and have a secure, sealable lid.
Step 3: Waste Accumulation and Labeling
-
Neutralization (for acidic solutions): For safety during storage, it is advisable to neutralize acidic DTPA solutions. Slowly add a weak base (e.g., sodium bicarbonate) to the DTPA solution while stirring in a fume hood. Monitor the pH and adjust to a neutral range (pH 6-8). Note: This neutralization step is for safety and does not render the waste non-hazardous for sewer disposal.
-
Collection: Add DTPA waste to the designated container. Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Corrosive" for acidic or basic solutions).
-
Accumulation start date (the date the first drop of waste was added).
-
Your name, department, and contact information.
-
Step 4: Storage of DTPA Waste
-
Location: Store sealed DTPA waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Segregation: Store DTPA waste away from incompatible materials.
Step 5: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's EHS guidelines), contact your facility's EHS department to arrange for a hazardous waste pickup.
-
Transportation Preparation: For aqueous solutions of DTPA pentasodium salt (40%), the waste may be classified for transport under UN3267, Corrosive Liquid, Basic, Organic, N.O.S.[1] Your EHS department will handle the final classification and shipping papers.
Quantitative Data Summary
The following table provides key quantitative data related to the safety and environmental profile of DTPA.
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₂₃N₃O₁₀ | |
| Molar Mass | 393.35 g/mol | |
| pH (10 g/L solution) | 2 - 3 | [2] |
| Decomposition Temperature | >206 °C | |
| Aquatic Toxicity (Acute, Invertebrates, LC50, 48h) | 245 mg/L | |
| Aquatic Toxicity (Chronic, Microorganisms, EC50, 30 min) | >500 mg/L | |
| Aquatic Toxicity (Chronic, Fish, NOEC, 28d) | 100 mg/L | |
| Biodegradability (28 days) | 6.6% - 9.3% (Poor) |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the DTPA disposal procedure.
Caption: Logical workflow for the proper disposal of DTPA waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their institutions.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mlienvironmental.com [mlienvironmental.com]
- 5. newpig.com [newpig.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. What Goes in Chemical Waste Containers [orf.od.nih.gov]
Essential Safety and Logistics for Handling Diethylenetriaminetetraacetic Acid (DTPA)
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with Diethylenetriaminetetraacetic acid (DTPA). Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling DTPA, wearing appropriate personal protective equipment is the first line of defense against potential exposure. DTPA can cause serious eye irritation, is harmful if inhaled, is suspected of damaging fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure.[1] The following table summarizes the required PPE for handling DTPA.
| PPE Category | Specifications |
| Eye/Face Protection | Chemical splash goggles or safety glasses that meet ANSI Z.87.1 1989 or EN 166 (EU) standards.[1][2] A face shield should be worn in situations with a high risk of splashing or explosion.[1][3] |
| Skin Protection | A lab coat or a complete chemical-resistant suit should be worn.[1][4] For hand protection, nitrile rubber gloves are recommended.[1] Always inspect gloves for tears or defects before use and use proper glove removal technique to avoid skin contact.[1][5] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][4] If ventilation is inadequate or there's a risk of inhaling dust or aerosols, a NIOSH-approved N100 (US) or P3 (EN 143) full-face particle respirator should be used.[1] |
Glove Specifications for DTPA Handling [1]
| Material | Minimum Layer Thickness | Breakthrough Time |
| Nitrile Rubber | 0.11 mm | > 480 minutes |
Operational Plan: Step-by-Step Safe Handling
A systematic approach to handling DTPA is crucial for minimizing risks. The following steps provide a procedural guide for safe operations.
Before Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for DTPA.[5]
-
Ensure Proper Ventilation: Confirm that the work area, preferably a chemical fume hood, is well-ventilated.[4][6]
-
Gather all necessary PPE: Inspect all PPE for damage and ensure it is readily available.[5]
-
Prepare for Spills: Locate the nearest spill kit, eyewash station, and safety shower.[2][7]
During Handling:
-
Wear Appropriate PPE: Don the required eye/face protection, gloves, and lab coat.
-
Avoid Inhalation and Contact: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1] Avoid contact with skin and eyes.[2][4]
-
Use Designated Tools: Utilize appropriate tools for transferring the chemical to avoid direct contact.[5]
-
Keep Containers Closed: When not in use, ensure the DTPA container is tightly sealed.[4][8]
After Handling:
-
Decontaminate: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][5]
-
Clean Work Area: Clean the work surface to remove any residual contamination.
-
Properly Store DTPA: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][4]
-
Dispose of Waste: Dispose of contaminated gloves and other waste in accordance with approved procedures.[1]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of DTPA and associated waste is critical to prevent environmental contamination.
-
Characterize Waste: All waste containing DTPA must be treated as hazardous waste.[9]
-
Containerize Waste: Place all DTPA waste, including contaminated PPE and cleaning materials, into a clearly labeled, sealed, and appropriate hazardous waste container.
-
Follow Institutional Policies: Adhere to your institution's and local/regional/national hazardous waste regulations for disposal.[10]
-
Do Not Dispose Down the Drain: DTPA should not be disposed of in the sanitary sewer system.[1][10] It has low biodegradability.[11]
-
Arrange for Pickup: Contact your institution's environmental health and safety department to arrange for the pickup and disposal by an approved waste disposal company.[1][8]
Workflow for Safe Handling and Disposal of DTPA
Caption: Logical workflow for the safe handling and disposal of DTPA.
References
- 1. artms.ca [artms.ca]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. ehs.tamu.edu [ehs.tamu.edu]
- 7. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
- 11. tandfonline.com [tandfonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
